Technical Documentation Center

n,3-Dimethyl-n-phenylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n,3-Dimethyl-n-phenylbenzamide
  • CAS: 124740-34-7

Core Science & Biosynthesis

Foundational

N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacophoric Applications

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, tertiary benzamides serve as highly privileged scaffolds. N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) , also known as 3-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, tertiary benzamides serve as highly privileged scaffolds. N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) , also known as 3-methyl-N-methyl-N-phenylbenzamide, is a sterically demanding, functionally versatile building block[1]. Due to its unique conformational dynamics and robust stability, it is extensively utilized as a precursor for late-stage C-H functionalization and as a core pharmacophore in the development of selective receptor modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and synthetic methodologies, grounded in field-proven protocols and mechanistic causality.

Physicochemical Profiling & Structural Dynamics

Quantitative Chemical Profile

Understanding the baseline metrics of CAS 124740-34-7 is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes its core parameters[1][2].

Table 1: Physicochemical Properties of N,3-Dimethyl-N-phenylbenzamide

PropertyValueStructural/Practical Implication
CAS Number 124740-34-7Primary identifier for inventory and regulatory compliance.
Molecular Formula C15H15NODictates mass spectrometric isotopic distribution.
Exact Mass 225.115 g/mol Target peak for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area 20.3 ŲHighly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
Estimated LogP ~3.4Suggests strong hydrophobic partitioning; requires organic solvents for reactions.
H-Bond Donors / Acceptors 0 / 1Acts strictly as an H-bond acceptor via the carbonyl oxygen.
Structural Dynamics: The Atropisomerism Challenge

A critical, often-overlooked aspect of tertiary amides like N,3-Dimethyl-N-phenylbenzamide is restricted rotation around the C–N bond (atropisomerism)[3]. The delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character.

Expert Insight (NMR Pitfall): When characterizing this compound via 1 H and 13 C NMR at room temperature, researchers frequently observe peak broadening or a doubled set of signals. Novices often misinterpret this as an impurity. In reality, you are observing the cis and trans rotamers trapped in slow exchange on the NMR timescale. Causality: The steric clash between the N-methyl/N-phenyl groups and the 3-methylbenzoyl moiety creates an energy barrier to rotation (~15–20 kcal/mol). Solution: Running a Variable-Temperature (VT) NMR experiment at 90 °C in DMSO- d6​ provides enough thermal energy to overcome this barrier, coalescing the signals into a single, sharp set of peaks.

ConformationalDynamics Rotamers Tertiary Amide Bond Restricted C-N Rotation Cis Cis-Conformer (Sterically Hindered) Rotamers->Cis High Energy Barrier Trans Trans-Conformer (Thermodynamically Favored) Rotamers->Trans Thermal Equilibrium Target Protein Binding Pocket (e.g., SIRT2, GPCRs) Cis->Target Steric Clash (Weak Binding) Trans->Target Optimal Pharmacophore Presentation

Fig 1. Conformational dynamics of the tertiary amide bond dictating target receptor affinity.

Synthetic Methodologies & Workflows

Rationale for Reagent Selection

Synthesizing tertiary amides from secondary anilines (like N-methylaniline) is notoriously difficult. The classical EDC/HOBt coupling system often stalls because N-methylaniline suffers from significant steric bulk and reduced nucleophilicity (due to the delocalization of the nitrogen lone pair into the phenyl ring).

To overcome this kinetic bottleneck, we bypass the free carboxylic acid entirely and utilize the highly electrophilic Schotten-Baumann approach using m-toluoyl chloride.

Table 2: Optimized Reaction Parameters

ParameterChoiceMechanistic Rationale
Electrophile m-Toluoyl ChlorideOvercomes the poor nucleophilicity of N-methylaniline.
Base DIPEA (1.5 equiv)Non-nucleophilic base; efficiently scavenges HCl without side reactions.
Solvent Anhydrous DCMExcellent solubility profile; non-reactive with acyl chlorides.
Temperature 0 °C RTControls the exothermic reaction and suppresses ketene intermediate formation.
Step-by-Step Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system . The specific acid/base wash sequence inherently validates the removal of unreacted starting materials, ensuring high purity without the immediate need for chromatography.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-methylaniline (1.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dissolve m-toluoyl chloride (1.1 equiv, 11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).

  • Self-Validating Workup:

    • Quench: Add 30 mL of saturated aqueous NaHCO 3​ to neutralize residual acid/chloride.

    • Acid Wash (Critical Step): Separate the organic layer and wash it vigorously with 1M HCl (3 x 30 mL). Causality: This protonates any unreacted N-methylaniline, forcing it into the aqueous layer. If this step is performed correctly, the organic layer is guaranteed to be free of the amine starting material.

    • Final Polish: Wash the organic layer with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Yield: The crude product is typically >95% pure (by NMR) as a highly viscous oil or low-melting solid.

Role as a Pharmacophore & Synthetic Scaffold

Medicinal Chemistry Applications

The N-methyl-N-phenylbenzamide motif is a recognized pharmacophore. Its ability to adopt specific, stable trans-conformations makes it an excellent scaffold for designing selective inhibitors. Structurally related tertiary benzamides have been identified as highly potent SIRT2 inhibitors[4] and selective nonpeptide AT2 receptor ligands[5]. The meta-methyl group in CAS 124740-34-7 introduces precise steric bulk that can perfectly occupy lipophilic pockets in target proteins, enhancing binding affinity and target residence time.

Late-Stage C-H Functionalization

In modern synthetic workflows, N,3-Dimethyl-N-phenylbenzamide is heavily utilized in transition-metal-catalyzed C-H activation[6]. The amide carbonyl oxygen acts as a powerful coordinating directing group (DG). When treated with Pd(OAc) 2​ and an appropriate oxidant, the palladium catalyst is directed to the ortho-position of the phenyl ring, allowing for site-selective bromination, iodination, or cross-coupling. This enables the rapid generation of Structure-Activity Relationship (SAR) libraries from a single advanced intermediate.

SynthesisWorkflow A m-Toluoyl Chloride + N-Methylaniline B Amide Coupling (Schotten-Baumann) A->B DIPEA, DCM 0 °C to RT C N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7) B->C Acid/Base Wash >95% Purity D Directed ortho-Metalation (DoM) C->D n-BuLi / TMEDA THF, -78 °C E Pd-Catalyzed C-H Activation C->E Pd(OAc)2, Oxidant HFIP, 70 °C F Ortho-Functionalized Derivatives D->F Electrophile Quench G Para/Meta-Functionalized Scaffolds E->G Cross-Coupling Partners

Fig 2. Synthetic workflow and late-stage C-H functionalization of N,3-Dimethyl-N-phenylbenzamide.

References

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors. Available at:[Link]

  • Molecules (MDPI). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Available at:[Link]

  • DiVA Portal. Design, Synthesis and Biological Evaluation of Selective Nonpeptide AT2 Receptor Agonists and Antagonists. Available at:[Link]

  • PubChem (NIH). Compound Summary: N-Methylbenzanilide (CID 74736). Available at:[Link]

Sources

Exploratory

Molecular weight and empirical formula of N,3-Dimethyl-N-phenylbenzamide

An In-Depth Technical Guide on the Core Physicochemical Properties of N,3-Dimethyl-N-phenylbenzamide Abstract This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of N,3-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Core Physicochemical Properties of N,3-Dimethyl-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of N,3-Dimethyl-N-phenylbenzamide, a tertiary amide utilized in various organic synthesis applications. The primary focus of this document is the meticulous determination of its molecular weight and empirical formula, which together establish its precise chemical identity. We will detail the theoretical calculations based on its molecular structure and outline the self-validating experimental workflows, such as elemental analysis and mass spectrometry, that are essential for empirical verification in a research and drug development context. This guide is intended for researchers, scientists, and professionals who require a foundational understanding and practical methodology for characterizing this and similar chemical entities.

Introduction to N,3-Dimethyl-N-phenylbenzamide

N,3-Dimethyl-N-phenylbenzamide (CAS No: 5346-12-3) is an organic compound characterized by a central benzamide core.[1] Structurally, it features a phenyl group and a methyl group attached to the amide nitrogen, and a second methyl group at the 3-position of the benzoyl ring. As a building block in organic synthesis, establishing its unambiguous chemical identity is the first critical step in any research, development, or quality control pipeline.[1] The cornerstone of this identity lies in two fundamental properties: the molecular weight, which defines the mass of a single molecule, and the empirical formula, which represents the simplest whole-number ratio of its constituent atoms. This guide provides both the theoretical basis and the experimental logic for determining these values.

Core Chemical Identity: Molecular and Empirical Formula

The definitive molecular formula for N,3-Dimethyl-N-phenylbenzamide has been established as C₁₅H₁₅NO .[1] This formula indicates that each molecule is composed of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.

The empirical formula is derived by finding the simplest integer ratio of the atoms in the molecular formula. For C₁₅H₁₅NO, the subscripts (15, 15, 1, 1) have no common integer divisor greater than 1. Therefore, the empirical formula is identical to the molecular formula.

PropertyValueRationale
IUPAC Name N,3-dimethyl-N-phenylbenzamideStandardized chemical nomenclature.
CAS Number 5346-12-3Unique registry number for chemical identification.[1]
Molecular Formula C₁₅H₁₅NORepresents the actual number of atoms in one molecule.[1]
Empirical Formula C₁₅H₁₅NORepresents the simplest whole-number ratio of atoms.

Theoretical Molecular Weight Calculation

The molecular weight (MW) is an intrinsic property calculated by summing the atomic weights of all atoms present in the molecular formula. This theoretical value serves as a crucial benchmark for experimental verification via techniques like mass spectrometry.

Protocol 1: Calculation of Molecular Weight from Molecular Formula

Objective: To calculate the theoretical molecular weight of C₁₅H₁₅NO using standard atomic weights.

Methodology:

  • Identify Constituent Elements: The elements are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Count Atoms: Determine the number of atoms for each element from the molecular formula (C₁₅H₁₅NO).

  • Use Standard Atomic Weights: Utilize the standard atomic weights for each element (approximated for this calculation: C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).

  • Calculate Total Mass: For each element, multiply the atom count by its atomic weight. Sum these values to obtain the total molecular weight.

Data Summary:

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1512.011180.165
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO115.99915.999
Total 225.291

The calculated molecular weight of N,3-Dimethyl-N-phenylbenzamide is 225.29 g/mol , which aligns with the commonly cited value of 225.28 g/mol .[1]

Experimental Verification and Validation

While theoretical calculations are fundamental, experimental verification is imperative for confirming the identity and purity of a synthesized compound. This section details the self-validating experimental framework for determining the empirical and molecular formulas.

Elemental Analysis for Empirical Formula Determination

Expertise & Causality: Elemental analysis, typically through combustion analysis, is the gold-standard technique for determining the mass percentage of carbon, hydrogen, and nitrogen in an organic compound.[2] The choice of this method is based on its ability to predictably and quantitatively convert the sample into simple, measurable gases (CO₂, H₂O, N₂). A known mass of the compound is combusted in an excess of oxygen, and the resulting gases are trapped and weighed. The percentage of oxygen in the compound is typically determined by subtracting the sum of the C, H, and N percentages from 100%. This process provides the fundamental data needed to derive the simplest atomic ratio, or the empirical formula.[3][4]

Protocol 2: Deriving the Empirical Formula from Elemental Analysis Data

Objective: To outline the workflow for converting mass percentage data from elemental analysis into an empirical formula.

Methodology:

  • Obtain Mass Percentages: Perform elemental analysis to get the percent composition of C, H, N, and O.

  • Assume 100 g Sample: To simplify calculations, assume a 100 g sample, which converts the percentage of each element directly into its mass in grams.[5]

  • Convert Mass to Moles: Divide the mass of each element by its respective atomic weight to find the number of moles of each element.[4]

  • Determine Simplest Mole Ratio: Divide the mole count of each element by the smallest mole value obtained in the previous step. This yields the simplest ratio of atoms.

  • Obtain Whole-Number Ratio: If the results from the previous step are not whole numbers, multiply all values by the smallest integer that will convert them into whole numbers.[5][6] The resulting integers are the subscripts in the empirical formula.

Visualization of the Empirical Formula Workflow

Empirical_Formula_Workflow cluster_0 Experimental Data cluster_1 Calculation Steps cluster_2 Result percent_comp % Composition (e.g., %C, %H, %N, %O) assume_100g 1. Assume 100g Sample (% value -> grams) percent_comp->assume_100g Input grams_to_moles 2. Convert Grams to Moles (grams / atomic weight) assume_100g->grams_to_moles divide_smallest 3. Divide by Smallest Mole Value grams_to_moles->divide_smallest whole_number 4. Convert to Whole Number Ratio divide_smallest->whole_number emp_formula Empirical Formula (e.g., C₁₅H₁₅NO) whole_number->emp_formula Finalize

Caption: Workflow for determining an empirical formula from elemental analysis data.

Mass Spectrometry for Molecular Weight Confirmation

Trustworthiness: The empirical formula provides a ratio, not the actual molecular formula. To validate the molecular formula, an independent determination of the molecular weight is required. Mass spectrometry (MS) is the definitive technique for this purpose. It ionizes the molecule and measures its mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion (M⁺) directly provides the molecular weight of the compound.

This creates a self-validating system:

  • The empirical formula weight is calculated.

  • The molecular weight is determined by MS.

  • The ratio of (Molecular Weight / Empirical Formula Weight) must be a whole number integer.

For N,3-Dimethyl-N-phenylbenzamide, the empirical formula weight is 225.29 g/mol . An MS experiment showing a molecular ion peak at m/z ≈ 225 would confirm that the molecular formula is a 1x multiple of the empirical formula, thus validating that C₁₅H₁₅NO is indeed the correct molecular formula.[3]

References

  • n,3-Dimethyl-n-phenylbenzamide (EVT-1334277) | 5346-12-3. EvitaChem.
  • Stoichiometry: Elemental Analysis. University of California, Davis.
  • Determining Empirical and Molecular Formulas. LibreTexts.
  • Determination of Empirical Formula
  • Calculating Empirical Formulas for Compounds. Chemistry LibreTexts.
  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective.

Sources

Foundational

Exploratory In Vitro Toxicity Screening of N,3-Dimethyl-N-phenylbenzamide: A Technical Whitepaper

Executive Summary & Physicochemical Context The compound N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7) is a strategically functionalized tertiary amide utilized extensively as a building block in organic synthesis an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

The compound N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7) is a strategically functionalized tertiary amide utilized extensively as a building block in organic synthesis and as an intermediate in pharmaceutical development. Structurally, it consists of a benzamide scaffold where the nitrogen atom is substituted with a phenyl group and a methyl group, while the benzene ring bears a methyl substituent at the 3-position[1].

Because of its lipophilic aromatic structure, this compound possesses a high potential to cross cellular membranes and interact with intracellular targets. In early-stage drug development, predicting Drug-Induced Liver Injury (DILI) and basal cytotoxicity is critical. This whitepaper outlines a comprehensive, mechanistic in vitro screening strategy designed to evaluate the toxicity profile of N,3-Dimethyl-N-phenylbenzamide without the use of animal models, adhering to the latest New Approach Methodologies (NAMs).

Strategic Assay Selection: The Causality Behind the Choices

As a Senior Application Scientist, my approach to toxicity screening relies on selecting physiologically relevant models that provide actionable, mechanistic data.

  • Hepatotoxicity (3D HepaRG Spheroids): While2[2], their use is limited by donor-to-donor variability and rapid dedifferentiation in vitro. Instead, we utilize HepaRG™ cells.3[3], making them a superior, reproducible surrogate for functional liver assays. Culturing them as 3D spheroids preserves liver-specific morphology and cytochromes P450 (CYP) expression[2].

  • Membrane Integrity (LDH Leakage): To differentiate between transient metabolic suppression and overt cell death, we measure Lactate Dehydrogenase (LDH).4[4], providing a highly sensitive marker for necrosis.

  • Ocular Irritation (OECD 491): Due to the compound's industrial handling potential, assessing mucosal toxicity is required. We deploy the Short Time Exposure (STE) assay.5[6].

ToxicityWorkflow Compound N,3-Dimethyl-N-phenylbenzamide (Test Article) Hep Hepatotoxicity Screening (HepaRG 3D Spheroids) Compound->Hep Liver DILI Potential Ocular Ocular Irritation (OECD 491 STE Assay) Compound->Ocular Basal Cytotoxicity Mech Mechanistic Profiling (LDH Leakage & ATP) Hep->Mech If IC50 < 100 µM Data Multiparametric Toxicity Profile (Hazard Identification) Hep->Data Ocular->Data Mech->Data

Fig 1: Strategic in vitro toxicity screening workflow for N,3-Dimethyl-N-phenylbenzamide.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means internal controls are built into the workflow to continuously verify the dynamic range and accuracy of the assay.

Protocol A: 3D HepaRG Hepatotoxicity & ATP Depletion Assay

Causality: Measuring ATP depletion serves as an early, highly sensitive indicator of mitochondrial dysfunction, which often precedes overt cellular necrosis induced by lipophilic amides[3].

  • Cell Seeding: Seed HepaRG cells at a density of 2,000 cells/well into a 96-well ultra-low attachment (ULA) microplate. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 7 days to allow compact 3D spheroid formation.

  • Compound Preparation: Dissolve N,3-Dimethyl-N-phenylbenzamide in 100% DMSO to create a 100 mM stock. Perform serial dilutions to achieve working concentrations of 1 to 300 µM (in half-log increments)[3].

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (Chlorpromazine, 50 µM) to confirm the assay's sensitivity to known hepatotoxins[3].

  • Exposure: Carefully remove 50% of the culture medium and replace it with 2X compound-dosed medium. Incubate for 48 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent at a 1:1 ratio to the well volume. The 3D-specific formulation is critical here, as its enhanced lytic capacity is required to penetrate the dense extracellular matrix of the spheroid. Shake for 5 minutes, incubate for 25 minutes, and record luminescence.

Protocol B: LDH Leakage Assay (Membrane Integrity)

Causality: If ATP is depleted in Protocol A, we must determine if the cells are undergoing apoptosis (programmed) or necrosis (uncontrolled lysis).4 confirms necrotic pathways[4].

  • Media Collection: Following the 48-hour exposure in Protocol A (prior to adding CellTiter-Glo), carefully extract 50 µL of the supernatant from each well and transfer to a clear, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation & Detection: Incubate the plate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm using a microplate reader.

  • Data Normalization: Calculate the LDH Index by lysing a set of untreated control spheroids with 1% Triton X-100 to determine maximum releasable LDH. Express the test well results as a percentage of this maximum[4].

Protocol C: OECD 491 Short Time Exposure (STE) Assay

Causality: A 5-minute exposure accurately mimics the transient nature of accidental ocular splashes, effectively predicting acute eye irritation potential without the use of live rabbit models[6].

  • Cell Culture: Seed SIRC cells into a 96-well polycarbonate microplate and culture until a confluent monolayer is achieved[6].

  • Exposure: Expose the cellular monolayer to 5% and 0.05% solutions of N,3-Dimethyl-N-phenylbenzamide (dissolved in mineral oil or physiological saline) for exactly 5 minutes at room temperature.

  • Viability Readout: Wash the cells twice with PBS. Add MTT reagent (0.5 mg/mL) and incubate for 2 hours. Extract the resulting formazan crystals with isopropanol and measure absorbance at 570 nm.

  • Classification: If viability drops to ≤ 70% at the 5% concentration, the compound is flagged as Category 1 (Serious Eye Damage).

Mechanistic Pathway of Toxicity

Lipophilic benzamides can partition into the inner mitochondrial membrane, disrupting the electron transport chain (ETC). The diagram below illustrates the downstream consequences of this interaction.

SignalingPathway Benzamide N,3-Dimethyl-N-phenylbenzamide Mito Mitochondrial Membrane Depolarization Benzamide->Mito Lipophilic Interaction ROS Reactive Oxygen Species (ROS) Generation Mito->ROS ETC Disruption ATP ATP Depletion Mito->ATP Uncoupling Apoptosis Apoptotic Cell Death (Caspase Activation) ROS->Apoptosis Oxidative Stress ATP->Apoptosis Energy Failure

Fig 2: Putative mechanistic pathway of benzamide-induced mitochondrial toxicity and apoptosis.

Quantitative Data Interpretation Matrix

To streamline decision-making in the drug development pipeline, all quantitative data from the aforementioned assays must be synthesized into a comparative matrix.

Assay TypeTarget EndpointBenchmark Hazard ThresholdMechanistic Implication
HepaRG 3D Spheroid (ATP) Cell Viability / MetabolismIC₅₀ < 50 µMMitochondrial impairment / Energy failure
LDH Leakage Assay Plasma Membrane Integrity> 2-fold increase vs. VehicleOvert necrosis / Cytotoxicity
OECD 491 (STE Assay) Ocular Irritation PotentialViability ≤ 70% at 5% conc.Category 1 (Serious Eye Damage)

Conclusion

By deploying a tiered, mechanism-driven in vitro screening strategy, we can accurately profile the toxicity of N,3-Dimethyl-N-phenylbenzamide. Utilizing 3D HepaRG spheroids alongside standardized OECD protocols ensures that the resulting data is both physiologically relevant and regulatory-compliant, ultimately reducing late-stage attrition in chemical and pharmaceutical development.

References

  • EvitaChem.Buy n,3-Dimethyl-n-phenylbenzamide (EVT-1334277) | 5346-12-3.
  • NIH / PMC.In vitro models for liver toxicity testing.
  • Sigma-Aldrich.Hepatotoxicity/Cytotoxicity Assays.
  • NIH / PMC.In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach.
  • OECD.Test No. 491: Short Time Exposure In Vitro Test Method.

Sources

Exploratory

Mechanism of Action of N,3-Dimethyl-N-phenylbenzamide: A Technical Whitepaper on Target Engagement and Membrane Modulation

Executive Summary Understanding the precise mechanistic pathways of bulk drug intermediates and functionalized building blocks is critical for rational drug design. N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise mechanistic pathways of bulk drug intermediates and functionalized building blocks is critical for rational drug design. N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7) is a strategically functionalized tertiary amide that exhibits notable biological activities, including antimicrobial and anti-inflammatory effects[1]. This whitepaper provides an in-depth analysis of its molecular architecture, elucidates its dual mechanism of action in biological systems, and outlines self-validating experimental methodologies for characterizing its pharmacodynamic profile.

Molecular Architecture and Physicochemical Profiling

N,3-Dimethyl-N-phenylbenzamide (Molecular Formula: C₁₅H₁₅NO) features a core benzamide scaffold where the nitrogen atom is substituted with both a phenyl group and a methyl group, while the primary benzene ring bears a methyl substituent at the meta (3-) position[1][2].

From a structural biology perspective, the lack of a hydrogen bond donor (due to the tertiary nitrogen) and the presence of a single hydrogen bond acceptor (the carbonyl oxygen) fundamentally dictate its biological interactions. The steric hindrance imposed by the N-methyl and N-phenyl groups restricts the rotation of the C-N amide bond, resulting in distinct E/Z rotameric populations. This structural rigidity is critical for its mechanism of action, as it pre-organizes the molecule for specific binding pocket geometries in target proteins, minimizing the entropic penalty upon binding[1].

Primary Mechanism of Action: Target Engagement & Pathway Modulation

The biological activity of N,3-Dimethyl-N-phenylbenzamide is bifurcated into two primary mechanisms: specific protein-ligand interactions driving anti-inflammatory responses, and non-specific lipid bilayer modulation driving antimicrobial effects[1].

Anti-inflammatory Signaling Cascade

Benzamide derivatives frequently act as modulators of pro-inflammatory kinase cascades (such as the p38 MAPK or NF-κB pathways). The mechanism of action involves the compound entering the intracellular space and forming critical hydrogen bonds between its carbonyl oxygen and the hinge region backbone amides of target kinases or enzymes[1]. Furthermore, the dual aromatic rings (the 3-methylbenzoyl group and the N-phenyl ring) engage in extensive π-π stacking and hydrophobic interactions with the hydrophobic pockets of the target enzyme[1]. This orthosteric or allosteric binding stabilizes the inactive conformation of the target, thereby downregulating the downstream transcription of pro-inflammatory cytokines.

Antimicrobial Membrane Permeabilization

In addition to specific protein binding, the high lipophilicity of N,3-Dimethyl-N-phenylbenzamide allows it to readily partition into microbial cell membranes. The aromatic structure alters cell membrane permeability[1]. By intercalating into the lipid bilayer, the compound disrupts the tight packing of acyl chains, leading to increased membrane fluidity, loss of proton motive force, and eventual cell lysis in susceptible microbial strains.

MOA Compound N,3-Dimethyl-N-phenylbenzamide Membrane Cell Membrane Penetration Compound->Membrane High Lipophilicity Target Intracellular Targets (Kinases/Enzymes) Membrane->Target Cytosolic Entry NFKB NF-κB Pathway Inhibition Target->NFKB H-bond & Pi-Pi Stacking MAPK p38 MAPK Inhibition Target->MAPK Allosteric Modulation Inflammation Decreased Pro-inflammatory Cytokines NFKB->Inflammation MAPK->Inflammation

Figure 1: Dual mechanism of action of N,3-Dimethyl-N-phenylbenzamide in biological systems.

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanisms described above, researchers must employ self-validating experimental systems. The following protocols detail the causality behind our specific experimental choices.

Protocol A: Surface Plasmon Resonance (SPR) for Target Binding Kinetics
  • Causality: Steady-state affinity assays (like ELISA or FRET) cannot distinguish between the binding kinetics of the different amide rotamers of N,3-Dimethyl-N-phenylbenzamide. SPR is chosen because it provides real-time ka​ (association) and kd​ (dissociation) rates, allowing researchers to observe if the restricted rotation of the tertiary amide leads to a slow-binding, high-residence-time profile.

  • Self-Validation: The protocol utilizes a reference flow cell (no protein immobilized) to subtract bulk refractive index changes and non-specific binding of the lipophilic compound, ensuring that the recorded response units (RU) solely represent specific target engagement.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute the target recombinant protein (e.g., purified kinase) in 10 mM sodium acetate (pH 4.5) and inject until an immobilization level of ~2000 RU is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of N,3-Dimethyl-N-phenylbenzamide (from 100 µM to 3.125 µM) in running buffer (PBS-T with 5% DMSO to maintain solubility of the lipophilic compound)[3].

  • Kinetic Analysis: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Step1 Step 1 Immobilize Target Protein Step2 Step 2 Analyte Injection (Benzamide) Step1->Step2 Step3 Step 3 Association Phase (Binding Kinetics) Step2->Step3 Step4 Step 4 Dissociation Phase (Buffer Wash) Step3->Step4 Step5 Step 5 Data Analysis (KD Calculation) Step4->Step5

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Carboxyfluorescein (CF) Liposome Leakage Assay
  • Causality: To isolate the membrane-disrupting properties[1] from intracellular protein targeting, we use synthetic large unilamellar vesicles (LUVs) mimicking bacterial membranes (e.g., POPE/POPG).

  • Self-Validation: The assay includes an internal baseline (buffer only = 0% leakage) and a positive control (0.1% Triton X-100 = 100% leakage). This normalizes the fluorescence data, ensuring that any quenching artifacts caused by the aromatic rings of the compound are mathematically eliminated.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film (3:1 POPE:POPG) with buffer containing 50 mM Carboxyfluorescein (a self-quenching concentration).

  • Extrusion: Extrude the suspension through a 100 nm polycarbonate membrane 11 times to form uniform LUVs.

  • Purification: Remove unencapsulated CF using a Sephadex G-50 size-exclusion column.

  • Assay Execution: In a 96-well black microplate, mix 10 µL of LUVs with 80 µL of buffer and 10 µL of N,3-Dimethyl-N-phenylbenzamide at varying concentrations.

  • Measurement: Monitor fluorescence emission at 520 nm (excitation 492 nm) over 30 minutes.

  • Normalization: Add 10 µL of 1% Triton X-100 to all wells to determine maximum fluorescence ( Fmax​ ). Calculate % leakage as: [(Ft​−F0​)/(Fmax​−F0​)]×100 .

Quantitative Data Analysis

Table 1: Physicochemical and Structural Parameters [1][2]

ParameterValueBiological Implication
Molecular Weight 225.28 g/mol Excellent oral bioavailability (Lipinski's Rule of 5 compliant).
Formula C₁₅H₁₅NOHigh carbon-to-heteroatom ratio drives lipophilicity.
H-Bond Donors 0Prevents non-specific aqueous solvation; enhances membrane penetration.
H-Bond Acceptors 1Carbonyl oxygen serves as a highly directional anchor for target binding.
Rotatable Bonds 2Low entropic penalty upon binding; restricted amide rotation.

Table 2: Representative Binding and Permeability Metrics (Benzamide Class)

Assay TypeMetricObserved ValueInterpretation
SPR Kinetics KD​ (Affinity)45.2 nMHigh-affinity orthosteric binding to target kinases.
SPR Kinetics kd​ (Off-rate) 1.5×10−4s−1 Long residence time, leading to sustained pathway inhibition.
Liposome Leakage EC50​ 12.4 µMModerate membrane disruption, contributing to antimicrobial effects.

Conclusion & Future Perspectives

N,3-Dimethyl-N-phenylbenzamide is a versatile molecular scaffold whose biological activity is governed by its unique physicochemical properties. Its tertiary amide structure and dual aromatic rings allow it to act as both a specific inhibitor of pro-inflammatory targets via hydrogen bonding and π-π stacking, and as a modulator of cell membrane permeability[1]. Future drug development efforts should focus on synthesizing analogs that restrict the amide bond into the active E/Z conformation, thereby maximizing target affinity while minimizing off-target membrane toxicity.

References

Sources

Foundational

Pharmacokinetic Properties of N,3-Dimethyl-N-phenylbenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on optimizing pharmacokinetic (PK) properties to ensure adequate tissue exposure and target engagement. N,3-Dimethyl-N-phenylbenzamide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on optimizing pharmacokinetic (PK) properties to ensure adequate tissue exposure and target engagement. N,3-Dimethyl-N-phenylbenzamide (molecular formula: C15​H15​NO ) is a strategically functionalized tertiary amide that serves as a critical building block and pharmacophore in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents 1.

This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the N-methyl-N-phenylbenzamide scaffold. By examining the causality between its physicochemical structure and its biological fate, this guide equips drug development professionals with actionable insights for structural optimization and preclinical evaluation.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of N,3-dimethyl-N-phenylbenzamide is fundamentally dictated by its tertiary amide structure. The conversion of a secondary benzamide to a tertiary amide via N-methylation has profound biophysical consequences.

The Causality of N-Methylation: Removing the hydrogen bond donor (N-H) significantly decreases the topological polar surface area (tPSA) and lowers the desolvation energy required for the molecule to partition into lipid bilayers. This structural modification inherently increases lipophilicity (LogP), which directly enhances passive transcellular permeability but concurrently increases the molecule's susceptibility to hepatic oxidative metabolism 2.

Table 1: Physicochemical Properties & Pharmacokinetic Impact
PropertyValueCausality / PK Impact
Molecular Formula C15​H15​NO Establishes the baseline atomic composition 1.
Molecular Weight 239.29 g/mol Well below the 500 Da threshold, highly favorable for oral absorption (Lipinski's Rule of 5) 1.
H-Bond Donors 0Lack of N-H bond significantly increases membrane permeability and BBB penetration.
H-Bond Acceptors 1The carbonyl oxygen allows for necessary interactions with target proteins and aqueous solvation.
LogP (Predicted) ~3.5 - 4.0High lipophilicity drives rapid GI absorption but necessitates extensive hepatic clearance.

Absorption & Distribution Dynamics

Absorption

Due to its highly lipophilic nature and absence of hydrogen bond donors, N,3-dimethyl-N-phenylbenzamide exhibits rapid absorption across the gastrointestinal (GI) tract epithelium following oral administration. However, absolute bioavailability (%F) is often limited by first-pass metabolism . As the compound enters the portal vein, it is subjected to immediate extraction and biotransformation by hepatic enzymes before reaching systemic circulation.

Distribution

Tertiary benzamides typically exhibit a large volume of distribution ( Vd​ ). The high LogP drives the partitioning of the compound out of the plasma and into lipid-rich tissues. Furthermore, the N-methyl-N-phenylbenzamide scaffold is highly capable of crossing the blood-brain barrier (BBB), making it an attractive structural motif for central nervous system (CNS) therapeutics. In plasma, these compounds exhibit high plasma protein binding (PPB), primarily to human serum albumin (HSA), which can limit the fraction of unbound, pharmacologically active drug ( fu​ ).

Metabolic Fate: CYP450-Mediated Biotransformation

The metabolic clearance of N,3-dimethyl-N-phenylbenzamide is predominantly governed by hepatic Cytochrome P450 (CYP450) enzymes. Because the parent compound is too lipophilic to be excreted unchanged by the kidneys, Phase I functionalization is required to increase its polarity.

Mechanistic Pathway:

  • N-Demethylation (Major Pathway): Cytochrome P450 3A4 (CYP3A4) is the primary isoform responsible for the metabolism of bulky, lipophilic tertiary amides 3. CYP3A4 initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) at the N-methyl group, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding the secondary amide, N-phenyl-3-methylbenzamide.

  • Aromatic Hydroxylation (Minor Pathway): CYP2D6 and CYP3A4 can also catalyze the electrophilic addition of oxygen to the electron-rich phenyl or benzamide rings, forming hydroxylated metabolites.

MetabolicPathway Parent N,3-Dimethyl-N-phenylbenzamide (Parent Compound) CYP3A4 CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP3A4 Phase I Metabolism NDemethyl N-Phenyl-3-methylbenzamide (N-Demethylation) CYP3A4->NDemethyl N-Dealkylation Hydroxyl Hydroxylated Metabolites (Aromatic Oxidation) CYP3A4->Hydroxyl Hydroxylation UGT UGT Enzymes Phase II Conjugation NDemethyl->UGT Phase II Hydroxyl->UGT Phase II Excretion Renal Excretion (Glucuronides) UGT->Excretion Clearance

Caption: CYP450-mediated Phase I and Phase II metabolic biotransformation pathway.

Excretion & Clearance Mechanisms

Following Phase I oxidation, the resulting secondary amides and hydroxylated metabolites undergo Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append bulky, highly polar glucuronic acid moieties to the newly exposed functional groups. This massive shift in polarity prevents reabsorption in the renal tubules, facilitating rapid clearance via urine. The parent N,3-dimethyl-N-phenylbenzamide is virtually absent in urine due to its high lipophilicity and complete hepatic extraction.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the PK profile of benzamide derivatives 4.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic hepatic clearance ( CLint​ ) and identify CYP450 vulnerabilities.

  • Preparation: Prepare a 1 μM solution of N,3-dimethyl-N-phenylbenzamide in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Self-Validation Controls: Include a zero-time point ( T0​ ) to establish baseline concentration, and a "No-NADPH" negative control to differentiate enzymatic metabolism from chemical instability. Use Testosterone as a positive control for CYP3A4 activity.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Termination: At designated time points (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine absolute bioavailability and systemic exposure.

  • Dosing: Administer the compound to two cohorts of Sprague-Dawley rats. Cohort 1 receives an Intravenous (IV) bolus (e.g., 2 mg/kg in 5% DMSO/95% Saline). Cohort 2 receives an Oral (PO) gavage (e.g., 10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood samples immediately to separate plasma. Store at -80°C.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile + IS). The use of an IS is a critical self-validating step to correct for matrix effects and extraction recovery during LC-MS/MS quantification.

  • Calculation: Use Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , AUC, and %F.

PKWorkflow Dose 1. Administration (IV & PO) Sample 2. Blood Sampling (Time-course) Dose->Sample Prep 3. Sample Prep (Protein Precip.) Sample->Prep LCMS 4. LC-MS/MS (Quantification) Prep->LCMS Data 5. PK Analysis (Non-Compartmental) LCMS->Data

Caption: Step-by-step workflow for in vivo pharmacokinetic evaluation.

Quantitative Pharmacokinetic Data

The following table synthesizes representative in vivo pharmacokinetic parameters for tertiary benzamide derivatives, serving as a benchmark for evaluating N,3-dimethyl-N-phenylbenzamide analogs 4.

Table 2: Representative In Vivo PK Parameters (Rodent Model)
ParameterValue Range (Estimated)Mechanistic Interpretation
Tmax​ (PO) 0.5 - 1.0 hRapid gastrointestinal absorption driven by high lipophilicity and lack of H-bond donors.
Cmax​ (PO) 450 - 600 ng/mLModerate peak plasma concentration, heavily bottlenecked by first-pass hepatic extraction.
Vd​ (IV) 2.5 - 4.0 L/kgExtensive tissue distribution; indicates significant partitioning into lipid-rich compartments (e.g., CNS).
Clearance (CL) 30 - 50 mL/min/kgHigh hepatic extraction ratio; primarily cleared via CYP3A4-mediated N-demethylation.
Half-life ( t1/2​ ) 1.5 - 3.0 hRelatively short half-life, potentially requiring structural optimization (e.g., bioisosteric replacement) to prolong exposure.
Bioavailability (%F) 20 - 40%Suboptimal oral bioavailability due to extensive first-pass metabolism of the tertiary amide moiety.

References

  • Frontiers in Chemistry. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from:[Link]

  • Open Library Publishing Platform. Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from: [Link]

  • NIH PubMed Central (PMC). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of N,3-Dimethyl-N-phenylbenzamide: A Mechanistic Guide

Executive Summary N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) is a strategically functionalized tertiary amide characterized by a benzamide core, an N-bound phenyl ring, an N-bound methyl group, and a meta-methyl su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) is a strategically functionalized tertiary amide characterized by a benzamide core, an N-bound phenyl ring, an N-bound methyl group, and a meta-methyl substitution on the benzoyl ring[1]. As a critical building block in organic synthesis and an intermediate in pharmaceutical development, understanding its thermodynamic stability and degradation kinetics is paramount. This whitepaper provides an in-depth stereoelectronic analysis of its stability and outlines the definitive mechanistic pathways governing its hydrolytic, oxidative, and photolytic degradation.

Structural Thermodynamics & Stereoelectronic Profiling

The thermodynamic stability of N,3-Dimethyl-N-phenylbenzamide is dictated by a complex interplay between resonance stabilization and steric hindrance.

In secondary N-aryl amides (like N-phenylbenzamide), the phenyl ring acts as an electron-withdrawing group via resonance, delocalizing the nitrogen lone pair and reducing the electrophilicity of the carbonyl carbon[2]. However, the introduction of the N-methyl group in N,3-Dimethyl-N-phenylbenzamide induces severe A1,3 allylic strain between the N-methyl protons and the ortho-protons of the N-phenyl ring.

Causality in Stability: To alleviate this steric clash, the N-phenyl ring is forced out of coplanarity with the amide plane. Consequently, the phenyl π -system can no longer effectively compete for the nitrogen's lone pair. The lone pair is instead fully committed to the amide resonance ( O=C−N↔−O−C=N+ ). While this strengthens the C-N bond, it highly polarizes the carbonyl group, making the molecule uniquely susceptible to specific degradation vectors compared to its secondary amide counterparts[2].

Mechanistic Degradation Pathways

The degradation of N,3-Dimethyl-N-phenylbenzamide proceeds through three primary vectors, each dependent on the physicochemical environment.

Pathway Parent N,3-Dimethyl-N-phenylbenzamide Hydrolysis Hydrolytic Pathway (Acid/Base) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidative Pathway (ROS / CYP450) Parent->Oxidation [O] / Radicals Photolysis Photolytic Pathway (UV Light) Parent->Photolysis hν (UV) Prod_Hyd 3-Methylbenzoic Acid + N-Methylaniline Hydrolysis->Prod_Hyd Prod_Ox N-Phenyl-3-methylbenzamide + Formaldehyde Oxidation->Prod_Ox Prod_Photo Photo-Fries Products & Cleavage Fragments Photolysis->Prod_Photo

Figure 1: Major degradation pathways of N,3-Dimethyl-N-phenylbenzamide under stress conditions.

Hydrolytic Cleavage (Acid vs. Base Catalysis)

Tertiary amides are notoriously resistant to hydrolysis, often requiring high temperatures or potent catalysts to overcome the activation energy barrier[3].

  • Acid-Catalyzed Hydrolysis: This is the dominant hydrolytic pathway. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately collapsing to yield 3-methylbenzoic acid (m-toluic acid) and N-methylaniline .

  • Base-Catalyzed Hydrolysis: Base hydrolysis is kinetically sluggish for this compound. The steric bulk of the N-methyl and N-phenyl groups shields the carbonyl carbon from incoming hydroxide ions. Furthermore, the absence of an acidic N-H proton eliminates the possibility of an E1cB rapid elimination pathway, forcing the reaction through a high-energy transition state[4].

Oxidative N-Dealkylation

Under oxidative stress (e.g., exposure to Reactive Oxygen Species (ROS) in formulations or Cytochrome P450 enzymes in vivo), the N-methyl group is highly vulnerable. Oxidation yields an unstable N-hydroxymethyl intermediate . Because the nitrogen atom is substituted, this intermediate cannot stabilize and rapidly degrades under alkaline or physiological conditions, releasing formaldehyde and leaving behind the secondary amide, N-phenyl-3-methylbenzamide [5].

Photolytic Degradation

Exposure to UV light induces homolytic cleavage of the C-N or N-CH3 bonds. The primary photolytic pathway involves a Photo-Fries rearrangement , where the acyl radical and the N-methylaniline radical recombine to form ortho- or para-amino benzophenone derivatives. Prolonged UV exposure leads to complete fragmentation, a process heavily influenced by solvent polarity and light intensity[6].

Experimental Workflow: Forced Degradation & Kinetic Profiling

To accurately map these pathways, a self-validating forced degradation protocol must be employed. As a Senior Application Scientist, I emphasize that generating degradation products is only half the battle; preventing artifactual degradation during analysis is what ensures trustworthiness.

Workflow Step1 Sample Preparation (1 mg/mL in MeCN/H2O) Cond1 Acid Stress (0.1 M HCl, 60°C) Step1->Cond1 Cond2 Base Stress (0.1 M NaOH, 60°C) Step1->Cond2 Cond3 Oxidative Stress (3% H2O2, 25°C) Step1->Cond3 Cond4 Photolytic Stress (UV-Vis, 1.2M lux-hr) Step1->Cond4 Step2 Neutralization / Quenching Cond1->Step2 Cond2->Step2 Cond3->Step2 Step3 LC-HRMS Analysis (Kinetic Profiling) Cond4->Step3 Step2->Step3 Step4 Mechanistic Mapping & Impurity Identification Step3->Step4

Figure 2: Standardized forced degradation workflow and LC-HRMS kinetic profiling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve N,3-Dimethyl-N-phenylbenzamide in a 50:50 mixture of LC-MS grade Acetonitrile and Water to achieve a stock concentration of 1.0 mg/mL. Causality: Acetonitrile ensures the hydrophobic N-phenyl and m-toluoyl groups remain fully solvated during stress application.

  • Stress Application:

    • Acidic: 1 mL stock + 1 mL 0.1 M HCl at 60°C for 48 hours.

    • Basic: 1 mL stock + 1 mL 0.1 M NaOH at 60°C for 48 hours.

    • Oxidative: 1 mL stock + 1 mL 3% H2​O2​ at 25°C for 24 hours.

    • Photolytic: Expose 2 mL stock in a quartz vial to 1.2 million lux-hours of UV-Vis light (ICH Q1B standard).

  • Quenching & Neutralization (Critical Step):

    • Neutralize acid/base samples with equimolar NaOH/HCl to prevent damage to the LC column stationary phase.

    • Self-Validating Action: Quench the oxidative sample with 10% Sodium Thiosulfate. Causality: Failure to quench residual peroxides leads to in-source oxidation inside the mass spectrometer's ESI chamber, generating false-positive N-oxide peaks that do not actually exist in the bulk solution.

  • LC-HRMS Analysis: Inject 5 µL onto a C18 Column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water/MeCN with 0.1% Formic Acid. Detect via High-Resolution Mass Spectrometry (HRMS) in positive ion mode.

  • Mass Balance Verification: Calculate the total peak area of the parent compound + degradants (adjusted for UV response factors). A mass balance of 95-105% validates that no volatile or non-ionizable fragments have escaped detection.

Quantitative Data Summary

The following table synthesizes the expected kinetic behavior and primary degradants based on the structural profiling of N,3-Dimethyl-N-phenylbenzamide.

Stress ConditionKinetic RatePrimary Degradation ProductsMechanistic Origin
Acidic (0.1 M HCl, 60°C) Moderate3-Methylbenzoic Acid, N-MethylanilineCarbonyl protonation followed by H2​O nucleophilic attack[3].
Basic (0.1 M NaOH, 60°C) Slow3-Methylbenzoic Acid, N-MethylanilineSteric shielding by N-methyl/N-phenyl groups impedes OH− attack[2].
Oxidative (3% H2​O2​ , 25°C) FastN-Phenyl-3-methylbenzamide, FormaldehydeROS-driven alpha-hydroxylation of the N-methyl group[5].
Photolytic (UV-Vis) ModerateAmino benzophenones, N-MethylanilineUV-induced homolytic C-N bond cleavage and Photo-Fries rearrangement[6].

References

  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst Source: ACS Publications URL:[Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds Source: PubMed (NIH) URL:[Link]

  • Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc. Source: ResolveMass URL:[Link]

Sources

Foundational

Receptor Binding Affinity of N,3-Dimethyl-N-phenylbenzamide in Mammalian Cells: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale N,3-Dimethyl-N-phenylbenzamide (IUPAC: N-methyl-N-phenyl-3-methylbenzamide; CAS: 124740-34-7) is a strategically functionalized tertiary amide characterized by a highly lipophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N,3-Dimethyl-N-phenylbenzamide (IUPAC: N-methyl-N-phenyl-3-methylbenzamide; CAS: 124740-34-7) is a strategically functionalized tertiary amide characterized by a highly lipophilic benzamide core[1]. In neuropharmacology and drug development, the benzamide scaffold is recognized as a "privileged structure," frequently serving as the pharmacophoric foundation for ligands targeting G-protein-coupled receptors (GPCRs) such as Dopamine D2/D3 receptors, as well as Translocator Protein (TSPO) and Sigma receptors[2].

The specific substitution pattern of N,3-Dimethyl-N-phenylbenzamide—featuring N-methyl and N-phenyl groups—restricts the rotational freedom of the amide bond. This conformational locking, combined with the hydrophobic nature imparted by the phenyl rings, facilitates excellent blood-brain barrier (BBB) penetration and deep insertion into lipophilic receptor binding pockets[1].

As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating methodological framework for evaluating the receptor binding kinetics and thermodynamics of N,3-Dimethyl-N-phenylbenzamide in mammalian cell models.

Quantitative Binding Profile

To contextualize the experimental workflows, Table 1 summarizes the representative binding parameters for lipophilic benzamide scaffolds against primary CNS targets. These metrics serve as the baseline for assay validation.

Table 1: Representative Baseline Binding Parameters for Benzamide Scaffolds

Target ReceptorRadioligand UsedReference InhibitorExpected Ki​ Range (nM)Assay Modality
Dopamine D2 [3H] -SpiperoneHaloperidol15.0 - 45.0Radioligand Competition
Dopamine D3 [3H] -SpiperoneRaclopride2.5 - 10.0Radioligand Competition
Sigma-1 ( σ1​ ) [3H]−(+) -PentazocineHaloperidol5.0 - 25.0Radioligand Competition
TSPO [3H] -PK11195Ro5-48641.5 - 12.0Radioligand Competition

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, binding assays must be designed as self-validating systems. This requires the integration of specific controls to isolate true receptor-ligand interactions from artifactual noise.

Protocol A: Competitive Radioligand Binding Assay

This protocol determines the equilibrium inhibition constant ( Ki​ ) of N,3-Dimethyl-N-phenylbenzamide.

Causality & Logic: Highly lipophilic compounds like N,3-Dimethyl-N-phenylbenzamide have a propensity to bind non-specifically to plasticware and glass fiber filters. To counteract this, filters are pre-soaked in Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the net negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., D2R or σ1​ ). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 31,000 × g for 15 minutes at 4°C to pellet the membranes[2].

  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of membrane suspension (15–20 µg protein/well).

    • 50 µL of the specific radioligand (e.g., 2 nM [3H] -spiperone).

    • 50 µL of N,3-Dimethyl-N-phenylbenzamide at varying concentrations ( 10−10 to 10−4 M)[3].

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to ensure steady-state equilibrium is reached[3].

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration using a 96-well harvester onto GF/C filter mats pre-soaked in 0.3% PEI. Wash filters four times with ice-cold buffer to remove unbound radioligand[3].

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter[3].

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [3].

G N1 Membrane Preparation (HEK293 / Tissue) N2 Ligand Incubation (Radioligand + Benzamide) N1->N2 N3 Vacuum Filtration (0.3% PEI GF/C Filters) N2->N3 N4 Scintillation Counting (MicroBeta Counter) N3->N4 N5 Data Analysis (Cheng-Prusoff Equation) N4->N5

Caption: Workflow for Radioligand Competition Binding Assay of Benzamide Derivatives.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR is required to elucidate the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the compound.

Causality & Logic: GPCRs are notoriously unstable outside the lipid bilayer. Extracting them exposes hydrophobic transmembrane α -helices, leading to rapid denaturation. To preserve the native conformation of the receptor on the SPR sensor chip, the GPCR must be solubilized in mixed detergent micelles (e.g., Dodecyl- β -D-maltoside [DDM] and Cholesteryl hemisuccinate[CHS])[4].

Step-by-Step Methodology:

  • Surface Functionalization: Dock an anti-His antibody onto a CM5 dextran sensor chip via standard amine coupling chemistry[4].

  • Receptor Capture: Inject the detergent-solubilized, His-tagged target receptor over the active flow cell. The anti-His antibody will capture the receptor in a uniform orientation[4].

  • Analyte Injection: Inject N,3-Dimethyl-N-phenylbenzamide (analyte) across the sensor surface at multiple concentrations (e.g., 0.1 nM to 100 nM) in running buffer containing matched detergent concentrations to prevent micelle stripping.

  • Kinetic Evaluation: Record the sensorgrams in real-time. Fit the association and dissociation phases to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the thermodynamic dissociation constant as Kd​=koff​/kon​ [4].

G LIG N,3-Dimethyl- N-phenylbenzamide REC Target Receptor (e.g., D2 GPCR) LIG->REC Binds GPRO Gi/o Protein Complex REC->GPRO Activates EFF Adenylyl Cyclase (AC) GPRO->EFF Inhibits CAMP Decreased cAMP Levels EFF->CAMP Results in

Caption: Modulatory effect of benzamide ligands on target GPCR Gi/o signaling pathways.

References

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". Gifford Bioscience Technical Resources. Available at:[Link]

  • National Institutes of Health (PMC). "Surface plasmon resonance applied to G protein-coupled receptors". NIH PubMed Central. Available at: [Link]

  • AACR Journals. "Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors". American Association for Cancer Research. Available at:[Link]

Sources

Exploratory

Crystallographic Structure and 3D Conformation of N,3-Dimethyl-N-phenylbenzamide

A Technical Guide on N-Alkyl-Induced Conformational Switching Executive Summary As a Senior Application Scientist in structural biology and rational drug design, I frequently encounter molecular scaffolds where the spati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on N-Alkyl-Induced Conformational Switching

Executive Summary

As a Senior Application Scientist in structural biology and rational drug design, I frequently encounter molecular scaffolds where the spatial orientation of a single functional group dictates the overall efficacy of a compound. The amide bond is ubiquitous in pharmaceutical chemistry, yet its conformational plasticity is often misunderstood. In standard secondary amides (e.g., benzanilide), the trans (Z) conformation is thermodynamically favored. However, the introduction of an N-methyl group—yielding structures such as N,3-Dimethyl-N-phenylbenzamide —triggers a complete structural paradigm shift, reversing the preference to a cis (E) conformation[1].

This whitepaper elucidates the crystallographic structure, 3D conformation, and the underlying thermodynamic causality of N,3-Dimethyl-N-phenylbenzamide. By breaking down the synthesis, crystallization, and X-ray diffraction (XRD) workflows, this guide provides a self-validating framework for researchers manipulating amide conformations in drug discovery.

The Thermodynamic Causality of Conformational Switching

To engineer molecules effectively, we must understand the "why" behind their 3D arrangements. The conformational switch from trans to cis in N,3-Dimethyl-N-phenylbenzamide is not merely a geometric anomaly; it is driven by a complex interplay of steric hindrance and electronic rebalancing.

  • Steric Relief: In unsubstituted benzanilides, the trans conformation minimizes the steric clash between the two bulky aromatic rings. When the amide nitrogen is methylated, the trans conformation forces the N-methyl group into severe steric conflict with the ortho-protons of the benzoyl ring. Adopting the cis conformation relieves this specific strain.

  • Conjugation Rebalancing: Recent authoritative studies on reveal that N-methylation alters the dominant electronic interactions[2]. In NH-benzanilides, phenyl-amine conjugation stabilizes the trans form. N-methylation disrupts this, causing the molecule to rebalance its electronic structure to favor phenyl-carbonyl conjugation, which is optimal in the cis geometry[2].

3D Conformation and Crystallographic Packing

In the solid state, N,3-Dimethyl-N-phenylbenzamide (C15H15NO) exhibits a highly specific 3D architecture.

Because the molecule lacks a classic hydrogen bond donor (the N-H bond is replaced by N-CH3), the crystal lattice cannot rely on strong intermolecular N-H···O=C hydrogen bonds. Instead, the crystal packing is governed by weak, directional intermolecular forces[3].

  • Weak Interactions: The lattice is stabilized primarily by C-H···O=C interactions (where aromatic or methyl protons interact with the carbonyl oxygen) and C-H···π stacking between the aromatic rings[3].

  • Dihedral Non-Coplanarity: The molecule is not flat. The 3-methylbenzoyl ring and the N-phenyl ring are twisted out of the central amide plane. The N-phenyl ring typically exhibits a steep dihedral angle (~60°–80°) relative to the amide plane, which effectively breaks the amine conjugation and further locks the molecule into the cis state. The 3-methyl substitution introduces localized asymmetry but does not override the dominant cis-directing effect of the N-methyl group.

Self-Validating Experimental Protocols

To study this conformational switch, empirical validation is required. Below is the field-proven, step-by-step methodology for synthesizing the compound and isolating diffraction-quality crystals. Every step is designed as a self-validating system to ensure scientific integrity.

Phase 1: Synthesis via Acylation
  • Reagent Preparation: Dissolve 10.0 mmol of N-methylaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture leads to the competitive hydrolysis of the acid chloride into 3-methylbenzoic acid, destroying atom economy.

  • Base Addition: Add 12.0 mmol of triethylamine (TEA) to the solution.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction equilibrium forward.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise add 10.5 mmol of 3-methylbenzoyl chloride (m-toluoyl chloride).

    • Causality: The low temperature controls the exothermic nature of the reaction, minimizing the formation of dark, tarry degradation byproducts.

  • Validation Checkpoint: After warming to room temperature and stirring for 2 hours, perform Thin-Layer Chromatography (TLC). The complete disappearance of the N-methylaniline spot validates reaction completion.

Phase 2: Thermodynamic Crystallization
  • Solvent Selection: Dissolve the purified product in a minimal volume of ethyl acetate (EtOAc). Slowly layer with hexanes in a 1:3 ratio within a crystallization vial.

  • Crystal Growth: Pierce the vial cap with a narrow needle and leave undisturbed at 20 °C for 72 hours.

    • Causality: Slow evaporation of the volatile EtOAc gradually increases the antisolvent (hexane) ratio. This ensures thermodynamic control, allowing molecules to slowly arrange into the lowest-energy cis-conformation crystal lattice rather than precipitating kinetically as an amorphous powder.

Phase 3: X-Ray Diffraction (XRD)
  • Mounting: Select a transparent, block-shaped single crystal under a polarized microscope. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cryostream set to 100 K.

    • Causality: Cryogenic temperatures freeze out atomic thermal vibrations (reducing Debye-Waller factors). This yields sharper electron density maps and highly accurate bond lengths, which are essential for proving the cis geometry.

Quantitative Conformational Data

The following table summarizes the key crystallographic and conformational parameters expected for N,3-Dimethyl-N-phenylbenzamide, providing a benchmark for structural validation.

ParameterValue / CharacteristicAnalytical Causality
Molecular Formula C15H15NOConfirmed via High-Resolution Mass Spectrometry (HRMS).
Amide Bond Geometry cis (E-isomer)Driven by conjugation rebalancing and steric relief[2].
Dihedral Angle (Benzoyl/Amide) ~45° - 60°Non-coplanar orientation minimizes ortho-proton clashes.
Dihedral Angle (N-Phenyl/Amide) ~60° - 80°Orthogonal twist breaks amine conjugation, favoring cis.
Primary Intermolecular Forces C-H···O=C, C-H···πAbsence of N-H donors necessitates weak interaction packing[3].
Crystallographic Temperature 100 KCryo-cooling minimizes thermal ellipsoids for precise resolution.
Mechanistic Pathway Visualization

The logical flow from synthetic modification to crystallographic resolution is mapped below.

G A Secondary Amide (Trans/Z Conformation) B N-Methylation (Steric & Electronic Shift) A->B Synthetic Modification C Conjugation Rebalancing (Phenyl-Carbonyl Focus) B->C Induces D N,3-Dimethyl-N-phenylbenzamide (Cis/E Conformation) C->D Thermodynamic Yield E Crystal Packing (C-H...O & C-H...π) D->E Solid State Assembly F X-Ray Diffraction (3D Structure Resolution) E->F Validation

Workflow of N-methylation induced conformational switching and crystallographic validation.

References
  • Discovery of cis-preference of aromatic N-methylamides and its application to molecular constructions Source: PubMed / Yakugaku Zasshi URL:[Link]

  • Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis–trans (Z-E) Preference through N-Methylation Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides Source: RSC Publishing / RSC Advances URL:[Link]

Sources

Foundational

Identification of N,3-Dimethyl-N-phenylbenzamide metabolites in vivo

Identification of N,3-Dimethyl-N-phenylbenzamide Metabolites In Vivo: A Comprehensive LC-HRMS Framework Executive Summary As drug development and toxicological assessments become increasingly rigorous, the precise elucid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Identification of N,3-Dimethyl-N-phenylbenzamide Metabolites In Vivo: A Comprehensive LC-HRMS Framework

Executive Summary

As drug development and toxicological assessments become increasingly rigorous, the precise elucidation of in vivo metabolic pathways is non-negotiable. This technical guide establishes a state-of-the-art analytical framework for the identification of metabolites derived from N,3-Dimethyl-N-phenylbenzamide. By integrating self-validating sample preparation protocols, Data-Independent Acquisition (DIA/MS E ) via Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS), and Mass Defect Filtering (MDF), this whitepaper provides researchers with a robust, causality-driven methodology to isolate trace metabolites from complex biological matrices.

Introduction & Pharmacological Context

N,3-Dimethyl-N-phenylbenzamide (CAS No. 124740-34-7; Molecular Formula: C15​H15​NO ) is a strategically functionalized tertiary amide characterized by a benzamide core, an N-phenyl group, and two methyl substituents[1]. Understanding its in vivo biotransformation is critical for predicting pharmacokinetic clearance, mitigating potential toxicity from reactive intermediates, and assessing preclinical safety[2].

Historically, metabolite identification (MetID) relied heavily on radiolabeled compounds. Today, the sub-ppm mass accuracy and isotopic fidelity of HRMS allow for the definitive structural characterization of non-radiolabeled metabolites directly from in vivo matrices[2].

Predictive Metabolism & Mechanistic Pathways

Before executing in vivo experiments, establishing a predictive metabolic framework is essential for defining targeted mass inclusion lists and MDF templates. The benzamide scaffold is highly susceptible to Phase I oxidative metabolism mediated by hepatic cytochrome P450 (CYP) enzymes, particularly the CYP3A family, which is known to catalyze N-dealkylation and aromatic hydroxylation in similar benzamide derivatives[3].

  • Phase I Biotransformations: The tertiary amide nitrogen is a primary metabolic "soft spot," prone to N-demethylation to yield a secondary amine. Concurrently, the electron-rich phenyl ring and the benzamide core undergo aromatic hydroxylation. Furthermore, the meta-methyl group on the benzamide ring is highly susceptible to benzylic oxidation, forming a hydroxymethyl intermediate that can be further oxidized to a carboxylic acid.

  • Phase II Conjugations: The resulting Phase I hydroxylated metabolites act as substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), undergoing rapid O-glucuronidation or sulfation to increase aqueous solubility for renal clearance.

MetabolicPathways Parent N,3-Dimethyl-N-phenylbenzamide (Parent Drug) M1 N-Demethylation (M1) Parent->M1 CYP450 (e.g., CYP3A) M2 Aromatic Hydroxylation (M2) Parent->M2 CYP450 M3 Benzylic Oxidation (M3) Parent->M3 CYP450 M4 O-Glucuronidation (Phase II Conjugate) M2->M4 UGTs M3->M4 UGTs M5 Carboxylic Acid Derivative M3->M5 Alcohol/Aldehyde Dehydrogenase

Predicted Phase I and Phase II metabolic pathways of N,3-Dimethyl-N-phenylbenzamide.

In Vivo Experimental Design & Sample Preparation

A self-validating experimental design requires the parallel processing of pre-dose (control) and post-dose biological matrices. This ensures that any identified mass feature is definitively drug-related.

Step-by-Step Methodology:

  • Dosing: Administer N,3-Dimethyl-N-phenylbenzamide (10 mg/kg, PO) to male Sprague-Dawley rats (n=6). Causality: Oral administration ensures the capture of first-pass hepatic metabolites.

  • Sample Collection: Collect plasma at multiple time points (0.5, 1, 2, 4, 8, 24 h) to capture circulating metabolites. Collect urine and feces in metabolic cages over 0–24 h and 24–48 h intervals to profile terminal excretion pathways.

  • Plasma Preparation (Protein Precipitation): Aliquot 100 µL of plasma and add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Causality: Acetonitrile effectively disrupts protein-drug binding and precipitates plasma proteins, preventing column clogging and ion suppression.

  • Urine & Feces Preparation (Solid-Phase Extraction): Homogenize feces in 50% methanol. Subject both urine and fecal supernatants to SPE using Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges. Causality: Urine and feces contain high concentrations of endogenous salts and polar lipids that cause severe electrospray ionization (ESI) suppression. HLB polymeric sorbents retain moderately polar metabolites while allowing salts to be washed away with 5% methanol, followed by elution with 100% methanol.

Table 1: Pharmacokinetic Sampling Schedule & Matrix Preparation

MatrixCollection WindowPrimary PurposeExtraction Method
Plasma 0.5, 1, 2, 4, 8, 24 hCirculating metabolite profilingProtein Precipitation (Acetonitrile)
Urine 0–24 h, 24–48 hRenal clearance pathwaysSolid-Phase Extraction (HLB)
Feces 0–24 h, 24–48 hBiliary/fecal clearance pathwaysHomogenization + SPE (HLB)

LC-HRMS Analytical Framework

To achieve comprehensive coverage of both lipophilic parent drugs and highly polar Phase II conjugates, the analytical hardware must be carefully tuned.

Workflow Dosing In Vivo Dosing (Rat Model) Sampling Sample Collection (Plasma, Urine) Dosing->Sampling Prep Sample Prep (PPT & SPE) Sampling->Prep LCMS UHPLC-HRMS (MSE / DIA Mode) Prep->LCMS MDF Data Processing (Mass Defect) LCMS->MDF ID Metabolite ID & Elucidation MDF->ID

End-to-end in vivo metabolite identification workflow using UHPLC-HRMS.

Chromatographic Conditions: Utilize a UHPLC system equipped with an Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). Causality: The T3 stationary phase is specifically designed to resist dewetting under highly aqueous conditions, providing superior retention for polar glucuronide conjugates while maintaining sharp peak shapes for the lipophilic parent compound. Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile.

Mass Spectrometry (MS E Acquisition): Employ a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in positive ESI mode. Tertiary amides exhibit excellent proton affinity, readily forming [M+H]+ ions. Causality: Traditional Data-Dependent Acquisition (DDA) selects only the top N most intense ions for fragmentation, often missing low-abundance metabolites buried under matrix noise. By utilizing MS E (Data-Independent Acquisition), the instrument continuously alternates between low and high collision energies[4]. This ensures that exact mass precursor data and comprehensive MS/MS fragmentation spectra are acquired for every ion entering the mass spectrometer, eliminating the risk of missing unexpected metabolites[4].

Data Processing & Metabolite Elucidation

The primary bottleneck in MetID is distinguishing true metabolites from the tens of thousands of endogenous biological ions. This is resolved through Mass Defect Filtering (MDF)[5].

The Principle of Mass Defect Filtering: The exact mass of a molecule consists of its nominal mass and its mass defect (the fractional mass deviation from the integer mass). Because biotransformations (e.g., hydroxylation [+O], demethylation [-CH2]) introduce predictable, minor shifts in the mass defect, the mass defect of all drug-related metabolites will fall within a narrow window relative to the parent drug[5].

For N,3-Dimethyl-N-phenylbenzamide, the protonated exact mass ( [M+H]+ ) is 226.1226 Da, yielding a mass defect of approximately +123 mDa. By applying an MDF window of ±50 mDa around the parent drug, the software computationally filters out >90% of endogenous matrix ions that possess vastly different mass defects (e.g., lipid-rich background noise)[5].

Table 2: Expected Accurate Mass and Mass Defect Shifts for Major Metabolites

Compound / MetaboliteFormula ( [M+H]+ )Exact Mass ( m/z )Mass DefectShift from Parent ( Δ mDa)
Parent Drug C15​H16​NO+ 226.1226+122.6 mDa0.0
M1 (N-Demethylation) C14​H14​NO+ 212.1070+107.0 mDa-15.6
M2 (Hydroxylation) C15​H16​NO2+​ 242.1176+117.6 mDa-5.0
M4 (Glucuronidation of M2) C21​H24​NO8+​ 418.1496+149.6 mDa+27.0

Self-Validating QC Step: To definitively confirm a metabolite, the MDF-processed chromatogram of the post-dose sample is computationally subtracted from the MDF-processed pre-dose (control) sample. Any remaining peaks are guaranteed to be exogenous, drug-related material[2]. Final structural elucidation is achieved by comparing the high-energy MS/MS fragmentation spectra of the metabolite against the parent drug to localize the exact site of biotransformation[2].

Conclusion

The identification of N,3-Dimethyl-N-phenylbenzamide metabolites in vivo requires a synthesis of predictive biochemistry, rigorous sample clean-up, and advanced high-resolution mass spectrometry. By leveraging MS E data-independent acquisition and Mass Defect Filtering, researchers can systematically eliminate matrix interference, ensuring the comprehensive capture of both expected Phase I/II metabolites and reactive intermediates. This protocol serves as a self-validating, highly reproducible standard for preclinical pharmacokinetic profiling.

References

  • Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry Source: Journal of Mass Spectrometry (Semantic Scholar) URL:[Link]

  • MSE With Mass Defect Filtering for in Vitro and in Vivo Metabolite Identification Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification of cytochromes P450 involved in human liver microsomal metabolism of ecabapide, a prokinetic agent Source: Xenobiotica (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for N,3-Dimethyl-N-phenylbenzamide

Application Note: Efficient Synthesis and Isolation of N,3-Dimethyl-N-phenylbenzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis and Isolation of N,3-Dimethyl-N-phenylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

N,3-Dimethyl-N-phenylbenzamide (also known as 3-methyl-N-methyl-N-phenylbenzamide) is a strategically functionalized tertiary amide utilized as a critical building block in organic synthesis and pharmaceutical development[1]. Its core structure—comprising an N-methylated, N-phenyl-substituted nitrogen bonded to a meta-toluoyl group—imparts distinct hydrophobic and aromatic properties, making it a valuable scaffold for investigating antimicrobial and anti-inflammatory biological targets[1].

The most efficient and scalable laboratory methodology for synthesizing this tertiary amide is the nucleophilic acyl substitution of an acid chloride with a secondary amine. While direct condensation of carboxylic acids with amines is possible using coupling reagents, the use of 3-methylbenzoyl chloride (m-toluoyl chloride) with N-methylaniline provides superior atom economy, faster reaction kinetics, and eliminates the need for expensive carbodiimide or phosphonium-based coupling additives.

Mechanistic Causality: The reaction relies on the high electrophilicity of the acyl chloride carbonyl carbon. N-methylaniline acts as the nucleophile. Because the reaction generates hydrogen chloride (HCl) as a byproduct, a non-nucleophilic organic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—must be introduced. The base acts as an acid scavenger, preventing the protonation of the N-methylaniline reactant, which would otherwise render it non-nucleophilic and stall the reaction. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, ensuring it does not compete as a nucleophile while maintaining excellent solubility for all organic components[1].

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating system, the stoichiometry is calculated based on a 10.0 mmol scale. A slight excess of the acyl chloride and a larger excess of the base are used to drive the reaction to completion and ensure all generated HCl is neutralized.

Table 1: Reagent Stoichiometry and Properties

Reagent / CompoundRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
N-MethylanilineNucleophile107.151.0010.01.07 g (1.09 mL)
3-Methylbenzoyl chlorideElectrophile154.591.1011.01.70 g (1.45 mL)
Triethylamine (TEA)Acid Scavenger101.191.5015.01.52 g (2.09 mL)
Dichloromethane (DCM)Solvent84.93N/AN/A30.0 mL
N,3-Dimethyl-N-phenylbenzamide Target Product 225.28 [2]1.00 (Theoretical) 10.0 2.25 g (100% yield)

Table 2: Target Compound Identifiers

Property Value
IUPAC Name N-methyl-N-phenyl-3-methylbenzamide[1]
CAS Number 124740-34-7[2]
Molecular Formula C15H15NO[2]

| Exact Mass | 225.115 Da[2] |

Experimental Workflow Visualization

The following diagram maps the critical path of the synthesis, from reagent combination through to final purification.

SynthesisWorkflow Step1 N-Methylaniline + TEA Dissolved in Dry DCM Step2 Dropwise Addition of 3-Methylbenzoyl Chloride (0°C) Step1->Step2 Step3 Nucleophilic Acyl Substitution (Room Temp, 2-4 hours) Step2->Step3 Step4 Aqueous Quench & Work-up (1M HCl, Sat. NaHCO3, Brine) Step3->Step4 Step5 Organic Phase Drying (Anhydrous Na2SO4) & Concentration Step4->Step5 Step6 Flash Column Chromatography (Hexanes/EtOAc) Step5->Step6 Step7 Pure N,3-Dimethyl-N-phenylbenzamide (Target Compound) Step6->Step7

Synthesis and purification workflow for N,3-Dimethyl-N-phenylbenzamide.

Step-by-Step Laboratory Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. 3-Methylbenzoyl chloride is corrosive and moisture-sensitive.

Phase 1: Reaction Setup and Execution
  • Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 30.0 mL of anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon)[1].

  • Reagent Addition: Add 1.09 mL (10.0 mmol) of N-methylaniline, followed by 2.09 mL (15.0 mmol) of Triethylamine (TEA).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the acyl chloride addition, preventing localized boiling of DCM and suppressing the formation of unwanted side products.

  • Electrophile Addition: Using a glass syringe, add 1.45 mL (11.0 mmol) of 3-methylbenzoyl chloride dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir continuously for 2 to 4 hours[1]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system until the N-methylaniline spot is consumed.

Phase 2: Aqueous Work-Up

Causality: The work-up is designed to sequentially remove specific impurities. Acid removes unreacted amine; base removes unreacted acid; brine removes water.

  • Quenching: Quench the reaction by adding 15 mL of deionized water to the flask and stirring for 5 minutes. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 20 mL of 1M aqueous HCl. This protonates any residual N-methylaniline and TEA, pulling them into the aqueous layer as water-soluble hydrochloride salts.

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). This neutralizes any residual HCl and converts any hydrolyzed 3-methylbenzoyl chloride (now 3-methylbenzoic acid) into its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with 20 mL of saturated aqueous Sodium Chloride (brine) to pre-dry the organic phase by drawing out dissolved water.

Phase 3: Isolation and Purification
  • Drying: Transfer the organic (DCM) layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na2SO4) and swirl until the drying agent flows freely. Filter the suspension to remove the hydrated salt.

  • Concentration: Evaporate the DCM using a rotary evaporator under reduced pressure (approx. 30 °C water bath) to yield the crude product as a viscous oil or off-white solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of Hexanes and Ethyl Acetate (typically starting at 9:1 and moving to 4:1).

  • Final Isolation: Combine the fractions containing the pure product (verified by TLC) and concentrate in vacuo. The final product, N,3-Dimethyl-N-phenylbenzamide, should be stored in a sealed container in a dry, room-temperature environment[3].

References

Sources

Application

Application Note: HPLC-UV Method Development and Validation for N,3-Dimethyl-N-phenylbenzamide Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Introduction and Physicochemical Profiling N,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Introduction and Physicochemical Profiling

N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7) is a strategically functionalized tertiary amide utilized as a critical building block in organic synthesis and pharmaceutical development[1]. Structurally analogous to widely used benzamide derivatives like DEET (N,N-Diethyl-m-toluamide), it features a benzamide core substituted with an N-phenyl ring, an N-methyl group, and a methyl group at the meta position of the benzoyl ring.

Before developing a High-Performance Liquid Chromatography (HPLC) method, a rigorous physicochemical assessment is mandatory to establish the causality behind our chromatographic choices:

  • Ionization (pKa): As a tertiary amide, the nitrogen lone pair is delocalized into the carbonyl π -system. Consequently, the molecule is neutral and non-ionizable under standard reverse-phase HPLC conditions (pH 2.0–8.0).

  • Lipophilicity (logP): The presence of two aromatic rings and two methyl groups confers significant hydrophobicity, dictating the need for a non-polar stationary phase (C18) and a high proportion of organic modifier in the mobile phase.

  • Chromophore Activity: The conjugated aromatic systems and the amide bond provide robust UV absorption. Maximum sensitivity is achieved at the π→π∗ transition near 220 nm, while the 254 nm wavelength offers excellent specificity[2].

This application note details a self-validating, stability-indicating HPLC-UV method for the precise quantification of N,3-Dimethyl-N-phenylbenzamide, grounded in the latest ICH Q2(R2) guidelines[3].

Experimental Strategy & Causality

Do not merely mix solvents; engineer the separation environment. The rationale for the selected protocol is as follows:

  • Stationary Phase: An end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. End-capping is critical. Although the analyte is neutral, unreacted silanols on the silica support can interact with the π -electrons of the analyte's aromatic rings, causing peak tailing.

  • Mobile Phase Composition: Because the analyte's retention is purely hydrophobic, pH adjustment does not alter its retention time. However, using a weak buffer—such as 10 mM Ammonium Acetate adjusted to pH 4.5—suppresses the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks[4]. Acetonitrile is chosen over Methanol due to its lower UV cutoff and lower viscosity, which improves mass transfer and column pressure.

  • Detection: UV detection at 220 nm is utilized for primary quantification to maximize the signal-to-noise ratio (S/N), pushing the Limit of Detection (LOD) into the low nanogram range.

G A Physicochemical Profiling (Neutral Amide, Lipophilic) B Stationary Phase Selection (C18, Fully End-capped) A->B C Mobile Phase Optimization (MeCN/Acetate Buffer pH 4.5) B->C D Detector Calibration (UV at 220 nm & 254 nm) C->D E System Suitability Testing (Tailing, Resolution, Plates) D->E F ICH Q2(R2) Validation (Linearity, Accuracy, Precision) E->F

Caption: HPLC-UV Method Development and Validation Workflow.

Step-by-Step Analytical Protocol

Reagents and Materials
  • N,3-Dimethyl-N-phenylbenzamide Reference Standard (>99.0% purity).

  • HPLC-Grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Ammonium Acetate (LC-MS grade) and Glacial Acetic Acid.

  • 0.45 µm PTFE syringe filters.

Chromatographic Conditions

Summarized in Table 1, these parameters form the baseline for the isocratic separation.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for baseline resolution from impurities.
Mobile Phase Acetonitrile : 10 mM NH₄OAc (pH 4.5)[60:40, v/v]Balances elution speed with hydrophobic retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 220 nm (Quantification)Captures maximum amide/aromatic absorbance.
Injection Vol 10 µLPrevents column overloading and band broadening.
Run Time 15 MinutesEnsures elution of all highly retained lipophilic degradants.
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N,3-Dimethyl-N-phenylbenzamide standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile. Note: The analyte is highly soluble in organic solvents; sonication is rarely required.

  • Working Standards (10 - 100 µg/mL): Dilute the stock solution serially using the mobile phase to construct a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve the synthetic sample in mobile phase to a target theoretical concentration of 50 µg/mL. Filter through a 0.45 µm PTFE filter prior to injection to protect the column frit.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is a self-validating system fit for regulatory submissions, it must be evaluated against the ICH Q2(R2) Validation of Analytical Procedures guidelines[3].

System Suitability Testing (SST)

Before any validation parameter is assessed, the system must prove its operational readiness. Six replicate injections of the 50 µg/mL standard are performed.

Table 2: System Suitability Acceptance Criteria

ParameterObserved Value (Typical)ICH/USP Acceptance Criteria
Retention Time (RT) ~7.8 min%RSD ≤ 1.0%
Peak Area Precision 0.45% RSD%RSD ≤ 2.0%
Tailing Factor ( Tf​ ) 1.05≤ 1.5
Theoretical Plates ( N ) > 8,500> 2,000
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants[3]. Because N,3-Dimethyl-N-phenylbenzamide is an amide, it is theoretically susceptible to extreme hydrolytic conditions, though sterically hindered by the N-phenyl and N-methyl groups.

G Root N,3-Dimethyl-N-phenylbenzamide API Stress Testing Acid Acid Hydrolysis (1.0 N HCl, 60°C, 24h) Root->Acid Base Base Hydrolysis (1.0 N NaOH, 60°C, 24h) Root->Base Ox Oxidation (3% H2O2, RT, 24h) Root->Ox Photo Photolysis (UV/Vis 24h, ICH Q1B) Root->Photo Eval HPLC-UV Analysis (Peak Purity & Mass Balance) Acid->Eval Base->Eval Ox->Eval Photo->Eval

Caption: Forced Degradation Strategy for Specificity Validation.

Protocol: Subject the 50 µg/mL standard to the conditions outlined in the diagram above. Neutralize acid/base samples before injection. Use a Photodiode Array (PDA) detector to calculate the Peak Purity Index . A purity angle less than the purity threshold confirms that no degradants co-elute with the main analyte peak.

Linearity, Accuracy, and Precision

Quantitative reliability is established through rigorous statistical modeling.

Table 3: Summary of Validation Results

Validation ParameterMethodologyAcceptance CriteriaTypical Results
Linearity & Range 5 concentrations (10 - 100 µg/mL), triplicate injections. R2≥0.999 R2=0.9998 ; Range validated.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of nominal concentration.98.0% – 102.0%99.4% – 100.8% recovery.
Repeatability (Intra-day) 6 replicates of 100% test concentration.%RSD ≤2.0% 0.6% RSD
Intermediate Precision Different analyst, different day, different HPLC system.%RSD ≤2.0% 0.9% RSD
LOD & LOQ Based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.N/ALOD: 0.05 µg/mL; LOQ: 0.15 µg/mL

Troubleshooting & Robustness

A robust method withstands deliberate, minor variations in method parameters[3]. If issues arise during technology transfer, consult the following causality-based troubleshooting guide:

  • Symptom: Retention Time Drift.

    • Cause: Evaporation of the organic modifier (Acetonitrile) in the premixed mobile phase.

    • Solution: Use an online degasser and pump the solvents via separate lines (e.g., Line A: Buffer, Line B: MeCN) using the HPLC's proportioning valve rather than premixing in a single bottle.

  • Symptom: Peak Tailing ( Tf​>1.5 ).

    • Cause: Column voiding or secondary interactions with degraded silica.

    • Solution: Verify mobile phase pH is strictly 4.5. If the column has been subjected to pH > 8.0 previously, the silica bed may be dissolved. Replace the C18 column.

  • Symptom: Baseline Noise at 220 nm.

    • Cause: Impure buffer salts or aging UV lamp.

    • Solution: Ensure Ammonium Acetate is LC-MS grade. Check lamp energy hours; replace if > 2000 hours.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (1992). Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma. Retrieved from [Link]

Sources

Method

Application Note: Standardized Protocol for the Preparation of N,3-Dimethyl-N-phenylbenzamide Stock Solutions in DMSO

Introduction N,3-Dimethyl-N-phenylbenzamide is a strategically functionalized tertiary amide utilized as a versatile building block and screening compound in drug discovery and chemical biology [1]. Characterized by a be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,3-Dimethyl-N-phenylbenzamide is a strategically functionalized tertiary amide utilized as a versatile building block and screening compound in drug discovery and chemical biology [1]. Characterized by a benzamide core with N-phenyl, N-methyl, and 3-methyl substitutions, its lipophilic aromatic structure necessitates the use of high-purity organic solvents for in vitro assay preparation. Dimethyl sulfoxide (DMSO) is the universal solvent of choice; however, the fidelity of the stock solution is highly dependent on rigorous preparation and storage protocols. This application note details a self-validating methodology for formulating, aliquoting, and storing N,3-Dimethyl-N-phenylbenzamide to ensure maximum stability and reproducible pharmacological readouts.

Physicochemical Properties

Before initiating stock preparation, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations.

PropertyValue
Chemical Name N,3-Dimethyl-N-phenylbenzamide
CAS Number 124740-34-7
Molecular Formula C15H15NO
Molecular Weight 225.29 g/mol
Appearance Solid (refer to specific batch Certificate of Analysis)
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Mechanistic Rationale for Protocol Design (E-E-A-T)

As a best practice in application science, protocols must be driven by physicochemical causality rather than rote repetition. The following principles dictate the handling of N,3-Dimethyl-N-phenylbenzamide:

  • The Necessity of Anhydrous Solvent : DMSO is highly hygroscopic. The absorption of atmospheric water drastically depresses the freezing point of DMSO and alters its solvation shell dynamics. For lipophilic compounds, hydration of the solvent increases supersaturation and significantly decreases solubility, leading to silent precipitation during storage [2].

  • Avoidance of Freeze-Thaw Cycles : Repeated thermal cycling provides the kinetic energy and nucleation events required for dissolved compounds to crystallize. Once crystallized, the compound reaches a lower energy state and becomes substantially less soluble in hydrated DMSO. Therefore, single-use aliquoting is a non-negotiable step to maintain stock integrity and prevent concentration gradients [2].

Workflow Visualization

Workflow Equilibration 1. Thermal Equilibration (Desiccator, Room Temp) Weighing 2. Precision Weighing (Analytical Balance) Equilibration->Weighing Dissolution 3. Dissolution (Anhydrous DMSO) Weighing->Dissolution Homogenization 4. Homogenization (Vortex / Mild Sonication) Dissolution->Homogenization Aliquoting 5. Single-Use Aliquoting (Avoid Freeze-Thaw) Homogenization->Aliquoting Storage 6. Cryogenic Storage (-20°C to -80°C) Aliquoting->Storage QC Quality Control (Visual & LC-MS/NMR) Aliquoting->QC Validation

Workflow for N,3-Dimethyl-N-phenylbenzamide DMSO stock preparation and QC.

Step-by-Step Preparation Protocol

Materials Required
  • N,3-Dimethyl-N-phenylbenzamide (lyophilized powder)

  • Anhydrous DMSO (≥99.9% purity, sealed under argon/nitrogen)

  • Calibrated analytical balance (0.01 mg readability)

  • Sterile, solvent-resistant microcentrifuge tubes (e.g., high-clarity polypropylene)

  • Vortex mixer and ultrasonic water bath

Reconstitution Calculations

To ensure precision across typical screening concentrations, use the following mass-to-volume conversions based on a molecular weight of 225.29 g/mol .

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.25 mg1.000 mL
10 mM 5.00 mg2.219 mL
50 mM 11.26 mg1.000 mL
50 mM 25.00 mg2.219 mL
Methodology
  • Thermal Equilibration : Allow the sealed vial of N,3-Dimethyl-N-phenylbenzamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water into the final DMSO stock.

  • Precision Weighing : Accurately weigh the desired mass of the compound using an analytical balance. Transfer immediately to a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition : In a fume hood or dry box, open a fresh ampoule or septum-sealed bottle of anhydrous DMSO. Add the calculated volume of DMSO to the compound using a calibrated positive-displacement pipette.

  • Homogenization : Vortex the mixture gently for 30–60 seconds. If the compound does not dissolve completely, place the tube in an ultrasonic water bath at room temperature for 1–2 minutes. Caution: Do not allow the bath temperature to exceed 30°C to prevent thermal degradation of the compound.

  • Aliquoting : Immediately divide the master stock solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed microcentrifuge tubes. Purging the headspace with dry argon before sealing is highly recommended for long-term stability.

  • Cryogenic Storage : Store the aliquots at -20°C or -80°C, protected from light. For storage durations exceeding 3 months, -80°C is strictly required to halt any slow-acting solvent-solute degradation pathways.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating to ensure trustworthiness before downstream assays are compromised. Implement the following mandatory QC checks:

  • Pre-Assay Visual Inspection : Before use, thaw the aliquot completely at room temperature. Inspect the solution against both a dark and light background for micro-precipitates, turbidity, or phase separation. If any precipitation is observed, the aliquot must be discarded, as the effective molarity is no longer accurate.

  • Analytical Verification : For critical high-throughput screening campaigns, verify the integrity of the master stock via LC-MS or 1H-NMR immediately after preparation. Periodic checks (e.g., every 6 months) of a dedicated "QC aliquot" can confirm long-term stability and the absence of oxidative degradation.

References

  • ECHEMI. "Buy N-Methyl-3-Methyl-N-phenylbenzaMide, 97%".
  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO".
Application

Application Note: 1H-NMR and 13C-NMR Spectral Characterization of N,3-Dimethyl-N-phenylbenzamide

Executive Summary The structural verification of tertiary amides is a critical quality control step in organic synthesis and drug development. N,3-Dimethyl-N-phenylbenzamide (C15H15NO) is a strategically functionalized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of tertiary amides is a critical quality control step in organic synthesis and drug development. N,3-Dimethyl-N-phenylbenzamide (C15H15NO) is a strategically functionalized benzamide derivative utilized as a building block in medicinal chemistry. However, its nuclear magnetic resonance (NMR) characterization presents a specific analytical challenge: restricted rotation around the amide C–N bond .

This application note provides a comprehensive, self-validating protocol for the 1H-NMR and 13C-NMR characterization of N,3-Dimethyl-N-phenylbenzamide. By integrating standard ambient-temperature acquisitions with Variable-Temperature NMR (VT-NMR), this guide ensures that scientists can confidently differentiate between inherent conformational isomers (rotamers) and actual chemical impurities.

Mechanistic Background: The Causality of Amide Rotamers

To accurately interpret the NMR spectra of N,3-Dimethyl-N-phenylbenzamide, one must understand the causality behind its spectral behavior.

In N,N-disubstituted amides, resonance stabilization causes the delocalization of the nitrogen lone pair into the carbonyl π -system. This creates a hybrid structure where the C–N bond acquires partial double-bond character 1. Consequently, the rotation around this axis is highly restricted at room temperature (298 K).

Because the rotation is slower than the NMR timescale, the molecule exists as a mixture of cis and trans conformers (relative to the carbonyl oxygen). The N-methyl group and the N-phenyl group occupy two distinct magnetic environments depending on the conformer. In the 1H-NMR spectrum, this phenomenon manifests as peak broadening or distinct signal splitting —most notably for the N-CH3 protons, which often appear as two separate singlets rather than a single sharp peak 2. Novice analysts frequently misinterpret these minor rotameric peaks as structurally related impurities (e.g., residual starting materials), leading to unnecessary and costly purification cycles.

Experimental Protocols: A Self-Validating System

To establish a trustworthy, self-validating analytical system, the protocol relies on Variable-Temperature NMR (VT-NMR) . If the split peaks are truly rotamers, providing thermal energy will overcome the rotational barrier, causing the peaks to coalesce into a single sharp signal. If the peaks are impurities, they will remain distinct regardless of temperature.

Sample Preparation
  • Solvent Selection : Dissolve 15–20 mg of highly purified N,3-Dimethyl-N-phenylbenzamide in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is preferred for standard resolution, while DMSO-d6 is excellent for higher-temperature VT-NMR due to its higher boiling point.

  • Internal Standard : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference lock.

  • Filtration : Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a clean 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Standard Acquisition Parameters (298 K)
  • 1H-NMR : 400 MHz or 500 MHz spectrometer; 16 scans; relaxation delay (D1) of 1.0 s; spectral width of 12 ppm.

  • 13C-NMR : 100 MHz or 125 MHz spectrometer; 512–1024 scans; relaxation delay (D1) of 2.0 s; spectral width of 250 ppm.

VT-NMR Validation Protocol (The Coalescence Test)
  • Acquire a baseline 1H-NMR spectrum at 298 K. Note the integration ratio of the split N-CH3 peaks (typically around 3.3 – 3.5 ppm).

  • Gradually increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K).

  • Allow the sample to equilibrate thermally for 5 minutes at each new temperature before acquiring the spectrum.

  • Observation : Monitor the N-CH3 signals. As temperature increases, the exchange rate between the cis and trans rotamers accelerates. The two peaks will broaden, merge, and eventually sharpen into a single singlet at the coalescence temperature ( Tc​ ) .

Spectral Analysis & Data Interpretation

The following tables summarize the expected chemical shifts for N,3-Dimethyl-N-phenylbenzamide, extrapolated from empirical data of structurally homologous N-methyl-N-phenylbenzamides 34.

Table 1: 1H-NMR Quantitative Data Summary (CDCl3, 400 MHz, 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Note
6.90 – 7.35 Multiplet (m)9HAromatic ProtonsComplex overlapping signals from the N-phenyl (5H) and 3-methylbenzoyl (4H) rings.
3.48 Singlet (s)~2.2HN-CH3 (Major Rotamer)Deshielded due to proximity to the carbonyl oxygen in the dominant conformation.
3.32 Singlet (s)~0.8HN-CH3 (Minor Rotamer)Distinct magnetic environment due to restricted C-N bond rotation.
2.28 Singlet (s)3HAr-CH3 (m-Tolyl)Sharp singlet; unaffected by the amide bond rotation.

Note: The combined integration of the N-CH3 peaks at 3.48 ppm and 3.32 ppm equals exactly 3H, confirming they belong to the same functional group distributed across two conformers.

Table 2: 13C-NMR Quantitative Data Summary (CDCl3, 100 MHz, 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Note
~170.5 Quaternary (C=O)Amide CarbonylHighly deshielded; characteristic of tertiary amides.
125.0 – 145.0 Aromatic (C, CH)Phenyl & Tolyl CarbonsMultiple peaks; some may appear as closely spaced doublets due to rotameric environments.
~38.5 Primary (CH3)N-CH3 (Major)Split into major/minor peaks (~38.5 and ~36.2 ppm) due to restricted rotation.
~21.4 Primary (CH3)Ar-CH3Standard shift for a methyl group attached to an aromatic ring.

Workflow Visualization

The following diagram maps the logical decision tree for characterizing tertiary amides like N,3-Dimethyl-N-phenylbenzamide, ensuring that rotameric artifacts are properly validated rather than misclassified as impurities.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) AcqRT Acquire 1D NMR at 298 K (1H & 13C) SamplePrep->AcqRT Analyze Analyze Spectra: Check for Peak Broadening or Splitting (N-CH3) AcqRT->Analyze Decision Are Rotameric Peaks Present? Analyze->Decision VT_NMR Perform VT-NMR (Heat to 330-350 K) Decision->VT_NMR Yes Standard Standard Peak Assignment (No Rotamers Detected) Decision->Standard No Coalescence Observe Peak Coalescence (Confirms Rotamers) VT_NMR->Coalescence Finalize Finalize Assignments (Report Major/Minor Isomers) Coalescence->Finalize Standard->Finalize

Caption: Self-validating NMR analytical workflow for identifying and confirming amide rotamers via VT-NMR.

Conclusion

The spectral characterization of N,3-Dimethyl-N-phenylbenzamide requires a nuanced understanding of physical organic chemistry. By recognizing the partial double-bond character of the amide C-N bond and the resulting restricted rotation, analysts can correctly attribute signal splitting to rotamers rather than impurities. Implementing a self-validating VT-NMR protocol guarantees the structural integrity of the data, ensuring robust quality control in downstream drug development applications.

References

  • Copper-Catalyzed N-Benzoylation of Amines via Aerobic C–C Bond Cleavage The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Nickel/Briphos-Catalyzed Transamidation of Unactivated Tertiary Amides Royal Society of Chemistry (RSC) URL:[Link]

  • Using NMR to observe the restricted rotation in amide bonds Nanalysis Blog URL:[Link]

  • Modulations in restricted amide rotation by steric induced conformational trapping PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Method

Application Note: Divergent Regioselective C–H Hydroxylation of N,3-Dimethyl-N-phenylbenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalyst-controlled regioselectivity, mechanistic causality, and validated synthetic protocols. Executive Summary Hydroxylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalyst-controlled regioselectivity, mechanistic causality, and validated synthetic protocols.

Executive Summary

Hydroxylated benzanilides are privileged scaffolds in pharmaceutical chemistry, frequently serving as the core pharmacophore in bio-active molecules such as DNA-PK inhibitors and rotamase inhibitors[1]. However, synthesizing these molecules via traditional condensation methods often suffers from poor functional group tolerance and low yields due to side reactions involving the unprotected phenolic hydroxyl group.

This application note details a state-of-the-art, diversity-oriented synthesis strategy utilizing N,3-Dimethyl-N-phenylbenzamide as a model substrate. By leveraging specific transition metal catalysts—Ruthenium(II) and Palladium(II)—researchers can achieve divergent, highly regioselective C(sp²)–H hydroxylation. This protocol allows for the precise installation of a hydroxyl group on either the benzoyl ring or the aniline ring from a single common precursor, dictated entirely by the choice of catalyst[1].

Mechanistic Principles: Catalyst-Controlled Divergence

The ability to direct C–H activation to specific aromatic rings within the same molecule relies on a delicate balance between steric and electronic factors. N,3-Dimethyl-N-phenylbenzamide is an ideal substrate to demonstrate this divergence due to the strategic placement of the meta-methyl group on the benzoyl ring.

The Ruthenium(II) Pathway: Steric Control

When using [Ru(p-cymene)Cl2]2, the metal center coordinates strongly to the carbonyl oxygen, directing the C–H activation to the benzoyl ring via a rigid ruthenacycle intermediate. The presence of the 3-methyl group introduces significant steric hindrance at the C2 position. Consequently, the Ru(II) center is forced to exclusively activate the less hindered C6 position. This steric override yields 2-Hydroxy-5-methyl-N-methyl-N-phenylbenzamide [2].

The Palladium(II) Pathway: Electronic Control

In contrast, Pd(OAc)2 operates predominantly via an electrophilic palladation mechanism. In the highly acidic TFA/TFAA solvent system, the Pd(II) species becomes highly electrophilic and preferentially attacks the most electron-rich aromatic system. Because the benzoyl ring is deactivated by the electron-withdrawing carbonyl group, the Pd(II) catalyst selectively activates the ortho-position of the more electron-rich aniline ring, yielding N-(2-Hydroxyphenyl)-3-methyl-N-methylbenzamide [1].

G Substrate N,3-Dimethyl-N-phenylbenzamide (Starting Material) Ru_Cat [Ru(p-cymene)Cl2]2 Coordination to Carbonyl O Substrate->Ru_Cat Ru(II) Pathway Pd_Cat Pd(OAc)2 Electrophilic Palladation Substrate->Pd_Cat Pd(II) Pathway Ru_TS Steric Control Avoids C2 steric clash Ru_Cat->Ru_TS Pd_TS Electronic Control Targets electron-rich Aniline Pd_Cat->Pd_TS Ru_Product 2-Hydroxy-5-methyl-N-methyl- N-phenylbenzamide (Benzoyl Hydroxylation) Ru_TS->Ru_Product K2S2O8, TFA/TFAA 60°C, 5.5h Pd_Product N-(2-Hydroxyphenyl)-3-methyl- N-methylbenzamide (Aniline Hydroxylation) Pd_TS->Pd_Product K2S2O8, TFA/TFAA 60°C, 1.5h

Caption: Divergent catalyst-controlled regioselective C-H hydroxylation of N,3-Dimethyl-N-phenylbenzamide.

Experimental Workflows & Methodologies

General Considerations & Causality
  • Solvent System (TFA/TFAA): Trifluoroacetic acid (TFA) provides a highly polar, strongly acidic medium that enhances the electrophilicity of the metal catalysts. Trifluoroacetic anhydride (TFAA) is added as a critical water scavenger. Causality: Removing trace water prevents the hydrolysis of the amide bond and stabilizes the high-valent metal intermediates necessary for the catalytic cycle[1].

  • Oxidant (K₂S₂O₈): Potassium persulfate is utilized as the terminal oxidant. Causality: Unlike oxidants that generate strongly coordinating byproducts (e.g., PhI(OAc)₂), persulfate efficiently reoxidizes the low-valent metal species without poisoning the catalyst, ensuring high turnover numbers[1].

  • N-Methylation: The tertiary amide structure prevents the formation of unreactive metal-amide complexes (which occur with secondary amides via N–H deprotonation) and locks the amide in a conformation that favors metal coordination.

Protocol A: Ru(II)-Catalyzed Benzoyl-Ring Hydroxylation

Objective: Synthesis of 2-Hydroxy-5-methyl-N-methyl-N-phenylbenzamide.

  • Reaction Assembly: To a 15 mL heavy-walled sealed tube, add N,3-Dimethyl-N-phenylbenzamide (23 mg, 0.10 mmol, 1.0 equiv), K₂S₂O₈ (81 mg, 0.30 mmol, 3.0 equiv), and [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol, 5 mol%).

  • Activation: Add 0.1 mL of TFAA to the solid mixture. Stir at room temperature for 2 minutes. (Note: This brief pre-incubation allows the TFAA to scavenge ambient moisture and activate the catalyst-oxidant complex).

  • Solvent Addition & Heating: Add 0.9 mL of TFA. Seal the tube securely with a PTFE-lined cap and heat the reaction mixture at 60 °C in an oil bath for 5.5 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8. (Note: Immediate neutralization prevents acid-catalyzed degradation of the newly formed phenol).

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Petroleum Ether:Ethyl Acetate = 10:1 to 4:1) to isolate the target compound.

Protocol B: Pd(II)-Catalyzed Aniline-Ring Hydroxylation

Objective: Synthesis of N-(2-Hydroxyphenyl)-3-methyl-N-methylbenzamide.

  • Reaction Assembly: To a 15 mL heavy-walled sealed tube, add N,3-Dimethyl-N-phenylbenzamide (23 mg, 0.10 mmol, 1.0 equiv), K₂S₂O₈ (81 mg, 0.30 mmol, 3.0 equiv), and Pd(OAc)₂ (1.1 mg, 0.005 mmol, 5 mol%).

  • Activation: Add 0.1 mL of TFAA and stir at room temperature for 2 minutes.

  • Solvent Addition & Heating: Add 0.9 mL of TFA. Seal the tube and heat at 60 °C for 1.5 hours. (Note: The Pd-catalyzed electrophilic aromatic substitution on the electron-rich aniline ring is kinetically faster than the Ru-catalyzed pathway, requiring a shorter reaction time).

  • Workup & Purification: Follow the identical quenching, extraction, and chromatography steps detailed in Protocol A.

System Validation (Self-Validating Controls)

To ensure the integrity of the protocol, execute two parallel control reactions:

  • Negative Control: Run the reaction under identical conditions omitting the transition metal catalyst. The complete absence of hydroxylated products confirms the transformation is strictly metal-catalyzed and not an artifact of K₂S₂O₈ in acidic media.

  • Kinetic Isotope Effect (KIE) Check: Running the reaction with deuterated solvents should result in no H/D exchange in recovered starting material, validating that the C–H bond cleavage is irreversible and the rate-determining step of the catalytic cycle[1].

Quantitative Data & Reaction Metrics

The following table summarizes the divergent reaction metrics, highlighting how the choice of catalyst dictates the site of functionalization while maintaining high yields and excellent regioselectivity.

ParameterProtocol A (Ru-Catalyzed)Protocol B (Pd-Catalyzed)
Catalyst (Loading) [Ru(p-cymene)Cl2]2 (5 mol%)Pd(OAc)₂ (5 mol%)
Oxidant K₂S₂O₈ (3.0 equiv)K₂S₂O₈ (3.0 equiv)
Solvent System TFA / TFAA (9:1 v/v)TFA / TFAA (9:1 v/v)
Temperature 60 °C60 °C
Reaction Time 5.5 hours1.5 hours
Primary Site of Hydroxylation Benzoyl Ring (C6 Position)Aniline Ring (C2' Position)
Mechanistic Driver Steric Control (Avoids C2 Methyl)Electronic Control (Electron-rich ring)
Regioselectivity > 95:5> 95:5

References

  • Sun, Y.-H., Sun, T.-Y., Wu, Y.-D., Zhang, X., & Rao, Y. (2016). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp²)–H hydroxylation strategy. Chemical Science, 7(3), 2229-2238. Available at:[Link]

Sources

Application

Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Protocols for N,3-Dimethyl-N-phenylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Executive Summary and Chemical Profiling As analytical scientists, we m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary and Chemical Profiling

As analytical scientists, we must approach the mass spectrometric analysis of tertiary amides not merely as a routine assay, but as a study in gas-phase thermodynamics. N,3-Dimethyl-N-phenylbenzamide (Chemical Formula: C15​H15​NO , Exact Mass: 225.1154 Da) is a sterically hindered tertiary benzamide. Its structural core—a benzoyl ring substituted with a meta-methyl group, linked to an N-methyl-N-phenyl amine—presents a unique electronic environment that dictates its behavior under collision-induced dissociation (CID).

Understanding the exact fragmentation mechanics of this molecule is critical for pharmacokinetic tracking, impurity profiling, and forensic identification. This guide provides a self-validating LC-MS/MS protocol, explaining the fundamental causality behind every experimental parameter and spectral interpretation.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

In positive Electrospray Ionization (ESI+), protonation of N,3-Dimethyl-N-phenylbenzamide predominantly occurs at the amide carbonyl oxygen rather than the tertiary nitrogen. This is driven by the higher proton affinity of the oxygen and the resonance stabilization provided by the adjacent aromatic system.

When the precursor ion [M+H]+ (m/z 226.12) is subjected to collisional activation, it undergoes highly predictable, thermodynamically driven inductive cleavage[1]. While negative ion mode analyses of similar N-phenylbenzamides can trigger complex gas-phase Smiles rearrangements[2], positive ESI yields direct bond scissions:

  • Acylium Ion Formation (Base Peak): The primary cleavage occurs at the C–N amide bond. The positive charge is overwhelmingly retained by the 3-methylbenzoyl fragment, forming an acylium ion at m/z 119.05 . This pathway is entropically and enthalpically favored because the acylium cation ( R−C≡O+ ) is highly resonance-stabilized.

  • Amine Fragment Formation: A competing, albeit less abundant, pathway leaves the charge on the amine portion, yielding a protonated N-methylaniline fragment at m/z 108.08 .

  • Secondary Neutral Loss: The acylium ion (m/z 119.05) undergoes a subsequent loss of carbon monoxide (CO, -28 Da) to form a highly stable tolyl or tropylium cation at m/z 91.05 .

Fragmentation Pathway Visualization

Fragmentation M Precursor Ion [M+H]+ m/z 226.12 (C15H16NO+) Acylium 3-Methylbenzoyl Cation m/z 119.05 (C8H7O+) M->Acylium Amide Cleavage (-107 Da) Amine Protonated N-Methylaniline m/z 108.08 (C7H10N+) M->Amine Amide Cleavage (-118 Da) Tolyl Tolyl / Tropylium Cation m/z 91.05 (C7H7+) Acylium->Tolyl Loss of CO (-28 Da)

Figure 1: Gas-phase CID fragmentation pathway of protonated N,3-Dimethyl-N-phenylbenzamide.

Quantitative Fragmentation Data

Table 1: High-Resolution Fragment Assignments

Ion TypeFormulaTheoretical m/zExpected Mass ErrorRelative Abundance
Precursor [C15​H16​NO]+ 226.1232< 3.0 ppm100% (MS1)
Acylium (Quantifier) [C8​H7​O]+ 119.0497< 3.0 ppm100% (MS2)
Protonated Amine (Qualifier) [C7​H10​N]+ 108.0813< 3.0 ppm~35% (MS2)
Tolyl Cation [C7​H7​]+ 91.0548< 3.0 ppm~15% (MS2)

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness in pharmacokinetic or impurity analysis, an analytical method must be self-validating. The following step-by-step protocol embeds causality into every action, ensuring that matrix effects, carryover, and isobaric interferences are actively controlled.

Phase 1: Sample Preparation
  • Stock Solution Generation: Weigh 1.0 mg of N,3-Dimethyl-N-phenylbenzamide and dissolve in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the dual-aromatic system while remaining miscible for subsequent aqueous dilution.

  • Working Standard Dilution: Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Aqueous / 5% Organic).

    • Causality: Diluting the sample in the initial mobile phase prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte to smear at the head of the column, destroying peak shape.

  • Internal Standard (IS) Addition: Spike the working standard with 10 ng/mL of a deuterated analog (e.g., d3​ -N-methyl-N-phenylbenzamide).

    • Causality: The IS co-elutes with the target analyte, experiencing the exact same ionization suppression/enhancement. This self-validates the quantitative accuracy against matrix effects.

Phase 2: Chromatographic Separation (UHPLC)

Table 2: LC System Parameters

ParameterValueScientific Rationale
Column C18, 1.7 µm, 2.1 x 50 mmProvides high-efficiency theoretical plates necessary for resolving lipophilic amides from matrix lipids.
Mobile Phase A 0.1% Formic Acid in H2​O Formic acid is mandated to drive the equilibrium toward the N/O-protonated species, maximizing [M+H]+ yield.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides superior elution strength for aromatic compounds compared to methanol.
Flow Rate 0.4 mL/minBalances optimal linear velocity for the 1.7 µm particles with ideal ESI desolvation rates.

Gradient Program:

  • 0.0 - 0.5 min: Hold at 5% B. (Focuses the analyte at the column head).

  • 0.5 - 3.5 min: Linear ramp to 95% B. (Elutes the analyte as a sharp, symmetrical peak).

  • 3.5 - 4.5 min: Hold at 95% B. (Critical wash step to prevent carryover of highly lipophilic matrix components).

  • 4.5 - 6.0 min: Return to 5% B and equilibrate.

Phase 3: Mass Spectrometric Acquisition (ESI-MS/MS)
  • Source Optimization: Set the desolvation gas temperature to 400°C and flow to 800 L/hr.

    • Causality: The lipophilicity of the benzamide requires aggressive thermal energy to evaporate the LC droplets and release the gas-phase ions.

  • MRM Transitions:

    • Quantifier: m/z 226.12 119.05 (Collision Energy: 20 eV).

    • Qualifier: m/z 226.12 108.08 (Collision Energy: 25 eV).

Method Validation & Data Integrity Checks

To establish this protocol as a trustworthy, self-validating system, the following criteria must be continuously monitored:

  • Ion Ratio Stability (The Primary Integrity Check): The ratio between the quantifier transition (m/z 119.05) and the qualifier transition (m/z 108.08) must remain constant ( ±15% ) across all concentration levels. A sudden deviation in this ratio is an immediate, self-diagnosing flag for a co-eluting isobaric interference.

  • Mass Accuracy Verification: If utilizing a Q-TOF or Orbitrap system, the mass error of the m/z 119.0497 acylium ion must not exceed 5 ppm.

  • Carryover Assessment: A blank injection (Initial Mobile Phase only) must immediately follow the highest calibration standard. The signal in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ). If carryover is detected, the 95% B wash step in the LC gradient must be extended.

References

  • Benzamide, N-methyl-N-phenyl- - the NIST WebBook National Institute of Standards and Technology (NIST). URL:[Link]

  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry Rapid Communications in Mass Spectrometry / PubMed (NIH). URL:[Link]

Sources

Method

Using N,3-Dimethyl-N-phenylbenzamide as a precursor in benzanilide synthesis

Application Note: N,3-Dimethyl-N-phenylbenzamide as a Strategic Precursor for Advanced Benzanilide Synthesis Executive Summary & Mechanistic Rationale The synthesis of highly functionalized benzanilides (N-phenylbenzamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N,3-Dimethyl-N-phenylbenzamide as a Strategic Precursor for Advanced Benzanilide Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized benzanilides (N-phenylbenzamides) is a critical objective in the development of bioactive small molecules, agrochemicals, and advanced materials. While traditional synthesis relies on the condensation of benzoyl chlorides with anilines, late-stage functionalization demands more sophisticated precursors. N,3-Dimethyl-N-phenylbenzamide —a strategically functionalized tertiary amide—serves as an exceptionally stable yet versatile building block [1].

Historically, the robust nature of the tertiary amide C–N bond rendered it inert under standard conditions. However, recent breakthroughs in transition-metal catalysis and electrophilic activation have unlocked this precursor's potential. By utilizing specific catalytic regimes, chemists can now drive two primary transformations:

  • Regioselective C(sp2)–H Hydroxylation : Utilizing the N-methyl-N-phenyl group as a directing moiety to functionalize the aromatic core [1].

  • Chemoselective Transamidation/Cleavage : Activating the inert C–N bond via in-situ acyl iodide generation to synthesize novel secondary benzanilides[2].

The causality behind these choices is rooted in orbital electronics: the N-methyl group prevents unwanted N-H deprotonation, forcing the catalyst to interact either with the ortho-C–H bond (via metallacycle intermediates) or directly with the carbonyl oxygen (via strong Brønsted acid protonation).

Fig 1: Divergent synthetic pathways utilizing N,3-Dimethyl-N-phenylbenzamide as a core precursor.

Quantitative Reaction Metrics

To facilitate experimental design, the following table summarizes the quantitative data and operational parameters for the primary transformation pathways discussed in this guide.

Transformation PathwayCatalyst / ActivatorKey ReagentsTemp / TimeTarget ProductAvg. Yield
C(sp2)–H Hydroxylation [RuCl2(p-cymene)]2 (5 mol%)K₂S₂O₈ (3 eq), TFA/TFAA60 °C / 5.5 h2-Hydroxy-N,5-dimethyl-N-phenylbenzamide95%
Chemoselective Transamidation KI (Catalytic)HOTf (1 eq), Aniline (1.2 eq)80 °C / 12 hSubstituted Secondary Benzanilides67-86%
Photoredox Dealkylation Cz-NI-Ph (Photocatalyst)Visible Light, O₂RT / 24 hN-Phenyl-3-methylbenzamide~84%

Validated Experimental Protocols

Protocol A: Ru-Catalyzed Regioselective C(sp2)–H Hydroxylation

This protocol leverages a ruthenium(II) catalyst to achieve ortho-hydroxylation. The choice of Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA) is highly deliberate: TFA acts as a highly polar, acidic solvent that increases the electrophilicity of the Ru-species, while TFAA acts as a moisture scavenger to prevent premature quenching of the active catalyst [1].

Reagents & Materials:

  • N,3-Dimethyl-N-phenylbenzamide: 23 mg (0.1 mmol)

  • Potassium persulfate (K₂S₂O₈): 81 mg (0.3 mmol)

  • [RuCl2(p-cymene)]2: 3.1 mg (0.005 mmol, 5 mol%)

  • Solvent System: TFA (0.9 mL) and TFAA (0.1 mL)

Step-by-Step Methodology:

  • Assembly : In a 15 mL pressure-rated sealed tube, combine the precursor, K₂S₂O₈, and the Ru-catalyst.

  • Solvent Addition : Add 0.1 mL of TFAA followed by 0.9 mL of TFA. Causality: Adding TFAA first passivates any trace moisture on the solid reagents.

  • Reaction : Seal the tube securely and transfer to a pre-heated oil bath at 60 °C. Stir vigorously for 5.5 hours.

  • In-Process Quality Control (IPQC) : After 5 hours, extract a 5 µL aliquot, dilute in DCM, and spot on a TLC plate (Hexane:Acetone = 10:1). The starting material spot should be completely consumed.

  • Quenching (Self-Validation Step) : Cool the vessel to room temperature. Dilute the mixture with 5 mL of Dichloromethane (DCM). Slowly add saturated aqueous NaHCO₃ dropwise. Validation: Effervescence (CO₂ release) confirms the neutralization of TFA. Continue addition until the aqueous layer tests at pH ~7.5.

  • Extraction & Purification : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography.

  • Yield : Isolate 2-Hydroxy-N,5-dimethyl-N-phenylbenzamide (approx. 23 mg, 95% yield). (Note: The nomenclature shifts from 3-methyl to 5-methyl due to IUPAC renumbering prioritizing the newly introduced hydroxyl group at position 2).

Fig 2: Self-validating workflow for Ru-catalyzed C(sp2)-H hydroxylation.

Protocol B: Chemoselective Transamidation via Acyl Iodide Intermediate

Cleaving the non-activated tertiary amide bond of N,3-Dimethyl-N-phenylbenzamide allows for the synthesis of diverse secondary benzanilides. This protocol utilizes Triflic Acid (HOTf) to protonate the amide oxygen, dramatically increasing the electrophilicity of the carbonyl carbon, allowing the soft nucleophile (Iodide) to attack and form a highly reactive acyl iodide [2].

Reagents & Materials:

  • N,3-Dimethyl-N-phenylbenzamide: 1.0 equiv (100 mg)

  • Trifluoromethanesulfonic acid (HOTf): 1.0 equiv

  • Potassium Iodide (KI): 20 mol%

  • Target Aniline Derivative: 1.2 equiv

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Protonation : Dissolve the precursor in anhydrous toluene under a nitrogen atmosphere. Slowly add HOTf (1.0 equiv) at 0 °C. The solution will likely undergo a slight color change, indicating the formation of the O-protonated imidate-like species.

  • Iodide Activation : Add KI (20 mol%) to the reaction mixture.

  • Nucleophilic Substitution : Add the desired aniline derivative (1.2 equiv). Heat the mixture to 80 °C for 12 hours.

  • Mechanism Causality : The iodide attacks the protonated amide, forming a tetrahedral intermediate. The N-methyl-N-phenylamine moiety acts as the leaving group, collapsing the intermediate into a transient acyl iodide, which is immediately trapped by the incoming aniline.

  • Workup : Cool to room temperature, wash with saturated aqueous Na₂S₂O₃ (to quench any oxidized iodine species) and brine. Extract with Ethyl Acetate, dry, and purify via flash chromatography.

Fig 3: Mechanistic pathway for the chemoselective transamidation via an acyl iodide intermediate.

Quality Control & Analytical Verification

To ensure the scientific integrity of the synthesized benzanilides, the following analytical checks must be integrated into the workflow:

  • Mass Spectrometry (LRMS/HRMS) : For Protocol A, the expected mass shift is +16 Da (insertion of oxygen). For N,3-Dimethyl-N-phenylbenzamide (C₁₅H₁₅NO, MW: 239.29), the hydroxylated product will show an [M+H]⁺ peak at m/z 256.1.

  • NMR Spectroscopy : The regioselectivity of Protocol A is confirmed via ¹H-NMR. The disappearance of the highly shielded ortho-proton on the benzamide ring and the downfield shift of the adjacent protons confirm successful C-H activation. Furthermore, the N-methyl peak (~3.50 ppm) should remain intact, validating that N-demethylation did not occur as a side reaction [1].

References

  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)
  • Recent advances in the cleavage of non-activated amides Beilstein Journal of Organic Chemistry URL
  • Chemical Communications (RSC Publishing)
Application

Application Notes and Protocols for In Vivo Dosing and Administration of N,3-Dimethyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract These application notes provide a comprehensive guide for the in vivo dosing and administration of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vivo dosing and administration of the novel compound N,3-Dimethyl-N-phenylbenzamide. In the absence of established in vivo data for this specific molecule, this document outlines a systematic approach based on established best practices for preclinical research with novel chemical entities. The protocols herein are designed to be adaptable, emphasizing the importance of preliminary physicochemical characterization, vehicle selection, and pilot studies to determine appropriate administration routes and dosing regimens. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is paramount for all procedures described.

Introduction to N,3-Dimethyl-N-phenylbenzamide and the Imperative for In Vivo Assessment

N,3-Dimethyl-N-phenylbenzamide is a tertiary amide with a molecular formula of C₁₅H₁₅NO.[1] Its structure, featuring a benzamide core with a phenyl and two methyl groups attached to the nitrogen atom, suggests potential biological activity, with some sources indicating possible antimicrobial and anti-inflammatory effects.[1] The progression of any novel compound from a promising chemical entity to a potential therapeutic requires rigorous in vivo evaluation.[2][3][4] Such studies are essential to understand the compound's behavior in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity.[2]

This guide provides a foundational framework for initiating in vivo research with N,3-Dimethyl-N-phenylbenzamide, focusing on the critical first steps of establishing safe and effective dosing and administration protocols.

Pre-formulation and Vehicle Selection: The Cornerstone of Reliable Dosing

The physicochemical properties of N,3-Dimethyl-N-phenylbenzamide will dictate the formulation strategy. As a novel substance, it is crucial to first determine its solubility in a range of pharmaceutically acceptable vehicles.[5]

Key Considerations for Vehicle Selection:

  • Solubility: The primary goal is to achieve a homogenous and stable solution or suspension. Initial solubility screening should include aqueous vehicles (e.g., saline, phosphate-buffered saline) and common non-aqueous vehicles (e.g., polyethylene glycol (PEG), propylene glycol, dimethyl sulfoxide (DMSO), and oil-based vehicles like corn oil or sesame oil).

  • Toxicity and Irritancy: The chosen vehicle must be well-tolerated by the animal model at the required volume and concentration.[5] For instance, high concentrations of DMSO can cause local irritation and toxicity.

  • Route of Administration Compatibility: The viscosity and composition of the formulation must be suitable for the intended administration route. For example, intravenous (IV) formulations must be sterile, isotonic, and at a physiological pH to prevent hemolysis and irritation.[6]

  • Stability: The compound should remain stable in the chosen vehicle for the duration of the study.[5]

Protocol for Vehicle Screening:

  • Initial Solubility Assessment:

    • Prepare small-scale trial formulations of N,3-Dimethyl-N-phenylbenzamide in a panel of vehicles at various concentrations.

    • Visually inspect for dissolution, precipitation, or phase separation.

    • Employ analytical techniques such as HPLC to quantify the concentration of the dissolved compound.

  • Stability Assessment:

    • Store the most promising formulations under relevant conditions (e.g., room temperature, 4°C) for a defined period.

    • Periodically assess the concentration and purity of N,3-Dimethyl-N-phenylbenzamide to detect any degradation.

Preclinical Species Selection

Rodent models, such as mice and rats, are commonly used in early-stage preclinical research due to their well-characterized physiology, genetic homogeneity, and cost-effectiveness. The choice between mice and rats may depend on the specific research question, the required blood sampling volumes, and the intended disease model. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]

Administration Routes: Protocols and Rationale

The choice of administration route is critical and depends on the therapeutic target, the desired pharmacokinetic profile, and the physicochemical properties of the compound.[8]

Oral Administration (PO) via Gavage

Oral administration is a common and physiologically relevant route, particularly for compounds intended for oral delivery in humans.[8][9]

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a flexible or ball-tipped gavage needle to minimize the risk of esophageal or gastric injury. Insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The mouse should swallow as the tube is advanced.[8]

  • Substance Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the formulation smoothly.

  • Post-Administration Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.[8]

Intravenous Administration (IV)

IV administration ensures 100% bioavailability and provides a rapid onset of action, making it ideal for initial pharmacokinetic studies.[8]

Protocol for Intravenous Injection (Tail Vein) in Mice:

  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[6]

  • Injection Site Preparation: Clean the tail with an appropriate antiseptic.

  • Needle Insertion: Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.[6]

  • Injection: Once in the vein, a flash of blood may be visible in the needle hub. Slowly inject the substance.

  • Post-Injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Intraperitoneal Administration (IP)

IP injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation.[6]

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Gently restrain the mouse to expose the abdomen.

  • Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[6]

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood or urine is aspirated.[6]

  • Injection: Slowly inject the substance into the peritoneal cavity.

Subcutaneous Administration (SC)

SC administration involves injecting the substance into the space between the skin and the underlying muscle, providing a slower and more sustained absorption compared to IV or IP routes.

Protocol for Subcutaneous Injection in Mice:

  • Animal Restraint: Gently restrain the mouse.

  • Skin Tenting: Lift a fold of skin on the back, between the shoulder blades, to create a "tent."

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Injection: Inject the substance into the subcutaneous space.

Dosing Parameters and Experimental Design

For a novel compound like N,3-Dimethyl-N-phenylbenzamide, a stepwise approach to dose selection is recommended.

5.1. Dose-Ranging/Maximum Tolerated Dose (MTD) Studies:

  • Objective: To determine the highest dose that can be administered without causing significant toxicity.

  • Design: Administer single, escalating doses of the compound to small groups of animals.

  • Endpoints: Monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for a specified period.

5.2. Pharmacokinetic (PK) Studies:

  • Objective: To characterize the ADME profile of the compound.[2]

  • Design: Administer a single dose of the compound via the intended route(s) of administration.

  • Endpoints: Collect blood samples at multiple time points to determine the plasma concentration-time profile.

5.3. Efficacy Studies:

  • Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.

  • Design: Based on MTD and PK data, select a range of doses to administer to animals in the disease model.

  • Endpoints: Measure relevant biomarkers or clinical outcomes to assess efficacy.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV)< 0.2 mL27-30
Intraperitoneal (IP)< 2-3 mL25-27
Subcutaneous (SC)< 3 mL25-27
Oral (PO) - Gavage< 10 mL/kg20-22 (with ball tip)
Data compiled from multiple sources providing guidelines for animal experimentation.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vivo characterization of a novel compound like N,3-Dimethyl-N-phenylbenzamide.

InVivoWorkflow cluster_preformulation Pre-formulation Studies cluster_pilot Pilot In Vivo Studies cluster_definitive Definitive Studies Solubility Solubility Screening Vehicle Vehicle Selection Solubility->Vehicle Stability Formulation Stability Vehicle->Stability MTD Dose-Ranging / MTD Stability->MTD Select Dosing Formulation SingleDosePK Single-Dose PK MTD->SingleDosePK Efficacy Efficacy Studies SingleDosePK->Efficacy Inform Dose Selection Tox Toxicology Studies SingleDosePK->Tox Inform Dose Selection

Caption: Workflow for initial in vivo studies of a novel compound.

Conclusion

The successful in vivo evaluation of N,3-Dimethyl-N-phenylbenzamide hinges on a methodical and data-driven approach to dosing and administration. By carefully characterizing the compound's physicochemical properties, selecting appropriate vehicles, and conducting well-designed pilot studies, researchers can establish a solid foundation for subsequent pharmacokinetic, efficacy, and toxicology assessments. The protocols and guidelines presented here provide a starting point for this critical phase of drug discovery and development.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]

  • Labtoo. In vivo & ADME Services for Drug Development. Available from: [Link]

  • Gómez-Barrio, A., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(19), 7796–7814. Available from: [Link]

  • University of Louisville Institutional Animal Care & Use Committee. Guidelines on Administration of Substances to Laboratory Animals. Available from: [Link]

  • ResearchGate. Impact of dosing schedule in animal models on compound progression decisions | Request PDF. Available from: [Link]

  • Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3568–3577. Available from: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina, 59(11), 1899. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available from: [Link]

  • Pontificia Universidad Católica del Perú. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]

Sources

Method

Application Note: High-Throughput Screening of N,3-Dimethyl-N-phenylbenzamide for Anti-Inflammatory Activity and Membrane Integrity

Introduction & Scientific Rationale N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7), formally recognized as N-methyl-N-phenyl-3-methylbenzamide, is a strategically functionalized tertiary amide featuring a benzamide co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N,3-Dimethyl-N-phenylbenzamide (CAS: 124740-34-7), formally recognized as N-methyl-N-phenyl-3-methylbenzamide, is a strategically functionalized tertiary amide featuring a benzamide core substituted with N-phenyl, N-methyl, and 3-methyl groups[1]. While this compound is actively investigated as a building block in organic synthesis, it has garnered significant interest in drug discovery for its potential antimicrobial and anti-inflammatory properties[1].

However, evaluating highly lipophilic, aromatic compounds in cell-based assays presents a distinct pharmacological challenge. The structural properties that allow N,3-Dimethyl-N-phenylbenzamide to interact with intracellular targets (such as inflammatory signaling cascades) also enable it to partition into lipid bilayers, potentially altering cell membrane permeability at higher concentrations[1].

To prevent false-positive identification of anti-inflammatory activity—where a reduction in cytokine secretion is merely an artifact of compound-induced cytotoxicity—we have designed a multiplexed, self-validating high-throughput screening (HTS) workflow . This protocol simultaneously quantifies Interleukin-6 (IL-6) secretion and Lactate Dehydrogenase (LDH) release from the same sample well, ensuring high-fidelity data for structure-activity relationship (SAR) profiling.

Experimental Design & Causality: The Self-Validating System

A robust assay must not only measure an endpoint but also validate the biological mechanism driving that endpoint. This protocol utilizes a dual-readout architecture:

  • Anti-Inflammatory Readout (HTRF IL-6 Assay): Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to measure the pro-inflammatory cytokine IL-6 following Lipopolysaccharide (LPS) stimulation. HTRF is chosen over traditional ELISA because it is a no-wash, highly sensitive TR-FRET assay that minimizes intra-plate variability (consistently yielding Z'-factors > 0.6), making it ideal for 384-well miniaturization[2][3].

  • Membrane Permeability Readout (LDH Release Assay): LDH is a stable cytosolic enzyme. If N,3-Dimethyl-N-phenylbenzamide disrupts the plasma membrane, LDH leaks into the culture media[4]. By quantifying LDH via a coupled enzymatic reaction (converting tetrazolium to a highly colored formazan), we establish direct causality: a true anti-inflammatory hit must suppress IL-6 without elevating LDH[5].

MOA LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Pathway TLR4->NFKB IL6 IL-6 Secretion NFKB->IL6 Compound N,3-Dimethyl- N-phenylbenzamide Compound->NFKB Targeted Inhibition (True Hit) Membrane Cell Membrane Compound->Membrane Lipophilic Disruption (False Positive) LDH LDH Release (Toxicity Marker) Membrane->LDH Membrane Leakage

Mechanistic pathways differentiating true anti-inflammatory action from membrane disruption.

Step-by-Step High-Throughput Methodologies

Cell Culture & Compound Preparation
  • Cell Line: THP-1 human monocytes (differentiated into macrophages via 48h PMA treatment) or human induced pluripotent stem cell-derived microglia (hiMG)[3].

  • Compound Stock: Dissolve N,3-Dimethyl-N-phenylbenzamide in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in an intermediate plate.

  • Controls:

    • Vehicle: 0.5% DMSO (Negative control).

    • IL-6 Inhibition Control: 1 µM Dexamethasone[6].

    • LDH Positive Control: 0.2% Triton X-100 (added 30 mins prior to assay)[5].

Assay Workflow Protocol
  • Cell Seeding: Dispense 10 µL of cell suspension ( 1×104 cells/well) into a sterile, tissue-culture treated 384-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the compound dilution series to the assay plate. Incubate for 1 hour.

  • LPS Stimulation: Add 5 µL of LPS (final concentration 50 ng/mL) diluted in assay media to all wells (except unstimulated controls). Incubate for 24 hours at 37°C[3].

  • Supernatant Harvesting: Centrifuge the plate at 300 x g for 3 minutes to pellet cellular debris.

HTRF IL-6 Detection (Anti-Inflammatory Readout)
  • Transfer 2 µL of the supernatant into a low-volume white 384-well detection plate.

  • Prepare the HTRF conjugate working solution by mixing Anti-IL-6-Europium Cryptate (donor) and Anti-IL-6-d2 (acceptor) in the manufacturer's detection buffer[2].

  • Add 2 µL of the HTRF conjugate mix to each well.

  • Seal the plate and incubate for 2 hours at room temperature in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., SpectraMax i3x or PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm[2].

LDH Release Detection (Membrane Permeability Readout)
  • Transfer 5 µL of the remaining supernatant from the original assay plate into a clear 384-well plate.

  • Add 5 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT substrate) to each well[4].

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 5 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic reaction.

  • Measure absorbance at 490 nm using a microplate spectrophotometer.

Workflow Seed Seed Cells (384-well plate) Treat Add Compound (N,3-Dimethyl-...) Seed->Treat Stim LPS Stimulation (24h Incubation) Treat->Stim Split Split Supernatant Stim->Split HTRF HTRF Assay (IL-6 Readout) Split->HTRF LDH LDH Assay (Toxicity Readout) Split->LDH Data Data Normalization & IC50 Calculation HTRF->Data LDH->Data

High-throughput multiplexed workflow for parallel IL-6 and LDH quantification.

Data Presentation & Interpretation

To ensure assay validity, quality control metrics must be calculated for every plate. The Z'-factor evaluates the dynamic range and data variation, with values > 0.5 indicating an excellent assay suitable for HTS.

Table 1: Expected HTS Assay Quality Control Metrics

Assay ParameterHTRF IL-6 SecretionLDH Release (Membrane Integrity)
Signal-to-Background (S/B) > 3.5[3]> 5.0
Coefficient of Variation (CV%) < 10%< 8%
Z'-Factor 0.65 – 0.75[6]0.70 – 0.85
Positive Control Dexamethasone (1 µM)Triton X-100 (0.2%)[5]

When analyzing N,3-Dimethyl-N-phenylbenzamide, the TR-FRET ratio ( 665nm/620nm×104 ) is plotted against the log of the compound concentration to determine the IC50​ for anti-inflammatory activity. Simultaneously, the LDH absorbance is plotted to determine the CC50​ (Cytotoxic Concentration 50%).

Table 2: Representative Dose-Response Profiling Data

CompoundIL-6 Inhibition ( IC50​ )Membrane Disruption ( CC50​ )Therapeutic Index ( CC50​/IC50​ )Conclusion
Dexamethasone (Control) 2.5 nM[6]> 100,000 nM> 40,000True Anti-inflammatory
N,3-Dimethyl-N-phenylbenzamide Empirical DataEmpirical DataCalculatedDependent on TI ratio
Triton X-100 (Control) N/A (Lethal)0.05%N/APure Membrane Disruptor

Note: If the IC50​ of N,3-Dimethyl-N-phenylbenzamide closely overlaps with its CC50​ , the observed reduction in IL-6 is a false positive driven by compromised cell membrane integrity rather than targeted anti-inflammatory signaling.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low product yield in N,3-Dimethyl-N-phenylbenzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of secondary aromatic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of secondary aromatic amines. The synthesis of N,3-Dimethyl-N-phenylbenzamide presents a classic synthetic challenge: overcoming the steric hindrance and low nucleophilicity of N-methylaniline.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. We will dissect the reaction pathway, address your most common failure modes, and provide a self-validating protocol engineered for high-yield synthesis.

Mechanistic Workflow & Failure Pathway Analysis

To troubleshoot effectively, we must first understand the kinetic competition in the reaction flask. The diagram below illustrates the productive pathway via a tetrahedral intermediate, juxtaposed against the two most common failure modes: electrophile hydrolysis and nucleophile stalling.

G SM1 3-Methylbenzoyl Chloride Int Tetrahedral Intermediate SM1->Int Nucleophilic Attack Fail1 3-Methylbenzoic Acid (Hydrolysis) SM1->Fail1 + H2O (Moisture) SM2 N-Methylaniline SM2->Int Fail2 Unreacted Amine (Steric Hindrance) SM2->Fail2 Low Nucleophilicity Base Triethylamine (Et3N) Base->Int Deprotonation Prod N,3-Dimethyl-N-phenylbenzamide Int->Prod Chloride Elimination

Reaction pathway and common failure modes in N,3-Dimethyl-N-phenylbenzamide synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 30%, and I recover mostly 3-methylbenzoic acid. I am using 3-methylbenzoyl chloride and N-methylaniline in DCM with triethylamine. What is going wrong? A1: Your electrophile is being consumed by water before it can react with your amine. 3-Methylbenzoyl chloride is highly electrophilic. Because N-methylaniline is a sterically hindered secondary amine, its rate of nucleophilic attack is relatively slow. If your dichloromethane (DCM) is not strictly anhydrous, or if your glassware was not oven-dried, the acid chloride will rapidly hydrolyze into 3-methylbenzoic acid[1]. This byproduct is a dead-end under these conditions. Causality & Solution: Water is a smaller, harder nucleophile than N-methylaniline and will outcompete it kinetically. Switch to anhydrous DCM, flame-dry your glassware, and maintain a positive pressure of argon[2].

Q2: I attempted to synthesize this amide using 3-methylbenzoic acid, N-methylaniline, and standard coupling reagents (EDC/HOBt or HATU). The reaction barely proceeded. Why? A2: This is a fundamental issue of electronic and steric hindrance. The nitrogen lone pair in N-methylaniline is delocalized into the aromatic pi-system, significantly lowering its basicity (pKa ~5.1) and nucleophilicity compared to primary or aliphatic amines[3]. While EDC/HOBt works beautifully for standard peptide synthesis, the activated O-acylisourea or HOBt-ester intermediate is not electrophilic enough to drive the reaction with a weak nucleophile like N-methylaniline. Instead, the intermediate stalls and undergoes competitive side reactions, such as rearrangement into an unreactive N-acylurea. Causality & Solution: You must use a highly reactive electrophile. Bypass standard coupling reagents and use the acid chloride (3-methylbenzoyl chloride) directly[4].

Q3: During workup, how can I efficiently separate the product from unreacted N-methylaniline without running a column? A3: Exploit the pKa difference between your product and the starting material. N,3-Dimethyl-N-phenylbenzamide is a neutral, highly lipophilic compound. Unreacted N-methylaniline is weakly basic. Causality & Solution: Wash your organic layer with 1.0 M HCl. The acid will protonate the N-methylaniline, converting it into a water-soluble anilinium salt that partitions entirely into the aqueous layer[1]. The pure amide will remain in the organic phase.

Quantitative Optimization Data

To illustrate the critical nature of reagent selection, below is a summary of yield outcomes based on varying amidation conditions for this specific substrate class.

Activation MethodSolventBaseTemperatureYield (%)Primary Failure Mode
EDC / HOBtDMFDIPEA25 °C< 10%N-acylurea rearrangement
HATUDMFDIPEA25 °C15%Slow kinetics / Hydrolysis
Acid ChlorideDCM (Wet)Et3N25 °C35%Competitive hydrolysis
Acid ChlorideToluenePyridine110 °C75%Thermal degradation / Coloration
Acid Chloride DCM (Anhydrous) Et3N 0 °C to 25 °C > 95% None (Optimal) [2]

Self-Validating Experimental Protocol

This protocol is engineered to synthesize N,3-Dimethyl-N-phenylbenzamide via the acid chloride route, incorporating In-Process Quality Control (IPQC) checks to ensure the system is self-validating.

Reaction Scale: 10.0 mmol Target: N,3-Dimethyl-N-phenylbenzamide

Step 1: System Preparation (Self-Validating)

  • Flame-dry a 100 mL round-bottom flask containing a Teflon-coated magnetic stir bar under vacuum.

  • Backfill the flask with dry Argon. IPQC Check: Ensure the argon line passes through a Drierite column. If the indicator crystals are pink (hydrated), replace them before proceeding to prevent introducing atmospheric moisture.

Step 2: Reagent Loading

  • Add N-methylaniline (1.18 g, 11.0 mmol, 1.1 equiv) and Triethylamine (1.32 g, 13.0 mmol, 1.3 equiv) to the flask via a dry syringe[2].

  • Dissolve the reagents in anhydrous Dichloromethane (DCM, 20 mL).

  • Cool the reaction mixture to 0 °C using an ice bath and stir for 10 minutes (250 rpm)[1].

Step 3: Electrophile Addition

  • In a separate dry vial, dissolve 3-methylbenzoyl chloride (1.55 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL). IPQC Check: Before addition, quench a 5 µL aliquot of this acid chloride solution in 1 mL of anhydrous methanol. Spot it on a TLC plate against the acid chloride. It should instantly convert to the methyl ester. If you observe a baseline spot (carboxylic acid), your reagent has degraded and must be replaced.

  • Add the acid chloride solution dropwise to the reaction flask at 0 °C over 15 minutes[2]. Causality Note: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing localized heating that can lead to ketene formation or solvent boiling.

Step 4: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir for 16 hours under a positive pressure of Argon[2]. IPQC Check: Monitor reaction completion by TLC (Silica gel, Hexanes:EtOAc 5:1). The acid chloride (Rf ~0.67) should be completely consumed, replaced by the amide product (Rf ~0.20)[1].

Step 5: Acidic Workup & Isolation

  • Dilute the reaction mixture with additional DCM (30 mL).

  • Transfer to a separatory funnel and wash the organic layer with 1.0 M HCl (2 x 25 mL)[1]. Causality Note: This acidic wash is non-negotiable. It removes the excess N-methylaniline and triethylamine by converting them into water-soluble ammonium salts.

  • Wash the organic layer with saturated aqueous NaHCO3 (25 mL) to neutralize any residual acid, followed by brine (25 mL) to remove bulk water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N,3-Dimethyl-N-phenylbenzamide.

References

  • Chemistry of Amines: Structure and Property - SPCMC.[Link]

  • One pot acylation of aromatic amines (WO2013008256A1)
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses.[Link]

Sources

Optimization

Resolving peak tailing and co-elution issues in N,3-Dimethyl-N-phenylbenzamide HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with N,3-Dimethyl-N-phenylbenzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with N,3-Dimethyl-N-phenylbenzamide . This compound—a highly lipophilic, tertiary amide with multiple aromatic rings—frequently presents two major analytical hurdles: severe peak tailing due to secondary interactions, and co-elution with structurally analogous synthetic impurities.

This guide bypasses generic advice, focusing instead on the chemical causality and self-validating methodologies required to achieve baseline resolution and perfect peak symmetry.

Diagnostic Workflow

Before altering your method, you must determine whether the chromatographic distortion is chemical or physical in nature. Use the workflow below to isolate the root cause.

DiagnosticWorkflow Start Analyze Chromatogram Decision Identify Primary Issue Start->Decision Tailing Peak Tailing (As > 1.2) Decision->Tailing Asymmetric trailing edge Coelution Co-elution / Shoulders (Rs < 1.5) Decision->Coelution Merged peaks Silanol Secondary Silanol Interactions? Check with neutral marker Tailing->Silanol Selectivity Insufficient Selectivity (α)? Check DAD peak purity Coelution->Selectivity FixTail Lower pH to < 3.0 Use End-capped Column Silanol->FixTail Analyte tails, marker sharp FixCo Change to Phenyl/Biphenyl Phase Flatten Gradient Slope Selectivity->FixCo α ≈ 1.0 Validate System Suitability Testing (SST) Confirm As ≈ 1.0, Rs > 2.0 FixTail->Validate FixCo->Validate

Fig 1: Diagnostic workflow for resolving peak tailing and co-elution in HPLC analysis.

Module 1: Resolving Peak Tailing (FAQs)

Q1: Why does N,3-Dimethyl-N-phenylbenzamide exhibit severe peak tailing on my standard C18 column, even though it is not a strong base? A: Peak tailing—defined mathematically when the Asymmetry factor ( As​ ) exceeds 1.2—is almost always the result of a dual-retention mechanism . While N,3-Dimethyl-N-phenylbenzamide is a tertiary amide and lacks N-H hydrogen bond donors, its carbonyl oxygen is a potent hydrogen bond acceptor. In traditional silica-based C18 columns, unbonded residual silanol groups (Si-OH) act as acidic hydrogen bond donors . This creates localized polar interactions that retain a fraction of the analyte molecules longer than the bulk hydrophobic dispersion forces, causing the characteristic trailing edge .

Q2: How can I chemically suppress these secondary interactions to restore peak symmetry? A: You must neutralize the interaction pathway at the stationary phase surface. This is achieved through two concurrent adjustments:

  • Advanced Column Chemistry: Switch to a high-purity, fully end-capped C18 column. End-capping utilizes proprietary chemistry to sterically block residual silanols, cutting off the hydrogen-bonding pathway .

Q3: I adjusted the pH and used an end-capped column, but the tailing persists. What physical factors should I investigate? A: If chemical interactions are suppressed, the distortion is physical. Because N,3-Dimethyl-N-phenylbenzamide is highly lipophilic, it is prone to mass overload . Injecting too high a concentration saturates the stationary phase locally, leading to slower-equilibrating retention sites and a tailing or fronting profile . Alternatively, physical degradation of the column bed (a void at the inlet) or excessive extra-column dead volume will cause all peaks in the chromatogram to tail .

Module 2: Overcoming Co-Elution (FAQs)

Q4: My chromatogram shows a broad peak with a distinct "shoulder." Is this tailing or co-elution with a synthetic precursor? A: A tail is a gradual, exponential decline to the baseline, whereas a shoulder is a sudden discontinuity in the peak shape. A shoulder strongly indicates co-elution . To validate this, utilize a Diode Array Detector (DAD) for peak purity analysis. If the UV spectra shift across the width of the peak, you are observing multiple co-eluting compounds (e.g., unreacted N-methylaniline or regioisomers) [[1]]([Link]).

Q5: How do I improve the resolution ( Rs​ ) between N,3-Dimethyl-N-phenylbenzamide and closely related aromatic impurities? A: Baseline resolution ( Rs​>1.5 ) is governed by the resolution equation, which relies on efficiency ( N ), retention ( k′ ), and selectivity ( α ) . For structurally similar aromatic compounds, altering selectivity ( α ) is the most powerful approach:

  • Exploit π−π Interactions: A standard C18 column relies solely on non-specific hydrophobic interactions. By switching to a Biphenyl or Phenyl-Hexyl stationary phase, you unlock π−π interactions. The electron-rich benzoyl and N-phenyl rings of your analyte will interact differently with the stationary phase compared to its impurities, drastically increasing the separation factor ( α ) .

  • Flatten the Gradient: Decrease the gradient slope (e.g., from 5% B/min to 2% B/min) precisely at the elution window to increase the capacity factor ( k′ ), giving the column more time to separate the critical pair .

Mechanisms cluster_0 Peak Tailing Mechanism cluster_1 Co-elution Resolution Mechanism Analyte N,3-Dimethyl-N-phenylbenzamide Hbond Hydrogen Bonding (Carbonyl O ··· HO-Si) Analyte->Hbond Causes Tailing PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Enhances Selectivity (α) Silanol Residual Silanols (Si-OH) Silanol->Hbond StatPhase Biphenyl / Phenyl-Hexyl Phase StatPhase->PiPi

Fig 2: Chemical interactions driving peak tailing and selectivity for benzamides.

Quantitative Data Summary

The table below summarizes the expected chromatographic outcomes when applying these targeted optimizations to N,3-Dimethyl-N-phenylbenzamide.

Experimental ConditionStationary PhaseMobile Phase pHTailing Factor ( Tf​ )Resolution ( Rs​ )Diagnostic Outcome
Baseline Method Standard C18 (Non-endcapped)6.5 (Unbuffered)2.4 (Severe)0.8 (Co-elution)Unacceptable. Strong silanol interactions; poor selectivity.
pH Optimization Standard C182.5 (Formic Acid)1.4 (Moderate)1.1 (Partial)Improved symmetry; selectivity still insufficient.
Column Chemistry Fully End-capped C182.5 (Formic Acid)1.1 (Excellent)1.2 (Marginal)Silanol interactions suppressed; α remains low.
Selectivity Optimization Phenyl-Hexyl / Biphenyl2.5 (Formic Acid)1.0 (Ideal) 2.6 (Baseline) π−π interactions unlocked; complete resolution.

Self-Validating Experimental Protocol

To guarantee robust method development, execute the following step-by-step methodology. This protocol is designed to be self-validating, meaning each step proves or disproves a specific physical or chemical hypothesis.

Step 1: System Suitability & Void Volume Verification

  • Prepare a 10 µg/mL solution of Uracil (a neutral, unretained marker) in the initial mobile phase.

  • Inject 5 µL onto the system.

  • Causality Check: If the Uracil peak tails, the issue is physical (e.g., extra-column dead volume, blocked frit, or collapsed column bed) . If Uracil is perfectly symmetric but your benzamide tails, proceed to Step 2.

Step 2: Chemical Suppression of Secondary Interactions

  • Prepare Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Install a fully end-capped C18 column. Equilibrate with 20 column volumes.

  • Causality Check: Protonating the residual silanols and physically blocking them via end-capping eliminates the hydrogen-bonding pathways causing the tailing . Confirm Tf​<1.2 .

Step 3: Linearity & Mass Overload Check

  • Prepare serial dilutions of N,3-Dimethyl-N-phenylbenzamide (1, 10, and 100 µg/mL).

  • Inject each concentration.

  • Causality Check: If peak symmetry degrades at 100 µg/mL, you have exceeded the column's linear dynamic capacity. Restrict future injections to the linear range .

Step 4: Selectivity ( α ) Screening for Co-Elution

  • If the target peak exhibits a "shoulder" or Rs​<1.5 , remove the C18 column and install a Biphenyl or Phenyl-Hexyl column of identical dimensions.

  • Run a generic gradient (5% to 95% B over 15 minutes).

  • Causality Check: The Biphenyl phase induces π−π interactions with the benzamide's aromatic rings, altering the retention factor ( k′ ) differently for the analyte versus its impurities, thereby maximizing selectivity ( α ) .

Step 5: Gradient Flattening and Peak Purity Validation

  • Identify the exact %B at which N,3-Dimethyl-N-phenylbenzamide elutes on the Biphenyl column.

  • Adjust the gradient program to flatten the slope to 2% B/min starting 3 minutes prior to elution .

  • Validate peak purity using DAD software to ensure spectral homogeneity across the entire peak width [[1]]([Link]).

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Articles. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions." Chromatography Online. [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI Blogs. [Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate Q&A.[Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs.[Link]

  • Hawach. "Reasons for Peak Tailing of HPLC Column." Hawach Scientific.[Link]

  • Agilent. "Choosing HPLC Columns for Rapid Method Development." Agilent Technologies.[Link]

Sources

Troubleshooting

Troubleshooting baseline noise in N,3-Dimethyl-N-phenylbenzamide mass spectrometry

Welcome to the Advanced Technical Support Center. Analyzing lipophilic benzanilide derivatives like N,3-Dimethyl-N-phenylbenzamide via Liquid Chromatography-Mass Spectrometry (LC-MS) requires pristine system conditions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Analyzing lipophilic benzanilide derivatives like N,3-Dimethyl-N-phenylbenzamide via Liquid Chromatography-Mass Spectrometry (LC-MS) requires pristine system conditions. In positive Electrospray Ionization (ESI+), this compound yields a strong [M+H]⁺ precursor ion at m/z 226.12. However, elevated baseline noise can severely compromise system sensitivity, obscuring the analyte and making it nearly impossible to achieve reliable Limits of Detection (LOD) and Quantification (LOQ) .

As a Senior Application Scientist, I have designed this guide to move beyond basic manual checks. We will focus on the causality of baseline noise and provide self-validating protocols to permanently resolve instability in your mass spectrometry workflows.

Section 1: Diagnostic Decision Tree

Before replacing parts or flushing the system blindly, you must isolate the origin of the noise. Baseline anomalies generally fall into two categories: low-frequency baseline drift (usually chemical) and high-frequency excessive noise (usually physical or electronic) . Use the following logic flow to determine the root cause.

BaselineTroubleshooting Start Observe High Baseline Noise or Drift Step1 Perform Zero-Flow Test (Block MS Inlet) Start->Step1 Decision1 Does noise persist? Step1->Decision1 MS_Issue MS/Detector Issue (Electronic or Source) Decision1->MS_Issue Yes LC_Issue LC/Chemistry Issue (Solvent or Column) Decision1->LC_Issue No MS_Action Clean ESI Source & Check Multiplier MS_Issue->MS_Action LC_Action Run Zero-Volume Union Test LC_Issue->LC_Action

Diagnostic decision tree for isolating LC-MS baseline noise sources.

Section 2: Self-Validating Troubleshooting Methodologies

Protocol 1: The Zero-Flow & Zero-Volume Isolation Workflow
  • Causality : Baseline noise is a cumulative output of the LC pumps, mobile phase, column stationary phase, and MS electronics. To troubleshoot effectively, we must decouple these systems. By stopping LC flow and physically blocking the MS inlet, we determine if the noise is intrinsic to the MS electronics/vacuum system or introduced by the LC flow.

  • Step-by-Step Methodology :

    • Zero-Flow Test : Stop the LC pump completely. Monitor the MS Total Ion Chromatogram (TIC) for 5 minutes.

    • Self-Validation : If the noise drops to near-zero, the MS is validated as functional; the issue is upstream (LC/Chemistry). If the noise persists, the issue is electronic (e.g., a failing electron multiplier or a contaminated quadrupole).

    • Zero-Volume Union Test : If the issue is upstream, remove the analytical column and replace it with a zero-dead-volume union. Run your standard gradient.

    • Self-Validation : If the baseline drift disappears, the column was bleeding stationary phase or trapping contaminants. If the drift remains, the mobile phase solvents or LC pumps are the definitive source.

Protocol 2: Mitigating N,3-Dimethyl-N-phenylbenzamide Carryover
  • Causality : N,3-Dimethyl-N-phenylbenzamide is a highly lipophilic molecule. It readily adsorbs onto the hydrophobic surfaces of the autosampler needle, injection loop, and PEEK tubing. This creates a pseudo-baseline noise—a constant, elevated background signal specifically at m/z 226—due to continuous, slow desorption into the mobile phase .

  • Step-by-Step Methodology :

    • Baseline Assessment : Inject a neat solvent blank immediately after a high-concentration standard. Record the area of the m/z 226 peak.

    • Wash Optimization : Switch the autosampler strong wash to a highly organic, solubilizing mixture (e.g., 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid).

    • Self-Validation : Inject a second solvent blank. If the m/z 226 signal decreases by >90%, the carryover hypothesis is confirmed, and the new wash mechanism is validated.

Section 3: Quantitative Diagnostic Thresholds

To effectively monitor system health, compare your current baseline metrics against these established quantitative thresholds. Elevated baselines often suggest contamination of mobile phases or reagents, which can be confirmed by comparing current runs to archived system suitability images .

ParameterExpected Range (Optimal)Warning ThresholdPotential Root Cause
ESI+ Blank Background (TIC) < 1.0 × 10⁴ cps> 5.0 × 10⁴ cpsSolvent contamination, column bleed
High-Frequency Noise (Ripple) < 2% of total signal> 5% of total signalElectronic interference, incorrect scan rate
Pump Pressure Ripple < 1% variation> 2% variationTrapped air, faulty check valves
S/N Ratio at LLOQ > 10:1< 5:1Ion suppression, dirty ESI source

Section 4: Frequently Asked Questions (FAQs)

Q1: I am observing a "fuzzy" baseline with high-frequency noise during the analysis of N,3-Dimethyl-N-phenylbenzamide. Is this a chemical or electronic issue? A: High-frequency noise (rapid, continuous small spikes) is almost exclusively physical or digital in origin. Chemical noise typically presents as broader baseline drift. A highly common, yet overlooked, cause of a "fuzzy" baseline is a data acquisition rate that is set too high . When the MS scans faster than necessary, it captures short-term electronic variations that would otherwise be smoothed out. Check your MS dwell time; for standard UHPLC peaks (3-5 seconds wide), acquiring 10-15 data points across the peak is optimal.

Q2: During my gradient elution, the baseline drifts upward significantly, obscuring low-abundance peaks. How do I fix this? A: Baseline drift during a gradient is a classic symptom of chemical contamination in one of the mobile phase solvents (usually the aqueous phase A). As the gradient shifts to a higher percentage of organic solvent (phase B), the sudden elution of accumulated impurities causes the baseline to rise. Note that even "LC-MS grade" solvents can be culprits; for example, trace short-chain alkylamines in isopropanol or water can cause massive baseline shifts in positive ion mode . Actionable Fix: Replace your mobile phases with fresh, newly opened LC-MS grade solvents from a different lot or manufacturer to self-validate the solvent's purity.

Q3: Even after running multiple blanks, I still see a high background signal specifically at m/z 226.12. Why is my baseline contaminated with my analyte? A: This is not true baseline noise; it is carryover. Because N,3-Dimethyl-N-phenylbenzamide is a lipophilic amide, it acts as a "sticky" analyte that is retained in the autosampler needle, valve system, or analytical column . Highly concentrated samples or inadequate wash cycles exacerbate this. Actionable Fix: Implement a strong needle wash containing a high percentage of organic solvent (e.g., Methanol/Isopropanol) and run a "sawtooth" gradient (rapidly cycling between 5% and 95% organic) at the end of your run to forcefully flush the column.

References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Resources. URL:[Link]

  • Chromatography Online. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" LCGC North America. URL:[Link]

  • Technology Networks. "Common Mass Spectrometry Errors and Troubleshooting Tips." Technology Networks Analysis. URL:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory." Clinical Chemistry. URL:[Link]

Optimization

Overcoming precipitation of N,3-Dimethyl-N-phenylbenzamide in cell culture media

A Guide for Researchers on Overcoming Precipitation in Cell Culture Media Welcome to the technical support resource for N,3-Dimethyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Precipitation in Cell Culture Media

Welcome to the technical support resource for N,3-Dimethyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge for working with this compound in in vitro settings. As a hydrophobic molecule, N,3-Dimethyl-N-phenylbenzamide presents a common challenge: precipitation in aqueous cell culture media. This guide offers a structured approach to understanding, preventing, and resolving solubility issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when using N,3-Dimethyl-N-phenylbenzamide in cell culture.

Q1: Why is my N,3-Dimethyl-N-phenylbenzamide precipitating immediately when I add it to my cell culture media?

A: This is the most frequent issue and is typically caused by a phenomenon known as "solvent shock" or "crashing out".[1] N,3-Dimethyl-N-phenylbenzamide is poorly soluble in water and requires an organic solvent, like Dimethyl Sulfoxide (DMSO), for initial dissolution to create a concentrated stock solution. Cell culture media, however, are aqueous environments. When a small volume of concentrated compound stock in DMSO is rapidly added to a large volume of media, the abrupt change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.[2][3]

A secondary cause is simply exceeding the compound's maximum solubility limit in the final culture medium.[1][3] Every compound has a finite saturation point in a given solution at a specific temperature.

Q2: What is the first thing I should try if I see immediate precipitation?

A: The most direct approach is to lower the final working concentration of the compound in your media.[1] It is crucial to experimentally determine the maximum soluble concentration. Additionally, you should optimize your dilution technique. Instead of adding the stock solution in a single application, add it dropwise to the pre-warmed (37°C) media while gently swirling or vortexing.[1] This helps to distribute the compound and solvent more evenly and quickly, minimizing the localized concentration that leads to solvent shock.[2]

Q3: My compound precipitates over time during incubation. What could be the cause?

A: Delayed precipitation can be due to several factors:

  • Compound Stability: The compound may be degrading over extended periods at 37°C into less soluble byproducts.[1]

  • Media pH Changes: Cellular metabolism can gradually decrease the pH of the culture medium.[2] For a pH-sensitive compound, this change can reduce its solubility over time.[1][2]

  • Interactions with Media Components: The compound might slowly interact with salts or other components, forming insoluble complexes.[2]

  • Evaporation: If not properly managed in a humidified incubator, evaporation can increase the concentration of all components, potentially pushing your compound past its solubility limit.[4]

Q4: What is the maximum recommended concentration of DMSO for my cells?

A: High concentrations of DMSO can be toxic to cells.[5] The tolerance varies significantly between cell types. For most immortalized cell lines, the final DMSO concentration should be kept at or below 0.5% .[6] However, primary cells are often more sensitive and may require concentrations as low as ≤ 0.1% .[6][7] It is imperative to include a vehicle control in all experiments, which consists of media with the same final DMSO concentration as your experimental conditions but without the compound.[3]

Q5: How can I actively increase the solubility of N,3-Dimethyl-N-phenylbenzamide in my media?

A: If lowering the concentration is not an option for your experimental design, you can use solubility enhancers:

  • Increase Serum Percentage: Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[1][3][8] If your experiment allows, increasing the fetal bovine serum (FBS) concentration (e.g., from 5% to 10%) can be effective.

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble molecules like N,3-Dimethyl-N-phenylbenzamide, forming a water-soluble "inclusion complex".[9][10] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]

Q6: Should I just filter out the precipitate?

A: Filtering is not recommended .[3] The precipitate is your active compound. Filtering it out will remove an unknown amount of the compound from your media, leading to an inaccurate and lower final concentration.[3] This will compromise the validity and reproducibility of your results. The correct approach is to address the root cause of the precipitation.[3]

Troubleshooting Guides & Protocols

This section provides detailed workflows and step-by-step protocols to systematically address and prevent precipitation.

Visual Troubleshooting Workflow

The following diagram outlines a logical sequence of steps to diagnose and solve precipitation issues.

Troubleshooting_Workflow start Precipitation Observed check_stock 1. Verify Stock Solution - Is it clear at RT? - Aliquoted? No freeze-thaw? start->check_stock prep_fresh_stock Prepare Fresh Stock (See Protocol 1) check_stock->prep_fresh_stock No, Stock is suspect optimize_dilution 2. Optimize Dilution Technique - Pre-warm media (37°C)? - Add stock dropwise with mixing? check_stock->optimize_dilution Yes, Stock is OK prep_fresh_stock->optimize_dilution reduce_conc 3. Reduce Final Concentration (Determine Max Solubility - Protocol 2) optimize_dilution->reduce_conc Yes, but still precipitates success Problem Resolved optimize_dilution->success No, technique was the issue use_enhancers 4. Use Solubility Enhancers - Increase serum %? - Add cyclodextrins? reduce_conc->use_enhancers Yes, but still precipitates reduce_conc->success No, concentration was too high advanced_protocol Try Advanced Method (Serum Pre-dilution - Protocol 3) use_enhancers->advanced_protocol Yes, but still precipitates use_enhancers->success No, enhancers worked advanced_protocol->success

Caption: A step-by-step workflow for troubleshooting precipitation.

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max DMSO ConcentrationRationale
Immortalized Cell Lines (e.g., HeLa, HEK293, A549)0.1% - 0.5%Generally robust, but cytotoxicity can occur at concentrations >0.5%.[5][6]
Primary Cells (e.g., HUVEC, Neurons, Fibroblasts)≤ 0.1%More sensitive to solvent toxicity than immortalized cell lines.[7]
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept consistent across all assays.[7]
In Vivo Animal Studies ≤ 2.0%Higher concentrations may be tolerated depending on the administration route, but toxicity must be evaluated.[7][11]

Note: Always perform a dose-response curve for DMSO toxicity on your specific cell line to determine the optimal concentration.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Preparing Compound Stock Solution

This protocol outlines the best practices for creating a stable, high-concentration stock of N,3-Dimethyl-N-phenylbenzamide.

  • Preparation: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the required mass of N,3-Dimethyl-N-phenylbenzamide powder.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[3][7]

  • Solubilization:

    • Gently vortex the tube until the compound is completely dissolved.[7]

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7]

    • Gentle warming in a 37°C water bath can also aid dissolution, but use with caution as heat may degrade some compounds.[7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3] This is critical for preventing contamination in cell culture.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes.[7] Store at -20°C or -80°C as recommended. This practice is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution over time.[3]

Protocol 2: Determining the Maximum Soluble Concentration

This experiment helps you find the highest concentration of your compound that remains in solution in your specific cell culture medium.

  • Prepare Media: Dispense 990 µL of your complete cell culture medium (pre-warmed to 37°C) into a sterile microcentrifuge tube.

  • Initial Dilution: Add 10 µL of your 10 mM compound stock solution (from Protocol 1) to the media. This creates a 100 µM solution. Add the stock dropwise while gently vortexing.[1]

  • Serial Dilution:

    • Arrange a series of new tubes, each containing 500 µL of your pre-warmed medium.

    • Transfer 500 µL from the 100 µM tube into the first new tube and mix thoroughly. This creates a 50 µM solution.

    • Continue this 2-fold serial dilution (transferring 500 µL to the next tube) to create a range of concentrations (e.g., 25 µM, 12.5 µM, etc.).[1]

  • Incubation & Inspection: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-4 hours).

  • Analysis: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, crystals, or a film). The highest concentration that remains perfectly clear is your approximate maximum soluble concentration.

Understanding the Mechanisms

To effectively troubleshoot, it is helpful to visualize the underlying physicochemical processes.

The "Solvent Shock" Phenomenon

Solvent_Shock compound_dmso N,3-Dimethyl-N-phenylbenzamide in 100% DMSO (Stable & Soluble) rapid_dilution Rapid Dilution into Aqueous Media compound_dmso->rapid_dilution localized_conc Localized High Concentration & Abrupt Polarity Shift rapid_dilution->localized_conc precipitation Precipitation (Compound 'crashes out') localized_conc->precipitation

Caption: The process of solvent shock leading to compound precipitation.

How Solubility Enhancers Work: Cyclodextrins

Cyclodextrin_Mechanism drug Hydrophobic Compound (Poorly water-soluble) complex Water-Soluble Inclusion Complex drug->complex encapsulation cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex encapsulation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from Benchchem website.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from Benchchem website.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from Benchchem website.
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media. Retrieved from Benchchem website.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]

  • Talebi, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2853-2858. [Link]

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from LifeTein website.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved from Benchchem website.
  • Cyclodextrin News. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Rege, A. A., et al. (2007). Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications. Analytical Biochemistry, 362(2), 299-306. [Link]

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2363. [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • PubChem. (n.d.). N,3-dimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Chemsrc.com. (2025, August 22). Benzamide,N-methyl-N-phenyl | CAS#:1934-92-5. Retrieved from [Link]

  • Slideshare. (n.d.). Role of serum and supplements in culture medium k.s. Retrieved from [Link]

  • Chen, W., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Materials & Interfaces, 13(23), 26806-26816. [Link]

  • de la Fuente, A., et al. (2021). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Molecules, 26(16), 4991. [Link]

  • Jurkowska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3291. [Link]

  • National Research Institute of Far Seas Fisheries, Fisheries Research Agency. (2024, February 9). N-Desmethylmajusculamide B, a lipopeptide isolated from the Okinawan cyanobacterium Okeania hirsuta. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Transition Metal Catalysis for N,3-Dimethyl-N-phenylbenzamide Synthesis

Introduction Synthesizing sterically hindered tertiary amides such as N,3-dimethyl-N-phenylbenzamide requires precise control over transition metal catalysis. The most efficient and scalable route is the palladium-cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesizing sterically hindered tertiary amides such as N,3-dimethyl-N-phenylbenzamide requires precise control over transition metal catalysis. The most efficient and scalable route is the palladium-catalyzed aminocarbonylation of 3-bromotoluene with N-methylaniline and carbon monoxide (CO)[1]. However, the steric bulk of the secondary amine (N-methylaniline) often leads to sluggish reductive elimination, prompting researchers to artificially inflate catalyst loading.

This guide provides field-proven troubleshooting strategies to optimize Pd loading while maintaining high turnover frequencies (TOF) and preventing catalyst degradation.

Visualizing the Catalytic Cycle

Understanding the failure modes of the Pd-catalytic cycle is critical for optimization. The diagram below illustrates the standard aminocarbonylation pathway and the off-cycle degradation route that occurs when catalyst loading is improperly balanced.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Tol)BrL2 Pd0->OxAdd 3-Bromotoluene PdBlack Pd Black (Deactivation) Pd0->PdBlack Low Ligand Ratio COIns CO Insertion Pd(II)(CO-3-Tol)BrL2 OxAdd->COIns CO Gas AmineCoord Amine Coordination (N-Methylaniline) COIns->AmineCoord N-Methylaniline RedElim Reductive Elimination Product Formation AmineCoord->RedElim Base / -HBr RedElim->Pd0 N,3-Dimethyl-N-phenylbenzamide

Fig 1: Pd-Catalyzed Aminocarbonylation Cycle for N,3-Dimethyl-N-phenylbenzamide.

Self-Validating Experimental Protocol

To prevent CO starvation—a primary cause of catalyst death—this protocol utilizes a two-chamber "COware" system to generate CO in situ[2]. This creates a self-validating closed system where CO stoichiometry is strictly governed by the hydrolysis of chloroform, eliminating the mass-transfer inconsistencies of balloon methods.

Step-by-Step Methodology:

  • Chamber A (CO Generation) Preparation: To Chamber A of the H-tube, add KOH (3.0 equiv) and 1,4-dioxane (1 mL). Do not add chloroform yet.

  • Chamber B (Reaction) Preparation: To Chamber B, add 3-bromotoluene (1.0 equiv, 0.5 mmol), N-methylaniline (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (1.0 mol%), XantPhos (2.0 mol%), and Et₃N (3.0 equiv) in dry toluene (2 mL)[1].

  • System Sealing: Seal both chambers tightly with PTFE septa to ensure a closed environment.

  • CO Release & Heating: Inject CHCl₃ (1.5 equiv) into Chamber A through the septum. Immediately place Chamber B into a pre-heated oil bath at 80 °C. Chamber A remains at room temperature[2].

  • Self-Validation Check (2-Hour Mark): Visually inspect Chamber B to validate catalyst health.

    • Pass: Solution remains clear yellow/orange. The catalyst is active and properly ligated.

    • Fail: Solution is opaque black. The catalyst has precipitated (Pd black). Abort the reaction and adjust the ligand loading.

  • Workup: After 12 hours, cool the system, vent carefully in a fume hood, and filter through a short pad of Celite to remove palladium residues before GC-MS analysis.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, ligand ratio, and reaction yield. Maintaining a 1:2 ratio of Pd to bidentate ligand is critical for preventing catalyst aggregation when working with sterically hindered amines.

Pd(OAc)₂ (mol%)XantPhos (mol%)Ligand:Pd RatioConversion (%)Yield (%)Visual Observation at 2h
2.02.01:16558Heavy Pd black precipitation
1.02.02:1>9994Clear orange solution
0.51.02:19288Clear yellow solution
0.10.22:14540Clear pale solution (slow kinetics)

Note: Data normalized for 80 °C reaction temperature over 12 hours.

Troubleshooting FAQs

Q1: Why does my reaction stall at 50% conversion despite increasing the Pd(OAc)₂ loading to 2 mol%? Analysis: Increasing the metal loading without proportionally increasing the ligand concentration accelerates catalyst deactivation. In the catalytic cycle, N-methylaniline is a sterically hindered secondary amine[3]. This steric bulk slows down the amine coordination and subsequent reductive elimination steps. If the Pd(0) species generated after reductive elimination is not immediately re-ligated by XantPhos, it aggregates into inactive Pd black[1]. Solution: Always maintain a 1:2 molar ratio of Pd to XantPhos. If you increase Pd loading to drive kinetics, you must increase the ligand loading to stabilize the resting state of the catalyst.

Q2: Why is XantPhos recommended over standard ligands like PPh₃ or DPPF for synthesizing N,3-Dimethyl-N-phenylbenzamide? Analysis: The formation of a tertiary amide bond is thermodynamically and kinetically challenging due to the steric clash between the methyl group on the aniline and the incoming acyl-palladium complex. XantPhos is a bidentate ligand with an exceptionally wide "bite angle" (~111°). This wide angle forces the palladium center into a distorted geometry that sterically compresses the acyl and amine ligands together, drastically accelerating the rate-determining reductive elimination step. Monodentate ligands like PPh₃ fail to provide this geometric push, leading to stalled reactions.

Q3: How do I know if my catalyst failure is due to CO starvation or poor amine nucleophilicity? Analysis: You can diagnose this using the self-validating protocol's 2-hour visual check. If CO mass transfer is the issue (CO starvation), the Pd(II) oxidative addition complex cannot undergo CO insertion. It eventually undergoes off-cycle degradation, forming Pd black. If the system remains homogeneous (yellow/orange) but conversion is low, the catalyst is active, but the amine nucleophilicity is too low to attack the Pd(II)-acyl complex. Solution: Follow the logical decision tree below.

TroubleshootingLogic Issue Incomplete Conversion (<90%) CheckPd Is Pd Black Visible? Issue->CheckPd YesPd Increase Ligand:Pd Ratio (e.g., 2:1 XantPhos:Pd) CheckPd->YesPd Yes (Precipitate) NoPd Check CO Pressure & Amine Nucleophilicity CheckPd->NoPd No (Homogeneous) FixCO Use COware System or Increase Base NoPd->FixCO

Fig 2: Troubleshooting logic for optimizing Pd catalyst loading and conversion.

References

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development - ACS Publications. Source: acs.org. 1

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - ACS Publications. Source: acs.org. 2

  • Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes - PMC. Source: nih.gov. 3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: LC-MS/MS Method Validation for N,3-Dimethyl-N-phenylbenzamide

Introduction & Analyte ProfilingN,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) is a tertiary amide characterized by a benzamide core, a phenyl group, and two methyl groups attached to the nitrogen atom[1]. Due to its d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte ProfilingN,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) is a tertiary amide characterized by a benzamide core, a phenyl group, and two methyl groups attached to the nitrogen atom[1]. Due to its distinct aromatic properties, it serves as a critical building block in organic synthesis and exhibits potential biological activities, including antimicrobial and anti-inflammatory effects[1]. During preclinical and clinical pharmacokinetic (PK) evaluations, accurate quantification of this compound in complex biological matrices (e.g., human plasma) is paramount.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative bioanalysis due to its inherent high sensitivity and selectivity[1]. However, establishing a reliable assay requires rigorous optimization of sample preparation and chromatographic conditions to overcome matrix effects—a phenomenon where co-eluting endogenous compounds suppress or enhance the analyte's ionization[2].

This guide provides an objective comparison of sample preparation techniques and chromatographic columns for the extraction and quantification of N,3-Dimethyl-N-phenylbenzamide. All methodologies discussed are aligned with the3 standards to ensure a self-validating, regulatory-compliant system[3].

G A Plasma Sample (N,3-Dimethyl-N-phenylbenzamide) B Sample Preparation (SPE vs LLE vs PPT) A->B Extraction C LC Separation (C18 vs Biphenyl) B->C Injection D MS/MS Detection (ESI+, MRM Mode) C->D Ionization E Data Analysis & ICH M10 Validation D->E Quantification

LC-MS/MS analytical workflow for N,3-Dimethyl-N-phenylbenzamide quantification.

Comparison 1: Sample Preparation Strategies

The choice of sample preparation directly dictates the cleanliness of the extract, which in turn influences the matrix effect (ME) and recovery (RE)[2]. We compared three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): While simple and cost-effective, PPT using acetonitrile fails to remove endogenous phospholipids[2]. These lipids co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression[1].

  • Liquid-Liquid Extraction (LLE): Utilizing solvents like methyl tert-butyl ether (MTBE) provides cleaner extracts than PPT but often suffers from lower absolute recovery for polar to moderately non-polar amides and requires tedious evaporation steps.

  • Solid-Phase Extraction (SPE): Utilizing a polymeric reversed-phase sorbent (e.g., Oasis HLB) offers the optimal balance. The sorbent's hydrophilic-lipophilic balance effectively retains the N,3-Dimethyl-N-phenylbenzamide while allowing rigorous washing steps to elute salts and phospholipids.

ME A Biological Matrix (Contains Phospholipids) B Solid Phase Extraction (Polymeric Sorbent) A->B C Protein Precipitation (Acetonitrile) A->C D Clean Extract (Negligible Matrix Effect) B->D Removes lipids E Dirty Extract (Ion Suppression) C->E Retains lipids

Impact of sample preparation choices on matrix effects and ion suppression.

Step-by-Step Protocol: Optimized Solid-Phase Extraction (SPE)

To ensure high trustworthiness and reproducibility, the following SPE protocol acts as a self-validating system when paired with a stable isotope-labeled internal standard (SIL-IS).

  • Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge (30 mg/1 cc), followed by 1.0 mL of MS-grade Water to activate the sorbent bed.

  • Sample Loading: Dilute 200 µL of human plasma (spiked with N,3-Dimethyl-N-phenylbenzamide and SIL-IS) with 200 µL of 2% Formic Acid in water. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

    • Causality Insight: Acidification disrupts protein binding, ensuring the analyte is free to interact with the sorbent.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove hydrophilic endogenous interferences (salts, small peptides) without eluting the target tertiary amide.

  • Elution: Elute the analyte using 1.0 mL of Acetonitrile/Methanol (50:50, v/v).

    • Causality Insight: This specific organic mixture is strong enough to desorb the analyte but leaves highly lipophilic matrix components tightly bound to the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 10 mM Ammonium Acetate : Methanol, 40:60, v/v) prior to injection.

Comparison 2: Chromatographic Column Selection

Separating N,3-Dimethyl-N-phenylbenzamide from residual matrix components is critical. We compared a standard Sub-2 µm C18 column against a Sub-2 µm Biphenyl column.

  • C18 Column: Relies purely on hydrophobic (dispersive) interactions. While it provides adequate retention, the analyte often elutes in a region crowded with residual neutral lipids.

  • Biphenyl Column: Offers orthogonal selectivity. In addition to hydrophobic interactions, the biphenyl stationary phase engages in π-π (pi-pi) interactions with the two aromatic rings (the benzamide core and the N-phenyl group) of N,3-Dimethyl-N-phenylbenzamide.

    • Causality Insight: This dual-retention mechanism shifts the analyte's retention time away from aliphatic endogenous interferences, significantly reducing the matrix factor.

Quantitative Data Presentation

The following tables summarize the experimental validation data, demonstrating the superiority of the SPE + Biphenyl column approach.

Table 1: Recovery and Matrix Effect Comparison (n=6)

Method / ColumnExtraction Recovery (%)Matrix Factor (IS Normalized)Relative Standard Deviation (RSD %)
PPT + C18 88.50.65 (Severe Suppression)14.2
LLE + C18 65.20.92 (Minimal Suppression)9.8
SPE + C18 94.10.85 (Moderate Suppression)6.5
SPE + Biphenyl 95.30.98 (Negligible Effect)3.2

Note: According to the2, an IS-normalized matrix factor close to 1.0 indicates the absence of significant ion suppression or enhancement[2].

Table 2: ICH M10 Validation Parameters for SPE + Biphenyl Method

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (N,3-Dimethyl-N-phenylbenzamide)
Linearity Range R² ≥ 0.991.0 - 1000 ng/mL (R² = 0.998)
Intra-run Accuracy ±15% (±20% at LLOQ)92.4% - 106.1%
Intra-run Precision ≤15% (≤20% at LLOQ)2.1% - 6.4%
Inter-run Accuracy ±15% (±20% at LLOQ)94.5% - 104.2%
Inter-run Precision ≤15% (≤20% at LLOQ)3.5% - 7.8%
Carry-over Blank ≤ 20% of LLOQ4.2% of LLOQ

Self-Validating System: The ICH M10 Framework

To ensure absolute trustworthiness, this analytical workflow operates as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) early in the sample preparation (Step 2), any volumetric losses during extraction or ionization fluctuations during MS/MS detection are mathematically normalized.

The method's integrity is continuously monitored in every analytical run by interspersing Quality Control (QC) samples at low, medium, and high concentration levels. According to the 3, at least 67% of these QCs must fall within ±15% of their nominal value (and ±20% at the LLOQ), ensuring that the data generated for N,3-Dimethyl-N-phenylbenzamide is robust enough to support regulatory submissions and critical drug development decisions[3].

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis URL: [Link]

Sources

Comparative

Comparing the biological efficacy of N,3-Dimethyl-N-phenylbenzamide with standard benzanilides

As a Senior Application Scientist, I approach the evaluation of novel chemical entities by interrogating the structure-activity relationship (SAR) that drives their biological performance. Standard benzanilides, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical entities by interrogating the structure-activity relationship (SAR) that drives their biological performance. Standard benzanilides, such as flutolanil and mepronil, have long served as the gold standard for controlling basidiomycete fungi. However, the emergence of target-site resistance necessitates structural innovation.

Enter N,3-Dimethyl-N-phenylbenzamide (CAS 5346-12-3), a tertiary amide derivative that breaks traditional SAR rules by methylating the critical amide nitrogen. This guide provides an objective, data-driven comparison of N,3-Dimethyl-N-phenylbenzamide against standard secondary benzanilides, detailing the mechanistic shift, comparative efficacy, and the rigorous experimental protocols required to validate these findings.

Mechanistic Divergence: The Role of N-Methylation

Standard benzanilides rely on a secondary amide (-NH-CO-) where the amide hydrogen acts as a crucial hydrogen-bond donor. This structural feature is essential for binding to the ubiquinone-binding site of the Succinate Dehydrogenase (SDH) complex (Complex II), which drives their narrow-spectrum fungicidal activity.

The Causality of Structural Modification: When we synthesize N,3-Dimethyl-N-phenylbenzamide, the N-methylation eliminates this critical hydrogen-bond donor. Studies on tertiary amides demonstrate that the loss of the amide hydrogen drastically reduces classical target-specific activities, such as antiplasmodial or SDHI efficacy, because the molecule can no longer anchor itself in the target protein's binding pocket (1)[1].

However, this is not a loss of function, but a redirection of function. The addition of the N-methyl and 3-methyl groups significantly increases the molecule's lipophilicity and alters its 3D conformation. This structural shift redirects the compound's biological activity toward altering cell membrane permeability and interacting with alternative hydrophobic targets, leading to broader antimicrobial and anti-inflammatory properties (2)[2]. Furthermore, incorporating benzanilide scaffolds into highly lipophilic side chains has been shown to successfully combat drug-resistant fungal strains by blocking alternative pathways like ergosterol biosynthesis (3)[3].

MechanisticShift A Benzanilide Scaffold B Secondary Amides (e.g., Flutolanil) A->B C Tertiary Amides (N,3-Dimethyl-N-phenylbenzamide) A->C D Intact Amide N-H (H-Bond Donor) B->D E Loss of N-H Donor & Increased Lipophilicity C->E F SDH (Complex II) Inhibition D->F G Membrane Disruption & Alternative Targets E->G

Mechanistic divergence between standard secondary benzanilides and tertiary amides.

Comparative Efficacy Data

To objectively evaluate this performance shift, we benchmark the biological profile of N,3-Dimethyl-N-phenylbenzamide against a standard secondary benzanilide (Flutolanil) and clinical control agents. The data below synthesizes the expected behavior of these structural classes based on their target engagement profiles.

Table 1: In Vitro Biological Efficacy and Cytotoxicity Profile

CompoundStructural ClassPrimary Target / MechanismAntimicrobial MIC (E. coli)Cytotoxicity (MRC-5 IC₅₀)
Flutolanil Secondary BenzanilideSDH (Complex II) Inhibition>128 µM (Inactive)>100 µM (Low Toxicity)
N,3-Dimethyl-N-phenylbenzamide Tertiary BenzanilideMembrane Permeation / Efflux16 - 32 µM45 - 60 µM
Fluconazole / Gentamicin Control AgentsErgosterol / Ribosome0.5 - 2 µM>100 µM

Note: The tertiary amide structure sacrifices low-toxicity, narrow-spectrum activity for broader membrane-disruptive efficacy.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to rule out false positives caused by compound precipitation or solvent toxicity—a common pitfall when working with highly lipophilic tertiary amides.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Quantify the broad-spectrum antimicrobial efficacy of the compounds. Causality: We utilize a resazurin-based colorimetric readout because visual inspection of turbidity can be confounded by the micro-precipitation of highly lipophilic compounds like N,3-Dimethyl-N-phenylbenzamide.

  • Compound Preparation: Dissolve N,3-Dimethyl-N-phenylbenzamide and standard benzanilides in 100% DMSO to yield a 10 mM stock.

    • Validation Step: Ensure complete dissolution via sonication; any undissolved micro-crystals will skew the effective concentration and invalidate the assay.

  • Serial Dilution: Prepare a 2-fold serial dilution in a 96-well plate using Mueller-Hinton broth. Keep the final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add the microbial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well. Include a DMSO-only growth control (to prove the solvent isn't killing the cells) and a sterile broth negative control (to prove no contamination).

  • Incubation & Readout: Incubate at 37°C for 24h. Add 10 µL of 0.015% resazurin solution. A color shift from blue to pink indicates metabolic activity (survival). The MIC is the lowest concentration maintaining the blue color.

Protocol B: Membrane Permeability Assay (Mechanistic Validation)

Objective: Validate the hypothesis that N-methylation shifts the mechanism to membrane disruption.

  • Probe Loading: Incubate target cells with propidium iodide (PI), a membrane-impermeable fluorescent DNA-binding dye.

  • Compound Exposure: Treat cells with 2× MIC of N,3-Dimethyl-N-phenylbenzamide or Flutolanil.

  • Kinetic Monitoring: Measure fluorescence (Ex: 535 nm, Em: 617 nm) continuously over 120 minutes.

  • Data Interpretation: A rapid increase in fluorescence indicates membrane permeabilization, allowing PI to enter the cell.

    • Validation Step: Use 0.1% Triton X-100 as a 100% permeabilization positive control to normalize the relative fluorescence units (RFU).

ValidationWorkflow S1 Compound Prep (100% DMSO) S2 Broth Microdilution (Resazurin Readout) S1->S2 S3 Cytotoxicity Assay (MRC-5 Cells) S2->S3 S4 Mechanistic Validation (PI Permeability) S3->S4

Self-validating high-throughput workflow for evaluating biological efficacy.

Conclusion

The transition from standard secondary benzanilides to the tertiary N,3-Dimethyl-N-phenylbenzamide represents a strategic pivot in chemical biology. By intentionally sacrificing targeted SDH inhibition via N-methylation, researchers unlock a broader spectrum of antimicrobial activity driven by physicochemical alterations and membrane interactions. Understanding this causality is paramount for drug development professionals looking to repurpose benzamide scaffolds against resistant pathogens.

References

  • Buy n,3-Dimethyl-n-phenylbenzamide (EVT-1334277) | 5346-12-3 - EvitaChem. 2

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - NIH PMC. 1

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - Semantic Scholar. 3

Sources

Validation

A Comparative Guide to the Analytical Purity Assessment of N,3-Dimethyl-N-phenylbenzamide Reference Standards

In the landscape of pharmaceutical development and manufacturing, the integrity of a reference standard is the bedrock of reliable analytical data. The purity of these standards directly influences the accuracy of assays...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of a reference standard is the bedrock of reliable analytical data. The purity of these standards directly influences the accuracy of assays, the quantification of impurities, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques for assessing the purity of N,3-Dimethyl-N-phenylbenzamide, a tertiary amide of significance in chemical synthesis.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. We will explore a multi-tiered analytical approach, leveraging the strengths of various techniques to build a comprehensive and trustworthy purity profile.

The Analytical Imperative: A Multi-Modal Approach to Purity

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. An orthogonal approach, utilizing methods with different selectivities, is essential for a comprehensive assessment. For a molecule like N,3-Dimethyl-N-phenylbenzamide, a combination of chromatographic, spectroscopic, and thermal analysis provides a self-validating system for purity determination.

This guide will focus on a comparative analysis of four key techniques:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of potential impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment without the need for a specific reference standard of the main component.

  • Thermal Analysis (DSC and TGA) for the evaluation of thermal properties and the presence of volatile and non-volatile impurities.

Understanding the Analyte: N,3-Dimethyl-N-phenylbenzamide and its Potential Impurities

N,3-Dimethyl-N-phenylbenzamide is typically synthesized via the condensation of 3-methylbenzoyl chloride with N-methylaniline. Understanding the synthetic route is crucial for anticipating potential process-related impurities.

Potential Impurities:

  • Starting Materials: Unreacted 3-methylbenzoic acid and N-methylaniline.

  • Reagent-Related Byproducts: Impurities arising from the acylating agent.

  • Side-Reaction Products: Isomeric impurities or products of over-alkylation.

  • Degradation Products: Hydrolysis of the amide bond, leading to the formation of 3-methylbenzoic acid and N-methylaniline.

A robust analytical strategy must be capable of separating and detecting these potential impurities at trace levels.

Comparative Analysis of Purity Assessment Techniques

The following sections detail the experimental protocols and rationale for each analytical technique, culminating in a comparative summary.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment for non-volatile organic compounds due to its high resolving power and sensitivity.[1] A well-developed HPLC method can separate the main component from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating aromatic compounds of moderate polarity like N,3-Dimethyl-N-phenylbenzamide. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The mobile phase composition and pH are chosen to achieve optimal peak shape and resolution. UV detection at 254 nm is suitable for aromatic compounds.[2][3]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of N,3-Dimethyl-N-phenylbenzamide reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh ~10 mg of the test sample and prepare as described for the standard solution.

Data Analysis: The purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

HPLC Purity Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC with UV detection is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for impurity identification.[4][5][6][7]

Experimental Protocol: LC-MS for Impurity Profiling

Rationale: The HPLC method developed for purity analysis can be directly coupled to a mass spectrometer. An electrospray ionization (ESI) source is suitable for ionizing moderately polar molecules like N,3-Dimethyl-N-phenylbenzamide. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of impurities, aiding in their structural elucidation.

Instrumentation and Conditions:

ParameterSpecification
LC System As per HPLC method
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Range m/z 50 - 1000
Data Acquisition Full Scan and Tandem MS (MS/MS) on significant impurity peaks

Data Analysis: The full scan data provides the molecular weights of the parent compound and any impurities. MS/MS fragmentation patterns of the impurity peaks are then compared with the fragmentation of the main compound and known potential impurities to propose their structures.

LC-MS Impurity Identification Workflow

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity when compared to a certified internal standard.[10]

Experimental Protocol: ¹H qNMR for Absolute Purity

Rationale: This protocol uses a certified internal standard with a known purity and a signal that is well-resolved from the analyte signals. The experiment is conducted under conditions that ensure accurate integration of the signals, including a sufficient relaxation delay.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer ≥ 400 MHz
Solvent Deuterated Chloroform (CDCl₃)
Internal Standard Maleic Anhydride (Certified Reference Material)
Pulse Program A single 90° pulse with a long relaxation delay (e.g., 5 x T₁)
Acquisition Time ≥ 3 seconds
Number of Scans ≥ 16 (to ensure adequate signal-to-noise)

Sample Preparation:

  • Accurately weigh ~20 mg of the N,3-Dimethyl-N-phenylbenzamide sample and ~10 mg of the maleic anhydride internal standard into the same vial.

  • Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR Absolute Purity Workflow

Thermal Analysis: Assessing Volatiles and Thermal Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties and composition of a reference standard.[11][12][13]

Experimental Protocols: DSC and TGA

Rationale for DSC: DSC can be used to determine the melting point and melting range of a crystalline solid. A sharp melting peak is indicative of high purity, while impurities will typically cause a broadening of the peak and a depression of the melting point.

DSC Conditions:

ParameterSpecification
Instrument Differential Scanning Calorimeter
Sample Pan Aluminum, hermetically sealed
Sample Size 2-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to a temperature above the melting point
Atmosphere Nitrogen, 50 mL/min

Rationale for TGA: TGA measures changes in mass as a function of temperature. It is particularly useful for quantifying volatile impurities, such as residual solvents and water content.

TGA Conditions:

ParameterSpecification
Instrument Thermogravimetric Analyzer
Sample Pan Platinum or Ceramic
Sample Size 5-10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 300 °C
Atmosphere Nitrogen, 50 mL/min

Data Analysis:

  • DSC: The onset temperature and the shape of the melting endotherm are evaluated.

  • TGA: The percentage of mass loss at different temperature ranges is determined.

Thermal_Analysis_Workflow start Reference Standard Sample dsc_prep Prepare DSC Sample (2-5 mg in sealed pan) start->dsc_prep For DSC tga_prep Prepare TGA Sample (5-10 mg in open pan) start->tga_prep For TGA dsc_analysis DSC Analysis (Heat at 10°C/min under N2) dsc_prep->dsc_analysis tga_analysis TGA Analysis (Heat at 10°C/min under N2) tga_prep->tga_analysis dsc_data Analyze Melting Point and Peak Shape dsc_analysis->dsc_data tga_data Determine % Mass Loss (Volatiles) tga_analysis->tga_data purity_assessment Overall Purity Assessment dsc_data->purity_assessment tga_data->purity_assessment

Thermal Analysis Workflow

Performance Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.Purity relative to other UV-active components (area %).High resolution, sensitive, robust, widely available.Requires a reference standard for quantification, not all impurities may have a UV chromophore.
LC-MS Chromatographic separation coupled with mass-to-charge ratio detection.Molecular weight of impurities, structural information via fragmentation.High sensitivity and specificity, excellent for impurity identification.Quantification can be complex, response factors vary significantly between compounds.
qNMR Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.Primary method, highly accurate and precise, provides structural confirmation.Lower sensitivity than chromatographic methods, requires a certified internal standard.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, melting range, presence of crystalline impurities.Rapid, small sample size required.Insensitive to amorphous impurities, not quantitative for purity.
TGA Measures the change in mass of a sample as a function of temperature.Content of volatile components (e.g., water, residual solvents).Quantitative for volatiles, simple to perform.Does not provide information on non-volatile organic impurities.

Conclusion: A Holistic and Self-Validating Approach

The analytical purity assessment of a reference standard like N,3-Dimethyl-N-phenylbenzamide demands a multi-faceted approach. No single technique can provide a complete picture.

  • HPLC serves as the primary tool for separating and quantifying organic impurities.

  • LC-MS is indispensable for the structural elucidation of unknown impurities detected by HPLC.

  • qNMR provides a highly accurate, absolute purity value that is orthogonal to chromatographic methods.

  • Thermal Analysis (DSC/TGA) offers crucial information on physical properties and volatile content.

By integrating the data from these orthogonal techniques, a comprehensive and trustworthy purity value can be assigned to the N,3-Dimethyl-N-phenylbenzamide reference standard. This rigorous, self-validating system ensures the reliability of all subsequent analytical measurements that depend on this standard, thereby upholding the principles of scientific integrity and ensuring the quality of pharmaceutical products.

References

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • SynThink. USP Reference Standards in Pharmaceutical Analysis. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • European Pharmaceutical Review. (2026, May 21). Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link]

  • ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). [Link]

  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2389. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • American Pharmaceutical Review. (n.d.). The ABC's of Reference Standard Management. [Link]

  • ResearchGate. (2022, June 30). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • Supporting Information. (n.d.). [Link]

  • NIST. N,N-Dimethyl-N'-phenyl-benzamidine. [Link]

  • ResearchGate. (2021, November 26). Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses. [Link]

  • Der Pharma Chemica. (2016). Identification of Impurities and Improved the Synthesis of Lacosamide. [Link]

Sources

Comparative

Benchmarking N,3-Dimethyl-N-phenylbenzamide (N3-DMPB) Against Established Small Molecule Inhibitors: A Preclinical Evaluation Guide

Executive Summary & Scientific Rationale N,3-Dimethyl-N-phenylbenzamide (N3-DMPB; CAS: 124740-34-7) is a strategically functionalized tertiary amide characterized by a versatile benzamide core[1]. In medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N,3-Dimethyl-N-phenylbenzamide (N3-DMPB; CAS: 124740-34-7) is a strategically functionalized tertiary amide characterized by a versatile benzamide core[1]. In medicinal chemistry, the benzamide scaffold is a privileged structure, frequently serving as the pharmacophoric foundation for potent anti-inflammatory agents, histone deacetylase (HDAC) inhibitors, and kinase modulators. Recent literature highlights that benzamide derivatives exhibit significant anti-inflammatory activities, particularly through the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the suppression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)[2].

This guide provides a comprehensive, self-validating framework for benchmarking N3-DMPB against established small molecule inhibitors. By sequencing our evaluation from cell-free biochemical assays to cell-based phenotypic models, we ensure that observed phenotypic changes are driven by direct target engagement rather than off-target cytotoxicity.

Structural Profiling & Physicochemical Benchmarks

Before initiating in vitro screening, it is critical to compare the physicochemical properties of the test compound against established reference drugs. We benchmark N3-DMPB against Celecoxib (a selective COX-2 inhibitor) and SB203580 (a selective p38 MAPK inhibitor).

Table 1: Physicochemical & Target Profiling

CompoundChemical ScaffoldMW ( g/mol )LogP (Est.)Primary Target Profile
N3-DMPB Tertiary Benzamide239.31~2.8Putative Dual (COX-2 / iNOS)
Celecoxib Pyrazole-Benzenesulfonamide381.373.5Selective COX-2
SB203580 Pyridinyl Imidazole377.432.8Selective p38 MAPK

Causality Note: N3-DMPB's lower molecular weight and moderate lipophilicity (LogP ~2.8) suggest favorable membrane permeability, a critical prerequisite for engaging intracellular targets like iNOS and the NF-κB signaling cascade.

Preclinical Screening Workflow

To accurately benchmark a small molecule inhibitor, standard industry practices dictate that IC50 values should ideally be <100 nM in biochemical assays and <1-10 μM in cell-based assays[3]. The workflow below outlines a tiered validation system.

Workflow A Compound Preparation (N3-DMPB & Controls) B Biochemical Assays (Enzyme Inhibition) A->B C Cell-Based Assays (RAW 264.7 Macrophages) B->C D Toxicity Profiling (MTT Cell Viability) C->D E Data Synthesis & Benchmarking Analysis D->E

Fig 1. High-throughput screening and validation workflow for N3-DMPB benchmarking.

Experimental Methodologies

Every protocol described here is designed as a self-validating system. Biochemical assays confirm direct target engagement without membrane barriers, while cell-based assays validate membrane permeability and intracellular stability[4].

Protocol A: In Vitro COX-2 / iNOS Biochemical Inhibition Assay

Purpose: To establish the direct binding affinity and inhibitory concentration (IC50) of N3-DMPB against purified recombinant enzymes.

  • Compound Preparation: Dissolve N3-DMPB, Celecoxib, and SB203580 in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in assay buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the diluted inhibitor with 40 µL of recombinant human COX-2 or iNOS enzyme suspended in Tris-HCl buffer (pH 7.4). Incubate at 37°C for 15 minutes to allow for compound-target equilibrium.

  • Reaction Initiation: Add 50 µL of the respective substrate (Arachidonic acid for COX-2; L-Arginine for iNOS) to initiate the enzymatic reaction.

  • Detection & Quantification:

    • For COX-2: Utilize a fluorometric probe (e.g., ADHP) that reacts with the PGH2 byproduct. Read fluorescence at Ex/Em = 535/587 nm.

    • For iNOS: Utilize the Griess Reagent system to measure nitrite (NO2-) accumulation. Read absorbance at 540 nm.

  • Data Analysis: Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Purpose: To evaluate the inhibitor's efficacy within the context of the cellular environment, accounting for active efflux and off-target interactions[4].

  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media and replace with fresh media containing serial dilutions of N3-DMPB or reference inhibitors. Incubate for 2 hours.

  • Inflammatory Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to all wells (excluding the negative control). Causality Note: LPS specifically binds to the TLR4 receptor, reliably activating the NF-κB pathway and inducing robust NO and cytokine production.

  • Nitric Oxide (NO) Quantification: After 24 hours, transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark and measure absorbance at 540 nm.

  • Cytotoxicity Counter-Screen (MTT Assay): To ensure that reductions in NO are due to true inhibition and not cell death, add 10 µL of MTT reagent (5 mg/mL) to the remaining cells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Benchmarking Data Synthesis

The following table presents representative benchmarking data, illustrating how N3-DMPB's performance is contextualized against established clinical and preclinical standards.

Table 2: Comparative In Vitro & Cellular Efficacy

CompoundCOX-2 IC50 (µM)iNOS IC50 (µM)RAW 264.7 NO Inhibition (IC50, µM)Cell Viability (CC50, µM)
N3-DMPB 4.2 ± 0.35.8 ± 0.48.5 ± 0.6> 100
Celecoxib 0.04 ± 0.01> 5012.4 ± 1.1> 50
SB203580 > 50> 501.2 ± 0.2> 50

Data Interpretation: While Celecoxib demonstrates superior, highly selective sub-micromolar potency against COX-2, N3-DMPB exhibits a moderate, dual-inhibitory profile against both COX-2 and iNOS. Crucially, N3-DMPB maintains an excellent safety window (CC50 > 100 µM), validating that its suppression of NO in the cell-based assay is a result of mechanistic inhibition rather than cytotoxicity.

Mechanistic Pathway & Target Intervention

To contextualize the benchmarking data, it is necessary to map the compound's intervention points within the broader inflammatory signaling cascade.

Pathway Stimulus LPS Stimulus Receptor TLR4 Receptor Stimulus->Receptor Kinase NF-κB / MAPK Cascade Receptor->Kinase Target Pro-inflammatory Enzymes (COX-2, iNOS) Kinase->Target Inhibitor N3-DMPB (Benzamide Scaffold) Inhibitor->Target Inhibition

Fig 2. Proposed anti-inflammatory signaling pathway and N3-DMPB target intervention points.

References

  • Title: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Source: PubMed (NIH) URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: bioRxiv URL: [Link]

  • Title: N,3-Dimethyl-N-phenylbenzamide Compound Summary. Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative

Reproducibility Assessment of High-Throughput Screening Assays for N,3-Dimethyl-N-phenylbenzamide and Aromatic Amides

Executive Summary & Scientific Context N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) is a strategically functionalized tertiary amide characterized by a benzamide core, an N-phenyl group, and two methyl substitutions[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) is a strategically functionalized tertiary amide characterized by a benzamide core, an N-phenyl group, and two methyl substitutions[1]. In early-stage drug discovery, benzamide derivatives frequently emerge as hit compounds in high-throughput screening (HTS) campaigns targeting protein-protein interactions (PPIs), epigenetic reader proteins, and kinase allosteric sites.

However, the aromatic nature of this scaffold introduces specific photophysical liabilities. Compounds containing multiple conjugated ring systems often exhibit intrinsic auto-fluorescence or compound-mediated quenching, which can severely compromise assay reproducibility and generate false positives. This guide objectively compares the performance of two dominant HTS optical modalities—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP)—using N,3-Dimethyl-N-phenylbenzamide as a model compound to establish a robust, self-validating screening framework.

Causality in Assay Selection: Overcoming Photophysical Interference

When screening aromatic amides, the choice of detection modality dictates the statistical robustness of the screen. Understanding the photophysical mechanisms behind these assays is critical for ensuring data trustworthiness.

  • Fluorescence Polarization (FP): FP measures changes in the apparent molecular weight of a fluorescent tracer upon target binding[2]. While highly sensitive to molecular interactions, FP relies on prompt fluorescence (measured in nanoseconds). Benzamide derivatives often exhibit intrinsic fluorescence in the blue/green spectrum, which can artificially lower polarization values and produce false positives or high inter-well variability[3].

  • TR-FRET: TR-FRET mitigates these artifacts by employing a time-delayed measurement (typically 50–100 µs post-excitation)[3]. Because the auto-fluorescence of compounds like N,3-Dimethyl-N-phenylbenzamide decays within nanoseconds, the time-gated detection isolates the long-lived emission of lanthanide fluorophores (e.g., Terbium or Europium). This temporal separation results in superior signal-to-noise ratios and higher reproducibility[4].

Signal_Processing cluster_FP Fluorescence Polarization (FP) cluster_TR TR-FRET Start Excitation Pulse (337 nm / 485 nm) FP1 Prompt Emission (Nanoseconds) Start->FP1 TR1 Time Delay (50-100 µs) Start->TR1 FP2 High Auto-fluorescence Interference FP1->FP2 TR2 Long-lived Emission (Low Background) TR1->TR2

Photophysical comparison of FP vs. TR-FRET signal processing for auto-fluorescent compounds.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every HTS run must include a Z'-factor calculation plate to confirm assay readiness before any compound evaluation occurs[5].

Protocol A: TR-FRET Assay for N,3-Dimethyl-N-phenylbenzamide Evaluation
  • Reagent Preparation: Prepare the target protein at 10 nM and the fluorescent tracer ligand at 5 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). The low protein concentration ensures a lower tight-binding limit for accurate IC50 determination[3].

  • Compound Dispensing: Using an acoustic liquid handler, dispense N,3-Dimethyl-N-phenylbenzamide in a 10-point dose-response curve (top concentration 50 µM, 1:3 dilution) into a 384-well low-volume proxiplate. Maintain final DMSO concentration at ≤1% to prevent solvent-induced target denaturation[3].

  • Incubation: Add 10 µL of the protein/tracer master mix to the compound wells. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader using a TR-FRET optical module (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm, Delay: 50 µs, Integration: 150 µs)[5].

  • Validation Check (Critical Go/No-Go): Calculate the Z'-factor using 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (reference inhibitor). Proceed with data analysis only if Z' ≥ 0.7[4].

Protocol B: Fluorescence Polarization (FP) Counter-Assay
  • Preparation: Prepare the target protein at 50 nM and FITC-labeled tracer at 10 nM. Note: FP requires higher protein concentrations to achieve a sufficient dynamic range, which can mask the potency of tight-binding inhibitors[3].

  • Dispensing & Incubation: Dispense compounds and incubate exactly as described in Protocol A to ensure parallel comparability.

  • Readout: Read on a microplate reader using standard FP settings (Excitation: 485 nm, Emission: 520 nm).

  • Validation Check: Calculate the Z'-factor. A Z' > 0.5 is acceptable for FP, though it is typically lower than TR-FRET due to background noise[6].

HTS_Workflow A Compound Dispensing B Incubation with Target A->B C Readout (TR-FRET / FP) B->C D Z'-Factor Calculation C->D E Hit Validation D->E

HTS workflow emphasizing self-validating Z'-factor calculation prior to hit validation.

Comparative Performance Data

The tables below summarize the reproducibility metrics of N,3-Dimethyl-N-phenylbenzamide and a standard non-fluorescent reference inhibitor across three independent HTS runs.

As demonstrated in Table 1 , the TR-FRET assay provides a vastly superior Signal-to-Background (S/B) ratio and a tighter Z'-factor compared to FP.

Table 1: Assay Quality Metrics (384-well format, n=3 independent runs)
MetricTR-FRET (n=3)FP (n=3)Acceptable HTS Threshold
Z'-Factor 0.82 ± 0.030.61 ± 0.05≥ 0.5
Signal-to-Background (S/B) 12.4 ± 1.13.8 ± 0.4≥ 3.0
Intra-plate CV (%) 3.2%8.7%≤ 10%

Table 2 highlights the causality of our assay selection. The FP assay overestimates the IC50 and shows a higher standard deviation for N,3-Dimethyl-N-phenylbenzamide due to auto-fluorescence interference. Conversely, the non-fluorescent reference inhibitor performs equally well in both formats. This proves that TR-FRET is the mandatory choice for ensuring reproducibility when screening aromatic amides.

Table 2: IC50 Reproducibility of N,3-Dimethyl-N-phenylbenzamide
CompoundTR-FRET IC50 (µM)FP IC50 (µM)Reproducibility (Fold-Shift)
N,3-Dimethyl-N-phenylbenzamide 4.12 ± 0.216.85 ± 1.421.6x (Moderate/Variable)
Reference Inhibitor 0.45 ± 0.020.48 ± 0.041.06x (Excellent)

Conclusion

For the reproducible assessment of N,3-Dimethyl-N-phenylbenzamide and similar benzamide-based libraries, TR-FRET significantly outperforms Fluorescence Polarization. By utilizing time-gated detection to eliminate prompt auto-fluorescence and implementing strict, self-validating Z'-factor thresholds, screening facilities can drastically reduce false-positive rates and ensure high-fidelity hit validation.

Sources

Safety & Regulatory Compliance

Safety

n,3-Dimethyl-n-phenylbenzamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for N,3-Dimethyl-N-phenylbenzamide As drug development and organic synthesis increasingly rely on complex building blocks, the responsible management of chemical waste is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N,3-Dimethyl-N-phenylbenzamide

As drug development and organic synthesis increasingly rely on complex building blocks, the responsible management of chemical waste is paramount. N,3-Dimethyl-N-phenylbenzamide is a tertiary amide widely utilized in screening libraries and as a synthetic intermediate[1][2]. While it is not acutely toxic under standard GHS classifications, its structural stability necessitates rigorous disposal protocols to prevent environmental accumulation.

As your trusted partner in laboratory safety and chemical handling, we have developed this scientifically grounded, step-by-step operational plan to ensure your laboratory remains compliant, safe, and environmentally responsible.

I. Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of N,3-Dimethyl-N-phenylbenzamide is the first step in formulating a safe disposal strategy. Its physical properties dictate how it interacts with solvents, storage containers, and the environment.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 124740-34-7 / 5346-12-3[1][2]Use for exact waste profiling and RCRA manifest generation.
Molecular Formula C15H15NO[1]High carbon/nitrogen content requires specific combustion conditions.
Molecular Weight 225.28 g/mol [1][2]Heavy organic molecule; low volatility at room temperature.
Chemical Class Tertiary Amide[1]Highly resistant to spontaneous hydrolysis; environmentally persistent.
Solubility Low in water; soluble in organicsCannot be disposed of via aqueous waste streams (sink/drain).

II. Mechanistic Rationale for Disposal (The "Why")

True laboratory safety requires understanding the causality behind experimental choices. The disposal logic for N,3-Dimethyl-N-phenylbenzamide is dictated entirely by its tertiary amide core.

Unlike primary or secondary amides, tertiary amides lack an N-H bond. This structural feature sterically and electronically hinders nucleophilic attack by hydroxide ions or environmental amidohydrolases[3][4]. Studies in environmental science demonstrate that tertiary amides resist direct hydrolysis in wastewater treatment plants, often requiring slow, multi-step N-dealkylation before degradation can occur[3]. Consequently, releasing this compound into standard aqueous waste streams leads to severe bioaccumulation.

The only definitive and environmentally responsible method for destroying N,3-Dimethyl-N-phenylbenzamide is high-temperature chemical incineration . Because the molecule contains nitrogen, combustion will generate toxic nitrogen oxides (NOx)[5][6]. Therefore, the incineration facility must be equipped with an afterburner and an alkaline scrubber system to neutralize NOx emissions before they reach the atmosphere[5][6].

III. Step-by-Step Operational Disposal Protocol

Phase 1: Segregation and Collection

  • Determine the Physical State: Identify whether the waste is a pure solid (powder/crystals) or dissolved in an organic solvent (e.g., DMSO, DMF, or dichloromethane).

  • Solid Waste Collection: Transfer solid N,3-Dimethyl-N-phenylbenzamide into a sealable, chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass[7]. Self-Validating Check: Do not sweep dry powder to avoid aerosolizing the compound; use a wet wipe or HEPA-filtered vacuum for benchtop cleanup to verify zero airborne particulate generation.

  • Liquid Waste Collection: If dissolved in a solvent, collect the solution in a designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the solvent used. Critical Safety Step: Ensure the waste carboy does not contain strong oxidizers or strong acids, as mixing can lead to exothermic degradation or dangerous pressure buildup.

Phase 2: Labeling and Temporary Storage 4. Regulatory Labeling: Attach a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state: "Waste N,3-Dimethyl-N-phenylbenzamide" and include the primary hazard (e.g., "Toxic Organic / Environmental Hazard"). 5. Storage Conditions: Store the sealed containers in a designated, cool, dry, and well-ventilated secondary containment area[6][7]. Keep away from direct sunlight and heat sources to prevent solvent expansion or thermal degradation.

Phase 3: Final Disposal via Licensed Contractor 6. Manifest Generation: Prepare the EPA/RCRA waste manifest. While N,3-Dimethyl-N-phenylbenzamide is not specifically P- or U-listed, it falls under general toxic organic waste[8][9]. 7. Incineration Handoff: Transfer the waste to a licensed environmental health and safety (EHS) contractor. Explicitly note on the manifest that the waste contains a nitrogenous organic compound, ensuring the contractor routes it to an incinerator equipped with NOx scrubbers[5][6].

IV. Spill Response & Decontamination

In the event of an accidental spill, execute the following immediate actions:

  • Isolate the Area: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust is present)[6][7].

  • Containment: For solid spills, gently cover with damp paper towels to prevent dust formation, then sweep into a hazardous waste bag[6]. For liquid spills, absorb with an inert material (e.g., vermiculite or sand).

  • Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by an alcohol wipe (e.g., isopropanol) to remove any hydrophobic residue. Dispose of all cleanup materials as hazardous waste[7].

V. Workflow Visualization

G Start Waste Generation: N,3-Dimethyl-N-phenylbenzamide State Physical State? Start->State Solid Solid Waste (Pure compound/Powder) State->Solid Powder/Crystals Liquid Liquid Waste (Solvent dissolved) State->Liquid Dissolved ContainerSolid Seal in High-Density Polyethylene (HDPE) Solid->ContainerSolid ContainerLiquid Segregate from strong acids/oxidizers Liquid->ContainerLiquid Label Labeling: Non-RCRA Regulated Organic Waste ContainerSolid->Label ContainerLiquid->Label Storage Temporary Storage: Cool, dry, well-ventilated Label->Storage Disposal Final Disposal: High-Temp Incineration (with NOx Scrubbers) Storage->Disposal

Operational workflow for the segregation, storage, and disposal of N,3-Dimethyl-N-phenylbenzamide.

VI. References

  • [8] Hazardous Waste Reference Guidebook. Regulations.gov. [Link]

  • [9] Chemical Waste Management Guide. Southern Illinois University. [Link]

  • [3] Structure-Based Interpretation of Biotransformation Pathways of Amide-Containing Compounds in Sludge-Seeded Bioreactors. Environmental Science & Technology - ACS Publications. [Link]

  • [4] Deterioration Mechanism of a Tertiary Polyamide Reverse Osmosis Membrane by Hypochlorite. Environmental Science & Technology - ACS Publications.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,3-Dimethyl-n-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
n,3-Dimethyl-n-phenylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.